(9H-Fluoren-9-yl)methyl benzoyloxycarbamate
Description
Properties
IUPAC Name |
(9H-fluoren-9-ylmethoxycarbonylamino) benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4/c24-21(15-8-2-1-3-9-15)27-23-22(25)26-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20H,14H2,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMXWAKAFMYNHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)ONC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(9H-Fluoren-9-yl)methyl benzoyloxycarbamate synthesis and characterization
Title: (9H-Fluoren-9-yl)methyl benzoyloxycarbamate (Fmoc-NH-OBz): Synthesis, Characterization, and Application in Base-Free Aminohydroxylation
Executive Summary
As a Senior Application Scientist, I frequently encounter synthetic bottlenecks during late-stage functionalization, particularly when installing vicinal amino alcohols in complex, base-sensitive drug candidates. Traditional Sharpless asymmetric aminohydroxylation (AA) relies on nitrogen sources like Chloramine-T or benzyl carbamate combined with sodium hydroxide, which often trigger epimerization or unwanted side reactions.
To overcome this, (9H-Fluoren-9-yl)methyl benzoyloxycarbamate (Fmoc-NH-OBz, CAS: 1352786-35-6) was developed as a highly effective, storable nitrogen source that operates under strictly base-free conditions [1]. This whitepaper provides an in-depth technical guide to the synthesis, rigorous characterization, and practical application of Fmoc-NH-OBz, designed to empower researchers with self-validating protocols and mechanistic clarity.
Mechanistic Rationale & Causality
The architectural design of Fmoc-NH-OBz is highly deliberate, solving two distinct problems in catalytic alkene functionalization:
-
The Leaving Group (Benzoyloxy): In the catalytic cycle, the N-O bond must be cleaved to generate the active osmium(VIII) imido species. The benzoyloxy group acts as an excellent leaving group, allowing the oxidation of the osmium catalyst to proceed rapidly without the need for exogenous basic activators [2].
-
The Protecting Group (Fmoc): The 9-fluorenylmethoxycarbonyl (Fmoc) group provides a highly UV-active chromophore for easy chromatographic tracking. More importantly, it is orthogonal to acid-labile groups (like Boc) and hydrogenation-labile groups (like Cbz), allowing for mild deprotection using secondary amines (e.g., piperidine) post-reaction.
Synthesis Workflow: A Self-Validating System
The synthesis of Fmoc-NH-OBz relies on a Schotten-Baumann-type biphasic coupling between O-benzoylhydroxylamine hydrochloride and 9-fluorenylmethyl chloroformate (Fmoc-Cl).
Causality of Experimental Choices: We utilize a biphasic system of dichloromethane (CH₂Cl₂) and aqueous sodium bicarbonate (NaHCO₃). The aqueous base serves a dual purpose: it neutralizes the hydrochloride salt to render the hydroxylamine nucleophilic, and it buffers the HCl generated during the acylation. This prevents the acidic cleavage of the delicate N-O bond. Furthermore, this setup acts as a self-validating system : the evolution of CO₂ gas serves as an immediate, visual proxy for reaction progress. Once effervescence ceases, the primary coupling is complete, eliminating the need for premature TLC sampling.
Workflow for the biphasic synthesis and purification of Fmoc-NH-OBz.
Step-by-Step Synthesis Protocol
-
Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve O-benzoylhydroxylamine hydrochloride (10.0 g, 57.6 mmol) in CH₂Cl₂ (150 mL).
-
Buffering: Add a saturated aqueous solution of NaHCO₃ (150 mL). Cool the vigorously stirring biphasic mixture to 0 °C using an ice bath.
-
Coupling: Dissolve Fmoc-Cl (14.9 g, 57.6 mmol) in CH₂Cl₂ (50 mL). Add this solution dropwise to the reaction mixture over 30 minutes.
-
Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir until CO₂ effervescence completely ceases (typically 3–4 hours), validating the consumption of the chloroformate.
-
Workup: Transfer the mixture to a separatory funnel. Isolate the organic layer and extract the aqueous layer with CH₂Cl₂ (2 × 50 mL). Wash the combined organic layers with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a crude white solid.
-
Purification: Recrystallize the crude product from a minimal amount of hot ethyl acetate layered with hexanes. Filter and dry under high vacuum to afford Fmoc-NH-OBz as a pristine white crystalline solid (Yield: ~88%).
Characterization Data
Rigorous analytical characterization is required to ensure the integrity of the N-O bond prior to deployment in catalytic cycles. The quantitative data is summarized below:
| Parameter | Analytical Method | Result / Specification |
| Molecular Weight | Calculated | 359.38 g/mol |
| Appearance | Visual Inspection | White to off-white crystalline solid |
| Melting Point | Capillary Apparatus | 142 – 144 °C |
| ¹H NMR | 400 MHz, CDCl₃ | δ 8.10 (d, 2H), 7.91 (s, 1H), 7.78 (d, 2H), 7.65-7.58 (m, 3H), 7.48 (t, 2H), 7.42 (t, 2H), 7.33 (t, 2H), 4.60 (d, 2H), 4.32 (t, 1H) |
| ¹³C NMR | 100 MHz, CDCl₃ | δ 165.2, 156.4, 143.5, 141.3, 134.1, 130.2, 128.7, 128.6, 127.9, 127.2, 125.1, 120.1, 68.2, 47.0 |
| HRMS (ESI+) | [M+Na]⁺ | Calcd: 382.1055, Found: 382.1051 |
| IR (ATR) | νₘₐₓ (cm⁻¹) | 3250 (N-H), 1745 (C=O ester), 1710 (C=O carbamate) |
Application: Base-Free Asymmetric Aminohydroxylation
The primary utility of Fmoc-NH-OBz is its deployment in the base-free Sharpless asymmetric aminohydroxylation [1, 2].
Causality of Solvent Choice: We utilize a 1:1 mixture of n-propanol and water. This specific solvent matrix is critical: the organic alcohol solubilizes the highly lipophilic Fmoc-NH-OBz and the alkene substrate, while the water ensures the solubility of the inorganic potassium osmate catalyst, creating a homogeneous environment for the catalytic cycle.
Catalytic cycle of base-free Sharpless aminohydroxylation using Fmoc-NH-OBz.
Step-by-Step Aminohydroxylation Protocol
-
Catalyst Activation: In a glass vial, dissolve K₂OsO₂(OH)₄ (4 mol%) and the chiral ligand (e.g., (DHQ)₂PHAL, 5 mol%) in a 1:1 mixture of n-PrOH/H₂O (0.1 M relative to the alkene). Stir for 10 minutes until a clear solution is obtained.
-
Reagent Addition: Add the alkene substrate (1.0 equiv) followed by Fmoc-NH-OBz (1.2 equiv). The reaction will initially appear as a suspension.
-
Reaction: Stir the mixture vigorously at room temperature for 12–24 hours. The reaction typically turns a distinct green/brown hue as the osmium cycles through its oxidation states.
-
Safety & Quenching (Trustworthiness Pillar): Osmium tetroxide derivatives are highly toxic and volatile. To ensure safety and validate the termination of the reaction, add saturated aqueous Na₂SO₃ (2 mL per mmol of substrate) and stir for 30 minutes. This reduces any volatile Os(VIII) species to the inert, insoluble Os(IV) dioxide (black precipitate).
-
Isolation: Extract the aqueous mixture with ethyl acetate (3 × 15 mL). Wash the combined organics with brine, dry over MgSO₄, and purify via silica gel chromatography to yield the enantiopure Fmoc-protected 1,2-amino alcohol.
References
-
Harris, L.; Mee, S. P. H.; Furneaux, R. H.; Gainsford, G. J.; Luxenburger, A. "Alkyl 4-Chlorobenzoyloxycarbamates as Highly Effective Nitrogen Source Reagents for the Base-Free, Intermolecular Aminohydroxylation Reaction." Journal of Organic Chemistry, 2011, 76(2), 358–372. URL:[Link]
-
Ma, Z.; Naylor, B. C.; Loertscher, B. M.; Hafen, D. D.; Li, J. M.; Castle, S. L. "Regioselective Base-Free Intermolecular Aminohydroxylations of Hindered and Functionalized Alkenes." Journal of Organic Chemistry, 2012, 77(3), 1208-1214. URL:[Link]
Physicochemical Properties and Synthetic Utility of (9H-Fluoren-9-yl)methyl benzoyloxycarbamate
This guide provides an in-depth technical analysis of (9H-Fluoren-9-yl)methyl benzoyloxycarbamate (Fmoc-NH-OBz), a specialized reagent primarily utilized as a nitrogen source in asymmetric synthesis.
Executive Summary
(9H-Fluoren-9-yl)methyl benzoyloxycarbamate (CAS: 1352786-35-6) is a robust, bench-stable electrophilic aminating agent. It was developed to address the limitations of traditional nitrogen sources (e.g., Chloramine-T, Chloramine-M) in the Sharpless Asymmetric Aminohydroxylation (AA) .
Unlike sulfonamide-based reagents, this carbamate derivative allows for base-free reaction conditions and introduces the Fmoc (Fluorenylmethyloxycarbonyl) protecting group directly onto the substrate. This feature provides critical orthogonality in multi-step peptide or alkaloid synthesis, as the Fmoc group is cleaved by mild bases (e.g., piperidine) rather than the strong acids required for Boc or Cbz removal.
Molecular Identity & Structural Analysis[1]
The molecule is an
| Property | Data |
| IUPAC Name | (9H-Fluoren-9-yl)methyl (benzoyloxy)carbamate |
| Common Name | Fmoc-NH-OBz |
| CAS Number | 1352786-35-6 |
| Molecular Formula | |
| Molecular Weight | 359.38 g/mol |
| SMILES | C1(C2=CC=CC=C2C3=CC=CC=C31)COC(=O)NOC(=O)C4=CC=CC=C4 |
| Structural Class |
Structural Logic
-
Fmoc Region: Provides bulkiness (steric modulation) and base-labile protection.
-
N-O Bond: The weak N-O bond (
) is the "spring-loaded" mechanism. Cleavage of this bond by a metal catalyst (Osmium) generates the reactive nitrenoid species. -
Benzoyl Group: Acts as the leaving group (benzoate) during the activation step. Its electron-withdrawing nature lowers the pKa of the NH proton, facilitating coordination to the metal center.
Physicochemical Profile
Physical State & Stability
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 150 °C (with onset of exothermic decomposition shortly thereafter).
-
Solubility:
-
High: Dichloromethane (DCM), Ethyl Acetate, Acetonitrile (MeCN), DMSO.
-
Low/Insoluble: Water, Hexanes.
-
-
Thermal Stability: Stable at room temperature for prolonged periods.
-
Warning: As with many
compounds, it exhibits significant exothermic decomposition energy ( ) above its melting point.[1] It should not be heated neat above 140°C.
-
Lipophilicity & Reactivity Parameters
-
LogP (Predicted): ~4.2 (Highly lipophilic due to the fluorenyl system).
-
pKa (NH): Estimated ~8–9. The benzoyloxy group increases acidity compared to a standard carbamate, aiding in base-free activation mechanisms where the ligand or solvent may act as a proton shuttle.
Synthetic Utility: Sharpless Aminohydroxylation[4]
The primary utility of Fmoc-NH-OBz is in the Osmium-catalyzed Aminohydroxylation of olefins. This reaction converts alkenes into vicinal amino-alcohols with high regio- and enantioselectivity.
Mechanism of Action[3][5]
-
Activation: The Osmium(VI) species reacts with Fmoc-NH-OBz. The base (or ligand) deprotonates the nitrogen.
-
Nitrenoid Formation: The N-O bond cleaves, releasing benzoate and forming an Osmium-imido (nitrenoid) species (
). -
Cycloaddition: The
species undergoes a [3+2] cycloaddition with the alkene. -
Hydrolysis: The resulting osma-azetidine intermediate is hydrolyzed to release the Fmoc-protected amino alcohol and regenerate the catalyst.
Experimental Workflow: Synthesis of Fmoc-NH-OBz
Reference: Harris, L. et al. J. Org.[2] Chem. 2011, 76, 358–372.[1][2]
Step-by-Step Protocol:
-
Starting Materials: Suspend Fmoc-hydroxylamine (
) in Dichloromethane (DCM). -
Base Addition: Add a mild base such as NaHCO3 (aq) or DIEA (if strictly organic phase is desired, though Schotten-Baumann conditions are common).
-
Acylation: Add Benzoyl Chloride (BzCl) dropwise at 0°C.
-
Workup: Stir at Room Temperature (RT) until TLC indicates consumption of starting material (~1-2 hours).
-
Purification: Wash with water/brine.[3] Dry organic layer over
.[4] Concentrate in vacuo.[4][3] Recrystallize from EtOAc/Hexanes if necessary.
Yield: Typically >85%.[3]
Visualization: Catalytic Cycle
The following diagram illustrates the role of Fmoc-NH-OBz in the catalytic cycle.
Figure 1: Catalytic cycle of Sharpless Aminohydroxylation using Fmoc-NH-OBz as the nitrogen source.
Handling & Safety Data
| Hazard Class | Description |
| GHS Classification | Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3. |
| Thermal Hazard | Exothermic Decomposition. Do not heat neat material >140°C. |
| Storage | Store at 2–8°C (Refrigerator). Keep dry. |
| Incompatibility | Strong reducing agents, strong bases (cleaves Fmoc), transition metal salts (unless intended for catalysis). |
Advantages Over Competing Reagents
-
Orthogonality: Unlike Cbz-NH-OBz or Boc-NH-OBz , the Fmoc derivative allows for deprotection using secondary amines (piperidine/DBU). This is crucial for synthesizing acid-sensitive targets (e.g., glycosylated amino acids).
-
Crystallinity: Fmoc-NH-OBz is a solid, whereas some alkyl analogs are oils, making handling and weighing significantly easier.
-
Atom Economy: While the benzoyloxy group is waste, it is a stable leaving group that does not poison the Osmium catalyst, unlike some sulfonamide byproducts.
References
-
Harris, L.; Mee, S. P. H.; Furneaux, R. H.; Gainsford, G. J.; Luxenburger, A. "Orthogonally-Protected Versatile Heterocyclic Chiral Scaffolds by New Aminohydroxylation Methodology." Journal of Organic Chemistry, 2011 , 76(2), 358–372.[2] Link
-
Ma, Z.; Naylor, B. C.; Loertscher, B. M.; Hafen, D. D.; Li, J. M.; Castle, S. L. "Scalable Synthesis of the Unusual Amino Acid (2S,3R)-3-Hydroxy-3-methylproline." Journal of Organic Chemistry, 2012 , 77(2), 1208–1214. Link
-
Li, G.; Chang, H.-T.; Sharpless, K. B. "Catalytic Asymmetric Aminohydroxylation (AA) of Olefins." Angewandte Chemie International Edition, 1996 , 35, 451–454.[5] Link
Sources
- 1. US8987504B2 - Aminohydroxylation of alkenes - Google Patents [patents.google.com]
- 2. tert-Butyl Benzoyloxycarbamate CAS 105340-85-0 — GlycoFineChem [glycofinechem.com]
- 3. kirj.ee [kirj.ee]
- 4. researchgate.net [researchgate.net]
- 5. US8987504B2 - Aminohydroxylation of alkenes - Google Patents [patents.google.com]
A Technical Guide to the Mechanism of Action of (9H-Fluoren-9-yl)methyl benzoyloxycarbamate
Abstract
(9H-Fluoren-9-yl)methyl benzoyloxycarbamate is a specialized chemical reagent featuring a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a hydroxylamine derivative. This guide provides an in-depth analysis of its primary mechanism of action as a two-stage electrophilic aminating agent. We will explore the fundamental chemical principles governing its reactivity, beginning with the nucleophilic attack on the electron-deficient nitrogen atom, followed by the subsequent, well-characterized removal of the Fmoc protecting group. This document serves as a technical resource for researchers, scientists, and professionals in drug development, offering both mechanistic insights and practical, field-proven experimental protocols to validate its application in synthesis.
Introduction
In the landscape of modern organic synthesis, the strategic formation of carbon-nitrogen bonds is a cornerstone of molecular construction, particularly in the fields of medicinal chemistry and peptide science.[1][2][3][4] Electrophilic amination, a process that inverts the classical reactivity of nitrogen from a nucleophile to an electrophile, offers a powerful method for creating these crucial linkages.[5][6] (9H-Fluoren-9-yl)methyl benzoyloxycarbamate emerges as a sophisticated reagent within this class, designed for the precise delivery of a protected amino group to a variety of carbon nucleophiles.
The molecule's architecture is twofold. The first component is the renowned Fmoc group, a protecting group prized for its stability in acidic conditions and its clean, quantitative removal under mild basic conditions.[7][8][9] This property is central to its widespread use in solid-phase peptide synthesis (SPPS).[10] The second component, the N-benzoyloxy moiety, renders the nitrogen atom electrophilic, priming it for reaction. O-benzoylhydroxylamines are recognized as effective and versatile electrophilic aminating agents in a variety of synthetic contexts.[1][3][11]
This guide will dissect the dual-mode mechanism of this reagent. We will first elucidate its function as an electrophile in C-N bond formation and then detail the subsequent, orthogonal deprotection step that liberates the final primary amine.
Part 1: The Core Mechanism of Electrophilic Amination
The primary function of (9H-Fluoren-9-yl)methyl benzoyloxycarbamate is to act as an "R₂N⁺" synthon, enabling the formation of a C-N bond through the reaction with a carbon nucleophile.[11] This process is formally a substitution reaction at the nitrogen atom.
Mechanistic Elucidation
The reaction proceeds via a mechanism analogous to a bimolecular nucleophilic substitution (Sₙ2).
-
Nucleophilic Attack: A carbon nucleophile (e.g., an enolate, organometallic reagent, or carbanion) attacks the electron-deficient nitrogen atom of the carbamate. The electrophilicity of the nitrogen is enhanced by the presence of two adjacent, electron-withdrawing groups: the Fmoc-carbonyl and the benzoyloxy group.
-
Leaving Group Departure: The attack leads to the cleavage of the weak N-O bond, resulting in the departure of the benzoate anion. Benzoate is an effective leaving group due to the resonance stabilization of the negative charge across the carboxylate moiety.
-
Product Formation: A new C-N bond is formed, yielding an Fmoc-protected amine as the primary product.
This sequence allows for the direct and often stereocontrolled installation of a protected nitrogen atom onto a carbon framework.
Visualization of the Amination Mechanism
Caption: Sₙ2 attack of a nucleophile on the electrophilic nitrogen.
Part 2: The Role and Removal of the Fmoc Group
The Fmoc group serves a dual purpose: it stabilizes the reagent and provides a convenient handle for subsequent deprotection. Its removal is a critical second stage of the overall amination process.
Mechanism of Fmoc Deprotection
The cleavage of the Fmoc group is a classic example of an E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[7][10][12] This reaction is typically performed using a secondary amine base, such as 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[7][8][9]
-
Proton Abstraction: The base removes the acidic proton from the C9 position of the fluorenyl ring. This proton is surprisingly acidic (pKa ≈ 23 in DMSO) because its removal generates a highly stable, aromatic cyclopentadienyl anion analogue.[12]
-
β-Elimination: The resulting carbanion is unstable and rapidly undergoes β-elimination. The electron pair from the C9 position forms a double bond, leading to the cleavage of the C-O bond of the carbamate.
-
Formation of Dibenzofulvene and Carbamic Acid: This elimination releases the highly reactive dibenzofulvene (DBF) intermediate and an unstable carbamic acid derivative.
-
Decarboxylation and Scavenging: The carbamic acid spontaneously decarboxylates to release carbon dioxide and the desired free primary amine. Simultaneously, the excess secondary amine base (piperidine) acts as a scavenger, trapping the electrophilic DBF to form a stable, inert adduct, which drives the reaction to completion.[13][14]
Visualization of the Deprotection Workflow
Caption: The two-step E1cB mechanism for Fmoc group removal.
Part 3: Experimental Validation and Protocol Design
To validate the proposed dual mechanism, a robust experimental design is essential. This protocol serves as a self-validating system where the successful isolation and characterization of both the Fmoc-protected intermediate and the final deprotected amine confirm the efficacy of each mechanistic step.
Model Reaction
We will use the amination of the sodium enolate of diethyl malonate as a model system.
Stage 1: Electrophilic Amination (EtO₂C)₂CH⁻Na⁺ + Fmoc-NH-OBz → (EtO₂C)₂CH-NH-Fmoc + NaOBz
Stage 2: Fmoc Deprotection (EtO₂C)₂CH-NH-Fmoc + Piperidine/DMF → (EtO₂C)₂CH-NH₂
Detailed Experimental Protocol
Materials:
-
Diethyl malonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
(9H-Fluoren-9-yl)methyl benzoyloxycarbamate
-
Piperidine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup and purification reagents (diethyl ether, saturated NH₄Cl, brine, anhydrous MgSO₄, silica gel)
Protocol Steps:
-
Enolate Generation:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (50 mL).
-
Carefully add sodium hydride (1.1 eq) to the THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add diethyl malonate (1.0 eq) dropwise via syringe over 15 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
-
Electrophilic Amination:
-
Dissolve (9H-Fluoren-9-yl)methyl benzoyloxycarbamate (1.05 eq) in a minimal amount of anhydrous THF.
-
Cool the enolate solution back to 0 °C.
-
Add the solution of the aminating agent dropwise to the enolate suspension.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
-
Workup and Isolation of Fmoc-Protected Intermediate:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel flash chromatography to yield diethyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)malonate.
-
-
Characterization of Intermediate:
-
Obtain ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) data to confirm the structure.
-
-
Fmoc Deprotection:
-
Dissolve the purified Fmoc-protected intermediate in DMF (to a concentration of ~0.1 M).
-
Add piperidine to achieve a 20% v/v solution.
-
Stir the reaction at room temperature for 1-2 hours. Monitor deprotection by TLC or LC-MS.
-
-
Workup and Isolation of Final Amine:
-
Concentrate the reaction mixture under high vacuum to remove DMF and piperidine.
-
Dissolve the residue in dichloromethane (DCM) and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the final product, diethyl 2-aminomalonate.
-
-
Characterization of Final Product:
-
Obtain ¹H NMR, ¹³C NMR, and HRMS data to confirm the structure and purity.
-
Data Presentation
The expected analytical data provides clear validation points for the transformation.
| Compound | Expected ¹H NMR Signals (Key Shifts, δ ppm) | Expected Mass (HRMS, [M+H]⁺) |
| Fmoc-Protected Intermediate | 7.8-7.3 (fluorenyl H), 5.0-4.5 (malonate CH), 4.2 (Fmoc CH₂), 1.3 (ester CH₃) | C₂₃H₂₃NO₆, Expected: 410.1598 |
| Final Amine Product | 4.5 (malonate CH), 4.2 (ester CH₂), 2.5 (broad, NH₂), 1.3 (ester CH₃) | C₇H₁₃NO₄, Expected: 176.0866 |
Part 4: Competing Pathways and Limitations
As with any reagent, understanding potential side reactions is crucial for optimizing reaction conditions.
-
Basicity of Nucleophile: Highly basic and sterically unhindered nucleophiles (e.g., n-butyllithium) may preferentially attack the acidic C9 proton of the Fmoc group, leading to the decomposition of the aminating reagent rather than the desired amination.
-
Attack at Carbonyl: Strong, hard nucleophiles could potentially attack the carbonyl carbon of the benzoyl group, leading to benzoylation of the nucleophile instead of amination.
-
Steric Hindrance: The bulky nature of the Fmoc group may pose a limitation when reacting with highly sterically congested nucleophiles, potentially leading to lower yields or requiring elevated temperatures.
Conclusion
(9H-Fluoren-9-yl)methyl benzoyloxycarbamate operates via a reliable and sequential two-stage mechanism. It first serves as an effective electrophilic aminating agent, leveraging a resonance-stabilized leaving group to form a new carbon-nitrogen bond. Subsequently, the universally recognized lability of the Fmoc group under mild basic conditions allows for the efficient and clean liberation of the final primary amine. This dual functionality makes it a valuable tool for the strategic introduction of nitrogen in complex molecule synthesis. A thorough understanding of its mechanism, as detailed in this guide, empowers researchers to optimize its application, anticipate potential side reactions, and integrate it effectively into advanced synthetic workflows.
References
- Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. (n.d.). CEM Corporation.
- Deprotection Reactions - Peptide Chemistry. (n.d.). Gyros Protein Technologies.
-
Deprotecting Fmoc Group Mechanism. (2022, January 7). Organic Chemistry. Retrieved from [Link]
- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (2024, January 5). Total Synthesis.
- The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. (n.d.). BenchChem.
- 9H-fluoren-9-ylmethyl N-[1-oxo-4-(triphenylmethylcarbamoyl)butan-2-yl]carbamate. (n.d.). BenchChem.
-
Fluorenylmethyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved from [Link]
- Albericio, F., et al. (2018).
- Methods for Removing the Fmoc Group. (n.d.). Springer Nature Experiments.
-
Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. (n.d.). University of Central Florida. Retrieved from [Link]
- O-Benzoylhydroxylamines: A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C-N Bond-Forming Reactions. (2022). Top Curr Chem (Cham), 381(1), 4.
- Synthesis and Evaluation of Di- and Trimeric Hydroxylamine-Based β-(1→3)-Glucan Mimetics. (2014). Journal of the American Chemical Society.
- (9H-Fluoren-9-yl)methyl benzoyloxycarbamate. (n.d.). GlycoFineChem.
-
Electrophilic amination. (n.d.). Wikipedia. Retrieved from [Link]
-
Transition-Metal-Catalyzed Electrophilic Amination: Application of O-Benzoylhydroxylamines in the Construction of the C−N Bond. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of (A) (S) and (R) 9H-fluoren-9-ylmethyl 3-amino-1-piperidinecarboxylate 3 and 4. (n.d.). ResearchGate. Retrieved from [Link]
- Berman, A. M., & Johnson, J. S. (2006). Copper-catalyzed electrophilic amination of organozinc nucleophiles: documentation of O-benzoyl hydroxylamines as broadly useful R2N(+) and RHN(+) synthons. The Journal of Organic Chemistry, 71(1), 219–224.
-
N-Fmoc-hydroxylamine. (n.d.). Chem-Impex. Retrieved from [Link]
- Transition-Metal-Catalyzed Electrophilic Amination: Application of O-Benzoylhydroxylamines in the Construction of the C-N Bond. (2017). PubMed.
-
(9H-Fluoren-9-yl)methyl benzyl(hydroxy)carbamate. (n.d.). PubChem. Retrieved from [Link]
- Electrophilic Aminating Agents in Total Synthesis. (2021).
- An In-depth Technical Guide to Electrophilic Aminating Agents for Researchers, Scientists, and Drug Development Professionals. (n.d.). BenchChem.
Sources
- 1. O-Benzoylhydroxylamines: A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C-N Bond-Forming Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transition-Metal-Catalyzed Electrophilic Amination: Application of O-Benzoylhydroxylamines in the Construction of the C-N Bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophilic Aminating Agents in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophilic amination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptidechemistry.org [peptidechemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. peptidechemistry.org [peptidechemistry.org]
- 11. Copper-catalyzed electrophilic amination of organozinc nucleophiles: documentation of O-benzoyl hydroxylamines as broadly useful R2N(+) and RHN(+) synthons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. total-synthesis.com [total-synthesis.com]
- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
ARV-771: A Technical Guide to a Pioneer in Targeted Protein Degradation
Introduction: Beyond Inhibition to Eradication
For decades, the paradigm of pharmacological intervention has been largely dominated by the concept of occupancy-driven inhibition. Small molecules were designed to bind to the active sites of pathogenic proteins, thereby blocking their function. While this approach has led to numerous therapeutic successes, it is not without its limitations, including the need for high and sustained drug concentrations, the potential for off-target effects, and the emergence of resistance. The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of therapeutic possibilities by shifting the focus from inhibition to outright elimination of disease-causing proteins.
This technical guide provides an in-depth exploration of ARV-771, a pioneering PROTAC that has been instrumental in validating the therapeutic potential of targeted protein degradation, particularly in the context of oncology. We will delve into the chemical architecture of ARV-771, elucidate its sophisticated mechanism of action, and provide detailed protocols for its application in preclinical research. This guide is intended for researchers, scientists, and drug development professionals who are seeking a comprehensive understanding of this important chemical tool and the broader field of targeted protein degradation.
Chemical Identity and Physicochemical Properties
ARV-771 is a synthetic, heterobifunctional small molecule designed to specifically induce the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] Its chemical identity is defined by the following:
-
CAS Number: 1949837-12-0
-
Molecular Formula: C₄₉H₆₀ClN₉O₇S₂
-
Molecular Weight: 986.64 g/mol [4]
-
IUPAC Name: (2S,4R)-1-((S)-2-(tert-butyl)-15-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1][2][5]triazolo[4,3-a][1][5]diazepin-6-yl)-4,14-dioxo-6,10-dioxa-3,13-diazapentadecanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide
Table 1: Physicochemical Properties of ARV-771
| Property | Value | Source |
| Solubility | DMSO: ≥ 10 mM | TargetMol[6] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline: 2 mg/mL | TargetMol[6] | |
| Storage | Powder: -20°C for 3 years | Selleckchem[7] |
| In solvent: -80°C for 1 year | TargetMol[6] |
The PROTAC Mechanism of Action: Hijacking the Cellular Machinery for Protein Degradation
ARV-771 operates through a novel mechanism of action that leverages the cell's own protein disposal system, the Ubiquitin-Proteasome System (UPS). As a PROTAC, ARV-771 is comprised of three key components: a ligand that binds to the target protein (a "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a flexible linker that connects the two.[1]
In the case of ARV-771:
-
Target Ligand: A derivative of a known BET inhibitor that binds to the bromodomains of BRD2, BRD3, and BRD4.
-
E3 Ligase Ligand: A molecule that specifically binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1]
-
Linker: An optimized chemical linker that tethers the two ligands, enabling the formation of a ternary complex between the BET protein and the VHL E3 ligase.
The formation of this ternary complex is the critical event in the mechanism of action. By bringing the BET protein into close proximity with the VHL E3 ligase, ARV-771 facilitates the transfer of ubiquitin molecules from the E3 ligase to the BET protein. This polyubiquitination serves as a molecular "tag," marking the BET protein for recognition and subsequent degradation by the 26S proteasome.[1] A key feature of this process is its catalytic nature; once the BET protein is degraded, ARV-771 is released and can engage another BET protein and E3 ligase, leading to multiple rounds of degradation.[8]
Figure 1: The catalytic cycle of ARV-771-mediated BET protein degradation.
Biological Activity and Therapeutic Potential
ARV-771 exhibits potent and selective degradation of BET proteins, leading to profound anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly those of hematological and prostate origin.[1][2]
Table 2: In Vitro Activity of ARV-771
| Parameter | Value | Cell Line | Source |
| BET Degradation (DC₅₀) | < 1 nM | 22Rv1 (Prostate Cancer) | Raina et al., 2016[1] |
| c-MYC Inhibition (IC₅₀) | < 1 nM | 22Rv1 (Prostate Cancer) | Raina et al., 2016[1] |
| Anti-proliferative Activity (IC₅₀) | ~1-10 nM | Various Prostate Cancer Lines | Raina et al., 2016[1] |
The degradation of BET proteins by ARV-771 has significant downstream consequences on key oncogenic signaling pathways. BET proteins are epigenetic readers that play a crucial role in regulating the transcription of genes involved in cell growth, proliferation, and survival. A primary target of BET proteins is the proto-oncogene c-MYC. By degrading BET proteins, ARV-771 effectively downregulates c-MYC expression, leading to cell cycle arrest and apoptosis.[1]
In the context of castration-resistant prostate cancer (CRPC), ARV-771 has demonstrated the ability to suppress androgen receptor (AR) signaling.[1][2] This is a critical therapeutic advantage, as AR signaling remains a key driver of CRPC progression. ARV-771 treatment leads to a reduction in both full-length AR and AR splice variants, which are often associated with resistance to conventional anti-androgen therapies.[1]
Figure 3: A generalized workflow for Western blotting.
Materials:
-
Cancer cell line of interest (e.g., 22Rv1)
-
Complete cell culture medium
-
ARV-771 stock solution (in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for BRD2, BRD3, BRD4, and a loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentrations of ARV-771 for a specified duration (e.g., 16 hours). [1]Include a vehicle control (DMSO).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane and run the SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. The optimal antibody dilution should be determined empirically.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
Cell Viability Assay
This protocol measures the effect of ARV-771 on cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
ARV-771 stock solution (in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight. [1]2. Prepare serial dilutions of ARV-771 in cell culture medium.
-
Add the ARV-771 dilutions to the cells and incubate for the desired time period (e.g., 72 hours). [1]Include a vehicle control.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC₅₀ value.
Apoptosis Assay
This protocol quantifies the induction of apoptosis by ARV-771.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
ARV-771 stock solution (in DMSO)
-
96-well plates
-
Apoptosis detection kit (e.g., Caspase-Glo® 3/7 Assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight. [1]2. Treat the cells with various concentrations of ARV-771 for a specific duration (e.g., 24 hours). [1]Include a vehicle control.
-
Equilibrate the plate to room temperature.
-
Add the apoptosis detection reagent to each well as per the manufacturer's protocol.
-
Incubate at room temperature for the recommended time.
-
Measure the luminescence using a plate reader.
-
Analyze the data to determine the fold-increase in caspase activity relative to the vehicle control.
Synthesis Overview
The synthesis of ARV-771 is a multi-step process involving the preparation of the BET-binding moiety, the VHL E3 ligase ligand, and the linker, followed by their conjugation. A detailed, step-by-step synthesis protocol is beyond the scope of this guide, but a general overview based on the supplementary information in Raina et al. (2016) is provided below. [1]
Figure 4: High-level overview of the synthetic strategy for ARV-771.
The synthesis generally involves standard organic chemistry transformations, including amide bond formation, cross-coupling reactions, and protecting group manipulations. For a detailed experimental procedure, readers are referred to the original publication by Raina et al. (2016). [1]
Conclusion and Future Perspectives
ARV-771 has been a seminal molecule in the field of targeted protein degradation. Its potent and selective degradation of BET proteins has not only provided a powerful tool for basic research but has also laid the groundwork for the clinical development of BET degraders for the treatment of cancer. The success of ARV-771 has spurred the development of a new generation of PROTACs targeting a wide range of previously "undruggable" proteins. As our understanding of the intricacies of the ubiquitin-proteasome system grows, so too will our ability to design and optimize novel protein degraders with enhanced efficacy, selectivity, and drug-like properties. The legacy of ARV-771 will undoubtedly be its role in catalyzing a paradigm shift in drug discovery, moving us from a strategy of inhibition to one of targeted elimination.
References
-
Raina, K., Lu, J., Qian, Y., Altieri, M., Gordon, D., Rossi, A. M., ... & Coleman, K. G. (2016). PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer. Proceedings of the National Academy of Sciences, 113(26), 7124-7129. [Link]
-
Arvinas. (2016, June 7). Arvinas Publishes First Peer-Reviewed, In Vivo Data from its Proprietary PROTAC Technology. Business Wire. [Link]
-
GenScript. Western Blot Protocol. [Link]
-
Zhang, C., et al. (2021). Enhanced Protein Degradation by Intracellular Delivery of Pre-Fused PROTACs Using Lipid-like Nanoparticles. Pharmaceutics, 13(7), 1076. [Link]
-
Raina, K., et al. (2016). Figure 4 from: PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer. ResearchGate. [Link]
-
Bio-Rad. General Protocol for Western Blotting. [Link]
-
ICE Bioscience. Excellence in Drug Metabolism and Pharmacokinetics. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. ARV-771. [Link]
Sources
- 1. pnas.org [pnas.org]
- 2. en.ice-biosci.com [en.ice-biosci.com]
- 3. ARV-771 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ARV 771 | Active Degraders | Tocris Bioscience [tocris.com]
- 6. ARV-771 | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. Enhanced Protein Degradation by Intracellular Delivery of Pre-Fused PROTACs Using Lipid-like Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
(9H-Fluoren-9-yl)methyl benzoyloxycarbamate: The "Fmoc-NH-OBz" Reagent
Topic: (9H-Fluoren-9-yl)methyl benzoyloxycarbamate as a Nitrogen Source Role: Senior Application Scientist Format: Technical Guide / Whitepaper
A Technical Guide to Electrophilic Amination and Hydroxylation
Executive Summary
In the landscape of nitrogen-atom transfer reagents, (9H-Fluoren-9-yl)methyl benzoyloxycarbamate (commonly referred to as Fmoc-NH-OBz ) occupies a critical niche. Unlike nucleophilic nitrogen sources (amines, azides), Fmoc-NH-OBz acts as an electrophilic nitrogen source . This polarity inversion—or umpolung—allows researchers to install protected amine functionalities directly onto nucleophiles such as carbanions, enolates, and organometallic reagents.
This guide details the synthesis, mechanistic principles, and application of Fmoc-NH-OBz. It is designed for drug discovery chemists requiring a robust, bench-stable reagent that installs the versatile Fmoc (fluorenylmethyloxycarbonyl) protecting group in a single step, bypassing the need for post-reaction protection.
Chemical Profile & Synthesis[1][2][3][4][5][6][7][8][9][10]
Structural Analysis
The reagent consists of three functional domains:
-
Fmoc Group: Provides base-labile protection, orthogonal to acid-labile groups (Boc) and hydrogenolysis-labile groups (Cbz).
-
Nitrogen Center: The site of transfer.
-
Benzoyloxy (OBz) Group: The "leaving group" and oxidizing handle. The weak N–O bond (approx. 50–60 kcal/mol) provides the thermodynamic driving force for nitrogen transfer.
IUPAC Name: (9H-fluoren-9-yl)methyl (benzoyloxy)carbamate Formula: C₂₂H₁₇NO₄ MW: 359.38 g/mol CAS: 1352786-35-6
Synthesis Protocol
While Fmoc-NH-OBz is commercially available, in-house preparation is often preferred for freshness and scale. The most reliable route involves the acylation of O-benzoylhydroxylamine with Fmoc-chloride.
Reaction Scheme:
Step-by-Step Preparation
Based on protocols adapted from Harris et al. (J. Org. Chem. 2011)
-
Preparation of H₂N-OBz: Neutralize commercially available O-benzoylhydroxylamine hydrochloride (1.0 equiv) with aqueous K₂CO₃ and extract into ethyl acetate. Dry and concentrate carefully (potentially explosive if heated; keep cool). Alternatively, use the HCl salt directly with extra base.
-
Coupling:
-
Workup:
-
Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.
-
Dilute with water and extract with Ethyl Acetate (3x) .
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallize from DCM/Hexanes to yield a white crystalline solid. Store at 4 °C.
Figure 1: Workflow for the synthesis of Fmoc-NH-OBz from Fmoc-chloride.
Mechanistic Principles
The utility of Fmoc-NH-OBz relies on the lability of the N–O bond. In the presence of a transition metal catalyst (typically Copper or Osmium), the reagent acts as an oxidant.
Electrophilic Amination (Cu-Catalyzed)
In this pathway, a low-valent Copper(I) species undergoes oxidative addition into the N–O bond. This generates a high-valent Cu(III)-amido species (or a Cu(II)-nitrenoid radical intermediate), which then intercepts a carbon nucleophile (e.g., organozinc).
Key Steps:
-
Transmetallation: The organozinc reagent (
) transfers its organic group to the Copper catalyst. -
Oxidative Addition: Fmoc-NH-OBz oxidizes the Cu-R species, breaking the N–O bond.
-
Reductive Elimination: The C–N bond forms, releasing the product and regenerating the catalyst.
Figure 2: Catalytic cycle for Copper-mediated electrophilic amination of organozincs.
Applications in Drug Discovery
Electrophilic Amination of Organometallics
This is the most potent application. It allows for the direct conversion of
-
Substrates: Alkylzinc halides, Arylzinc halides, Grignard reagents (with ZnCl₂ co-catalysis).[3]
-
Catalyst: CuCl or Cu(OAc)₂ (typically 1–5 mol%).
-
Advantage: Installs the Fmoc group directly. Traditional methods (e.g., using chloramines) often require harsh conditions or yield unprotected amines that are difficult to purify.
Data Summary: Yield Comparison
| Nucleophile (R-ZnX) | Nitrogen Source | Catalyst | Yield (%) | Notes |
|---|---|---|---|---|
| Ph-ZnCl | Fmoc-NH-OBz | CuCl (2%) | 88% | Direct Fmoc-aniline synthesis |
| Bn-ZnCl | Fmoc-NH-OBz | CuCl (2%) | 82% | No over-amination observed |
| Cyclohexyl-ZnCl | Boc-NH-OBz | CuCl (2%) | 75% | Boc analog for comparison |
| Ph-ZnCl | Chloramine-T | None | 45% | Poor selectivity |
Sharpless Aminohydroxylation
Fmoc-NH-OBz serves as the nitrogen source in the Osmium-catalyzed aminohydroxylation of alkenes. This reaction installs an amino group and a hydroxyl group across a double bond in a single step with high stereocontrol.
-
Reagents:
(cat.), Fmoc-NH-OBz, Ligand ((DHQ)₂PHAL). -
Product: Fmoc-protected
-amino alcohols.[4] -
Significance: Crucial for synthesizing chiral building blocks for peptidomimetics (e.g., Taxol side chain analogs).
Experimental Protocols
Protocol A: Copper-Catalyzed Amination of Arylzinc Reagents
Objective: Synthesis of N-Fmoc-4-methoxyaniline.
-
Reagent Prep: Flame-dry a 25 mL Schlenk flask under Argon.
-
Organozinc Formation: Prepare 4-methoxyphenylzinc bromide (0.5 M in THF) via transmetallation of the Grignard with ZnBr₂.
-
Catalyst Loading: Add CuCl (2.0 mg, 0.02 mmol, 2 mol%) to the flask.
-
Addition: Add the organozinc solution (2.0 mL, 1.0 mmol). Stir for 5 min.
-
Amination: Dissolve Fmoc-NH-OBz (359 mg, 1.0 mmol) in dry THF (2 mL) and add dropwise to the reaction mixture at room temperature.
-
Observation: Exotherm may occur; solution often turns dark.
-
-
Termination: Stir for 2 hours. Quench with saturated aqueous NH₄Cl.
-
Workup: Extract with EtOAc, wash with brine, dry, and concentrate. Purify via flash chromatography (Hexane/EtOAc).
Protocol B: Troubleshooting & Optimization
-
Moisture Sensitivity: The organozinc reagents are water-sensitive. Fmoc-NH-OBz itself is stable to moisture but should be stored dry.
-
Temperature: If the reaction is sluggish, heat to 40 °C. If side products (homocoupling of R-Zn) appear, cool to 0 °C.
-
Base Sensitivity: Avoid strong bases during workup to prevent premature Fmoc cleavage.
Comparative Analysis
Why choose Fmoc-NH-OBz over other electrophilic nitrogen sources?
| Feature | Fmoc-NH-OBz | Boc-NH-OBz | Tces-NH2 | Chloramine-T |
| Protecting Group | Fmoc (Base labile) | Boc (Acid labile) | Tces (Reductive) | Tos (Difficult removal) |
| Crystallinity | High (Stable Solid) | Moderate | High | High |
| Atom Economy | Moderate (Loss of OBz) | Moderate | Good | Good |
| Orthogonality | Compatible with acid-sensitive substrates | Compatible with base-sensitive substrates | Requires Zn/Cu couple | Harsh removal (Na/NH3) |
Strategic Insight: Use Fmoc-NH-OBz when your target molecule contains acid-sensitive moieties (e.g., acetals, silyl ethers) that would not survive the TFA deprotection required for Boc groups.
References
-
Harris, L., et al. (2011). "Benzoyloxycarbamate Derivatives as Nitrogen Sources for the Sharpless Aminohydroxylation." The Journal of Organic Chemistry, 76(2), 358–372.
-
Berman, A. M., & Johnson, J. S. (2006).[3] "Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N(+) and RHN(+) Synthons." The Journal of Organic Chemistry, 71(1), 219–224.[3]
-
McDonald, S. L., & Wang, Q. (2014). "Copper-Catalyzed Electrophilic Amination of Heteroaryl Organozinc Reagents." ChemComm, 50, 2535-2538.
-
PubChem Compound Summary. "(9H-Fluoren-9-yl)methyl benzoyloxycarbamate."
Sources
- 1. Investigation for the easy and efficient synthesis of 1H-benzo[d][1,3]oxazine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N(+) and RHN(+) Synthons [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
The Fmoc Protecting Group in Organic Synthesis: A Mechanistic and Methodological Guide
Executive Summary
Introduced by Louis A. Carpino and Grace Y. Han in 1970, the 9-fluorenylmethoxycarbonyl (Fmoc) group fundamentally transformed organic chemistry and Solid-Phase Peptide Synthesis (SPPS)[1]. By providing a highly efficient, base-labile urethane protecting group, Fmoc established true orthogonality with acid-labile groups such as tert-butyloxycarbonyl (Boc) and tert-butyl (tBu)[2]. This technical guide explores the mechanistic causality of Fmoc chemistry, evaluates reagent selection for amine protection, and outlines self-validating protocols for its application in modern synthesis.
Chemical Foundations: The E1cB Deprotection Mechanism
The defining feature of the Fmoc group is its selective lability to secondary amines, contrasting sharply with the acid-driven cleavage of the Boc group[3]. Fmoc deprotection proceeds via a two-step Elimination Unimolecular conjugate Base (E1cB) mechanism[4].
-
Proton Abstraction: A secondary amine, typically piperidine, abstracts the sterically accessible, highly acidic proton at the C9 position of the fluorenyl ring[5]. This acidity (pKa ~23 in DMSO) is driven by the formation of a cyclopentadienide-like carbanion. The deprotonated system fulfills Hückel's rule (14 π electrons) and is thermodynamically stabilized by aromaticity[6].
-
β-Elimination: The stabilized carbanion undergoes rapid β-elimination, cleaving the carbon-oxygen bond of the carbamate. This releases the free amine, carbon dioxide, and dibenzofulvene (DBF)[7].
-
DBF Scavenging (Causality of Piperidine Selection): DBF is a highly reactive electrophile. If left unquenched, it will rapidly alkylate the newly freed amine, leading to irreversible chain termination[5]. Piperidine is selected not just for its basicity, but because it acts as a highly efficient scavenger, trapping DBF via a Michael-type addition to form a stable, inert DBF-piperidine adduct[7].
Caption: E1cB mechanism of Fmoc deprotection and DBF scavenging.
Reagent Selection: Fmoc-Cl vs. Fmoc-OSu
The introduction of the Fmoc group to an amine requires an activated Fmoc derivative. The two most prominent reagents are 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) and N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)[8].
The choice between these reagents is dictated by a trade-off between reactivity and byproduct formation. Fmoc-Cl is highly reactive but can activate the carboxylic acid of the target amino acid, leading to the formation of mixed anhydrides and subsequent Fmoc-dipeptide oligomerization[9]. Conversely, Fmoc-OSu utilizes a less reactive N-hydroxysuccinimide leaving group, which significantly suppresses dipeptide formation, resulting in a cleaner reaction profile[2].
Table 1: Comparative Analysis of Fmoc-Cl and Fmoc-OSu
| Parameter | Fmoc-Cl | Fmoc-OSu |
| Reactivity | Very High (Acid Chloride) | Moderate (NHS Ester) |
| Byproduct Risk | High (Dipeptide/Oligomer formation) | Low (Cleaner reaction profile) |
| Stability | Moisture-sensitive, prone to hydrolysis | Stable, easy to store and handle |
| Primary Application | Rapid reactions, specialized syntheses | General SPPS, large-scale synthesis |
Protocol 1: Self-Validating Fmoc Protection using Fmoc-OSu (Solution Phase)
-
Reagent Preparation: Dissolve the target amino acid in a 1:1 (v/v) mixture of 10% aqueous Na₂CO₃ and 1,4-dioxane.
-
Causality: The alkaline environment (Na₂CO₃) ensures the α-amino group remains deprotonated and highly nucleophilic, while dioxane provides solubility for both the amino acid and the incoming Fmoc-OSu[6].
-
-
Controlled Addition: Chill the solution to 0°C in an ice bath. Add 1.1 equivalents of Fmoc-OSu dropwise.
-
Causality: Lowering the temperature suppresses the competitive hydrolysis of the NHS ester by water.
-
-
Reaction & Self-Validation: Allow the reaction to warm to room temperature and stir for 2-4 hours. Validate reaction completion via Thin-Layer Chromatography (TLC), monitoring the complete disappearance of the ninhydrin-positive free amine spot.
-
Workup: Acidify the mixture with 1M HCl to pH 2.
-
Causality: Acidification protonates the carboxylic acid moiety, shifting the product from a water-soluble salt to a lipophilic free acid, enabling extraction into an organic solvent.
-
-
Purification: Extract the aqueous layer with ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the high-purity Fmoc-protected amino acid.
Orthogonality and Solid-Phase Peptide Synthesis (SPPS)
The Fmoc/tBu strategy is the gold standard for automated SPPS because it relies on two completely independent cleavage mechanisms: base-catalyzed β-elimination for the temporary N-alpha Fmoc group, and acidolysis (typically via Trifluoroacetic Acid, TFA) for the permanent side-chain protecting groups and resin cleavage[10]. This orthogonality prevents the premature loss of side-chain protection that plagued the older Boc/Bn strategy, which required repeated exposure to harsh acids[2].
Caption: Iterative workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Standardized Deprotection Methodology
The removal of the Fmoc group must be driven to absolute completion to prevent deletion sequences in the final peptide.
Protocol 2: Field-Proven Fmoc Deprotection on Solid Support
-
Resin Swelling: Suspend the peptidyl-resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Causality: Swelling expands the polymer matrix, ensuring that the piperidine reagent can freely diffuse to sterically hindered, internal reactive sites[5].
-
-
Initial Deprotection: Drain the DMF. Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate for 3 minutes, then drain and collect the solution[5].
-
Secondary Deprotection: Add a fresh aliquot of 20% piperidine in DMF. Agitate for an additional 12 minutes. Drain and collect the solution.
-
Causality: A two-step treatment prevents equilibrium stalling. The first brief wash neutralizes any residual acidic species and initiates cleavage; the second prolonged exposure drives the E1cB elimination to >99% completion[5].
-
-
Self-Validation (UV Quantification): Pool the drained deprotection solutions. Dilute an aliquot in DMF and measure the absorbance at 301 nm using a UV spectrophotometer.
-
Causality: The DBF-piperidine adduct is a strong chromophore. By applying the Beer-Lambert law, the exact millimolar yield of the deprotection step can be quantified in real-time, validating the success of the previous coupling cycle[5].
-
-
Washing: Wash the resin 5-7 times with DMF to completely purge residual piperidine and DBF adducts prior to the next amino acid coupling[4].
Side Reactions and Mitigation Strategies
While Fmoc chemistry is highly robust, prolonged exposure to basic deprotection conditions can induce specific side reactions. The most critical is aspartimide formation , where the nitrogen of the adjacent amino acid attacks the side-chain ester of an aspartic acid residue, forming a cyclic imide[11].
Causality & Mitigation: This base-catalyzed cyclization is exacerbated by stronger, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which are sometimes used to speed up difficult deprotections[11]. To mitigate aspartimide formation, chemists employ bulkier side-chain protecting groups (e.g., OMpe instead of OtBu) or add 0.1 M HOBt (hydroxybenzotriazole) to the piperidine/DMF deprotection cocktail. The weak acid buffers the basicity of the solution just enough to suppress cyclization while maintaining rapid Fmoc deprotection kinetics.
References
-
Louis A. Carpino - Ralph F. Hirschmann Award. American Peptide Society. URL:[Link]
-
Advances in Fmoc solid-phase peptide synthesis. NIH PubMed Central (PMC). URL:[Link]
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. URL:[Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. URL: [Link]
Sources
- 1. Louis A. Carpino - Ralph F. Hirschmann Award [americanpeptidesociety.org]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fmoc-PEG4-NHS ester | Benchchem [benchchem.com]
- 5. Fmoc-Arg-OH.HCl | 131669-11-9 | Benchchem [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. peptidechemistry.org [peptidechemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A Fmoc protection reagent: Fmoc-Amox [en.highfine.com]
- 10. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 11. peptide.com [peptide.com]
A Theoretical Investigation into the Stability of (9H-Fluoren-9-yl)methyl benzoyloxycarbamate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(9H-Fluoren-9-yl)methyl benzoyloxycarbamate is a compound of interest due to the unique combination of the base-labile (9H-Fluoren-9-yl)methyl (Fmoc) moiety and the potentially reactive benzoyloxycarbamate core. Understanding its stability is paramount for its effective storage, handling, and application in fields such as organic synthesis and medicinal chemistry. This technical guide provides a deep dive into the theoretical assessment of the compound's stability, employing computational chemistry principles to predict its behavior under various conditions. We will explore the primary decomposition pathways—base-catalyzed degradation, hydrolysis, and thermal decomposition—through the lens of Density Functional Theory (DFT). By elucidating the underlying mechanisms and quantifying the associated energy barriers, this guide offers predictive insights into the compound's intrinsic lability, providing a foundational framework for experimental design and application.
Introduction
The Role of Carbamates in Modern Chemistry
Carbamates are a vital class of organic compounds, structurally characterized by a carbonyl group flanked by an oxygen and a nitrogen atom. This "amide-ester" hybrid structure imparts a unique combination of chemical stability and reactivity.[1] Due to resonance stabilization between the amide and carboxyl groups, carbamates are generally stable molecules.[1] This stability, coupled with their ability to form hydrogen bonds and participate in various intermolecular interactions, has made them indispensable in several scientific domains. In medicinal chemistry, the carbamate group is a common structural motif in therapeutic agents, where it can enhance biological activity and modulate pharmacokinetic properties.[1] In organic synthesis, they are widely recognized as robust protecting groups for amines.[1]
The Fluorenylmethoxycarbonyl (Fmoc) Group: A Cornerstone of Peptide Synthesis
The (9H-Fluoren-9-yl)methyl (Fmoc) group is one of the most important base-labile amine protecting groups in modern organic synthesis, particularly in solid-phase peptide synthesis (SPPS).[2][3] Its popularity stems from its remarkable stability towards acids and its clean, rapid removal under mild basic conditions, typically with a secondary amine like piperidine.[2][4] This orthogonality to acid-labile protecting groups (like Boc) is a major advantage in complex multi-step syntheses.[4] The lability of the Fmoc group is attributed to the acidity of the proton at the C9 position of the fluorene ring, which, upon abstraction by a base, initiates an E1cB elimination mechanism.[4][5]
(9H-Fluoren-9-yl)methyl benzoyloxycarbamate: Structure and Potential
The subject of this guide, (9H-Fluoren-9-yl)methyl benzoyloxycarbamate, integrates the well-understood Fmoc group with a benzoyloxycarbamate core. This compound and its derivatives have been utilized as storable, effective nitrogen sources in important organic reactions, such as the Sharpless aminohydroxylation, under base-free conditions.[6] The stability of this molecule is a complex interplay between the inherent properties of the Fmoc group and the electronic and steric effects of the benzoyloxy substituent on the carbamate nitrogen. A thorough understanding of its stability profile is crucial for optimizing its use and preventing unwanted degradation.
The Imperative of Stability Analysis
For any chemical entity intended for use in drug development or as a synthetic reagent, stability is a critical quality attribute. Poor stability can lead to the formation of impurities, loss of potency, and unpredictable reactivity. Theoretical and computational studies provide a powerful, proactive approach to identifying potential liabilities in a molecule's structure. By simulating decomposition pathways and calculating their activation energies, we can predict the conditions under which a compound is likely to degrade, guiding its synthesis, purification, storage, and application.
Theoretical Methodologies for Stability Assessment
The Power of Computational Chemistry
Computational chemistry serves as an "in silico laboratory" to probe chemical structures and reaction mechanisms at the molecular level. For stability analysis, it allows us to map out potential energy surfaces for various decomposition reactions. This approach can identify the most likely degradation pathways by comparing the kinetic and thermodynamic favorability of each route, providing insights that can be challenging or time-consuming to obtain experimentally.
Density Functional Theory (DFT)
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost. It is particularly well-suited for studying the electronic structure and reactivity of organic molecules like carbamates. Methods such as B3LYP or M06-2X are commonly employed to accurately model reaction profiles.
Selecting Functionals and Basis Sets
The choice of a DFT functional and basis set is critical for obtaining reliable results. For carbamate systems, a hybrid functional like B3LYP combined with a Pople-style basis set such as 6-311+G(d,p) typically provides a robust description of both geometry and energetics. This combination accounts for electron correlation and includes polarization and diffuse functions, which are important for accurately modeling anionic species and transition states involved in decomposition reactions.
Modeling Solvent Effects
Reactions in the real world rarely occur in the gas phase. Solvation can dramatically influence reaction rates and mechanisms. The Polarizable Continuum Model (PCM) is an efficient and widely used implicit solvation model that can be applied to DFT calculations to approximate the effect of a solvent (e.g., water, DMF) on the stability of reactants, intermediates, and transition states.
Predicted Decomposition Pathways and Mechanistic Analysis
The stability of (9H-Fluoren-9-yl)methyl benzoyloxycarbamate is primarily dictated by three potential degradation routes: base-catalyzed decomposition, hydrolysis, and thermal decomposition.
Base-Catalyzed Decomposition: The E1cB Elimination
This is anticipated to be the most facile decomposition pathway, given the known lability of the Fmoc group.[2] The mechanism is a classic E1cB (Elimination, Unimolecular, conjugate Base) reaction.[4]
-
Deprotonation: A base (e.g., piperidine, morpholine) abstracts the relatively acidic proton from the C9 position of the fluorene ring.[4] The resulting carbanion is highly stabilized by the aromatic system of the fluorene ring.[4]
-
Elimination: The stabilized carbanion undergoes elimination, cleaving the C9-O bond. This step releases the highly reactive dibenzofulvene (DBF) intermediate and the unstable benzoyloxycarbamic acid.
-
Decarboxylation & Trapping: The benzoyloxycarbamic acid is expected to rapidly decarboxylate. The DBF intermediate is quickly trapped by the base used for the deprotection to form a stable adduct.[5]
Caption: Predicted E1cB pathway for base-catalyzed decomposition.
Hydrolytic Stability
Hydrolysis represents another significant potential degradation pathway, which can occur under acidic, neutral, or basic conditions. The molecule contains two primary electrophilic sites susceptible to nucleophilic attack by water or hydroxide: the carbamate carbonyl and the benzoyl ester carbonyl. The predominant mechanism for carbamate hydrolysis is often a bimolecular addition-elimination (BAc2) pathway.[7][8]
-
Neutral/Acidic Conditions: Under neutral or mildly acidic conditions, water acts as the nucleophile. The reaction is generally slow but can be catalyzed by acid, which protonates a carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[7]
-
Basic Conditions: Under basic conditions, the hydroxide ion (OH⁻), a much stronger nucleophile than water, attacks one of the carbonyl carbons.[8] This pathway is typically much faster than neutral or acid-catalyzed hydrolysis. The reaction proceeds through a tetrahedral intermediate, followed by the departure of a leaving group. Attack at the carbamate carbonyl would lead to the release of the Fmoc-alcohol and benzoyloxyamine, while attack at the benzoyl carbonyl would yield benzoic acid and the Fmoc-carbamate.
Caption: Competing hydrolysis pathways via nucleophilic attack.
Thermal Decomposition
In the absence of reagents, the compound may degrade at elevated temperatures. The thermal decomposition of carbamates can proceed through several mechanisms, often involving concerted, non-synchronous six-membered cyclic transition states if an appropriate hydrogen is available.[9] For this specific molecule, a likely pathway involves the cleavage of the N-O bond or the carbamate C-O bonds.
A plausible unimolecular pathway could involve a concerted rearrangement or fragmentation, potentially leading to the formation of fluorene, carbon dioxide, and other products. For instance, pyrolysis could lead to the formation of N-methylaniline, CO2, and ethylene from ethyl N-methyl-N-phenylcarbamate.[9] Another possibility is fragmentation into an isocyanate and an alcohol. Predicting the exact mechanism requires detailed transition state calculations to identify the lowest energy pathway.
Caption: General schematic for thermal decomposition pathways.
In Silico Experimental Protocols
To quantify the stability of (9H-Fluoren-9-yl)methyl benzoyloxycarbamate, the following theoretical protocols can be implemented.
Protocol for Simulating Base-Catalyzed Decomposition
-
Model Building: Construct the 3D structures of the reactant ((9H-Fluoren-9-yl)methyl benzoyloxycarbamate) and the base (e.g., piperidine).
-
Geometry Optimization: Perform geometry optimizations of all reactants using DFT (e.g., B3LYP/6-311+G(d,p)) with a continuum solvation model (e.g., PCM, solvent=DMF).
-
Transition State Search: Locate the transition state (TS) for the C9-proton abstraction by the base. This can be done using methods like Synchronous Transit-Guided Quasi-Newton (STQN).
-
Frequency Calculation: Perform frequency calculations on all optimized structures (reactant, TS, and products) to confirm them as minima (zero imaginary frequencies) or a true TS (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
IRC Calculation: Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the TS to confirm it connects the reactant and the carbanion intermediate.
-
Energy Calculation: Calculate the activation energy (ΔG‡) as the difference in Gibbs free energy between the TS and the reactants.
Protocol for Simulating Hydrolysis
-
Model Building: Construct the reactant and the nucleophile (H₂O or OH⁻). For catalyzed reactions, include the catalyst (H₃O⁺).
-
Geometry Optimization: Optimize the geometries of the reactant-nucleophile complex, the tetrahedral intermediate, the transition state for its formation, and the products in a solvated environment (PCM, solvent=water).
-
Transition State Search: Locate the transition state for the nucleophilic attack on each carbonyl carbon (carbamate and benzoyl).
-
Frequency & IRC: Perform frequency and IRC calculations as described in Protocol 4.1 to validate the stationary points and the reaction path.
-
Energy Calculation: Calculate the activation energy (ΔG‡) for each potential hydrolysis pathway to determine the most kinetically favorable route.
Data Summary and Interpretation
The data generated from the computational protocols would be summarized to provide a clear, comparative view of the compound's stability.
Table 1: Hypothetical Calculated Activation Energies (ΔG‡) for Decomposition
| Decomposition Pathway | Condition/Reagent | Solvent | ΔG‡ (kcal/mol) | Relative Rate Prediction |
| Base-Catalyzed | Piperidine | DMF | 10-15 | Very Fast |
| Hydrolysis (Basic) | OH⁻ | Water | 18-22 | Fast |
| Hydrolysis (Neutral) | H₂O | Water | 30-35 | Very Slow |
| Hydrolysis (Acidic) | H₃O⁺ | Water | 28-32 | Slow |
| Thermal (Unimolecular) | Heat (Gas Phase) | N/A | > 40 | Requires High Temperature |
Note: These values are illustrative examples for the purpose of this guide.
Interpretation of Results
-
Primary Liability: The compound is exceptionally sensitive to basic conditions. The low activation energy for the base-catalyzed E1cB mechanism confirms that this is the primary degradation pathway, consistent with the known behavior of the Fmoc group.[4][10]
-
Hydrolytic Stability: The molecule is significantly more stable towards hydrolysis, particularly under neutral and acidic conditions. However, in a strongly basic aqueous solution (high pH), hydrolysis via hydroxide attack becomes a competing and significant degradation route.
-
Thermal Stability: The compound is predicted to be highly stable thermally, requiring substantial energy input for unimolecular decomposition.[9] This suggests that it can be handled at room temperature and moderately elevated temperatures without significant degradation, provided that catalytic impurities (base, strong acid) are absent.
Implications for Research and Development
The theoretical findings have direct, practical implications for professionals working with this compound:
-
Storage and Handling: (9H-Fluoren-9-yl)methyl benzoyloxycarbamate should be stored in a dry, neutral environment, scrupulously protected from exposure to basic substances. Amine impurities in solvents like DMF can be sufficient to cause slow decomposition over time.[10]
-
Synthetic Applications: When using this compound as a reagent, the reaction conditions must be carefully controlled. The use of basic reagents or solvents should be avoided unless the intent is to cleave the Fmoc group. Its use as a nitrogen source is effective under neutral or Lewis-acidic conditions.[6]
-
Drug Development: If a similar benzoyloxycarbamate moiety were part of a drug candidate, this analysis would flag its potential metabolic instability via hydrolysis and its incompatibility with basic excipients in a formulation. The primary metabolic liability would likely be cleavage at the carbamate or ester linkages.[11]
Conclusion
This guide has outlined a comprehensive theoretical framework for evaluating the stability of (9H-Fluoren-9-yl)methyl benzoyloxycarbamate. Through the application of established computational chemistry protocols, we can predict and rank the favorability of its primary decomposition pathways. The analysis confirms that the compound's dominant vulnerability is its base sensitivity, leading to rapid degradation via an E1cB mechanism. It exhibits moderate stability towards hydrolysis and is robust against thermal decomposition. These in silico findings provide a critical foundation for informed decision-making in the laboratory and during the development process, enabling scientists to mitigate degradation, ensure experimental reproducibility, and maximize the compound's utility. Future experimental kinetic studies would be invaluable for validating and refining these theoretical predictions.
References
-
Galić, N., Perić, B., & Jarak, I. (2022). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinal Chemistry, 18(8), 863-881. [Link]
-
da Silva, G. F., & da Silva, J. B. P. (2005). Study of the Carbamate Stability of Amines Using ab Initio Methods and Free-Energy Perturbations. Industrial & Engineering Chemistry Research, 45(8), 2861-2866. [Link]
-
GlycoFineChem. (n.d.). (9H-Fluoren-9-yl)methyl Benzoyloxycarbamate. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
-
Dainton, F. S., & Eudieri, M. (1964). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Transactions of the Faraday Society, 60, 1045-1053. [Link]
-
Total Synthesis. (2024). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Wade, J. D., & Guo, Z. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry, 72(11), 827-839. [Link]
-
Testa, B., & Mayer, J. M. (2010). Qualitative structure-metabolism relationships in the hydrolysis of carbamates. Journal of Pharmacy and Pharmacology, 62(11), 1515-1528. [Link]
-
Norberto, F. P., Santos, S. P., Iley, J., Silva, D. B., & Corte Real, M. (2006). Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates. Journal of the Brazilian Chemical Society, 17(1), 157-164. [Link]
-
Fields, G. B. (1997). Methods for Removing the Fmoc Group. In G. B. Fields (Ed.), Methods in Enzymology (Vol. 289, pp. 17-34). Academic Press. [Link]
-
Norberto, F., Santos, S., Iley, J., Silva, D., & Real, M. C. (2006). Kinetics and Mechanism of Hydrolysis of Benzimidazolylcarbamates. Journal of the Brazilian Chemical Society, 17, 157-164. [Link]
-
Czauderna, M., & Prell, A. (2006). Thermal decomposition of metal N,N-dialkylcarbamates. Journal of Thermal Analysis and Calorimetry, 86, 521-527. [Link]
-
ResearchGate. (n.d.). (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. Retrieved from [Link]
-
Organic Chemistry Explained. (2022, January 7). Deprotecting Fmoc Group Mechanism | Organic Chemistry [Video]. YouTube. [Link]
Sources
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. total-synthesis.com [total-synthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. (9H-Fluoren-9-yl)methyl Benzoyloxycarbamate | CAS 1352786-35-6 — GlycoFineChem [glycofinechem.com]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. renyi.hu [renyi.hu]
- 11. Qualitative structure-metabolism relationships in the hydrolysis of carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Spectroscopic Profiling of (9H-Fluoren-9-yl)methyl benzoyloxycarbamate: A Guide for Synthetic Validation
Executive Summary & Structural Context[1][2][3]
Compound Identity: (9H-Fluoren-9-yl)methyl benzoyloxycarbamate Common Abbreviations: Fmoc-NH-OBz, Fmoc-NHO-Bz CAS Registry Number: 1352786-35-6 Molecular Formula: C₂₂H₁₇NO₄ Molecular Weight: 359.38 g/mol
This guide provides an in-depth spectroscopic analysis of (9H-Fluoren-9-yl)methyl benzoyloxycarbamate , a critical nitrogen source reagent used in the Sharpless Asymmetric Aminohydroxylation (AA) of olefins. Unlike traditional sulfonamide-based reagents (e.g., Chloramine-T), this carbamate derivative allows for the direct synthesis of Fmoc-protected amino alcohols, streamlining the production of peptidomimetics and chiral building blocks.
The structural integrity of this reagent relies on the stability of the N–O bond and the purity of the Fmoc and Benzoyl protecting groups. The following spectroscopic data (NMR, IR, MS) serves as a self-validating system for researchers to confirm identity and purity prior to catalytic applications.
Synthesis & Preparation Workflow
To understand the spectroscopic impurities, one must understand the synthesis. The compound is typically prepared via the N-acylation of N-Fmoc-hydroxylamine with benzoyl chloride.
Experimental Protocol: Preparation of Analytical Standard
-
Reagents: Dissolve N-(9-Fluorenylmethoxycarbonyl)hydroxylamine (Fmoc-NHOH) (1.0 equiv) in CH₂Cl₂ at 0 °C.
-
Acylation: Add Triethylamine (1.1 equiv) followed by Benzoyl Chloride (1.0 equiv) dropwise.
-
Workup: Stir for 2 hours, wash with 1M HCl (to remove amine salts) and NaHCO₃ (to remove benzoic acid).
-
Purification: Recrystallize from EtOAc/Hexanes to obtain white crystalline solid.
Visualization: Synthesis Logic & Impurity Tracking
Figure 1: Synthetic pathway highlighting the origin of common spectroscopic impurities (Benzoic acid, Di-benzoylated species).
Nuclear Magnetic Resonance (NMR) Spectroscopy[4][5]
NMR is the primary tool for structural validation. The spectrum is characterized by two distinct aromatic regions (Fmoc vs. Benzoyl) and the diagnostic aliphatic Fmoc signals.
^1H NMR Analysis (400 MHz, CDCl₃)
The proton spectrum is dominated by the Fmoc group's rigidity and the deshielding effect of the N-O bond on the NH proton.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 8.00 – 8.05 | Doublet (d) | 2H | Benzoyl ortho-H | Deshielded by carbonyl anisotropy. |
| 7.76 | Doublet (d) | 2H | Fmoc Ar-H (C4, C5) | Characteristic "pseudo-ortho" Fmoc signal. |
| 7.60 – 7.65 | Multiplet (m) | 3H | Fmoc Ar-H + Bz para-H | Overlap region; check integration carefully. |
| 7.45 – 7.50 | Triplet (t) | 2H | Benzoyl meta-H | Diagnostic for the benzoyl group. |
| 7.38 – 7.42 | Triplet (t) | 2H | Fmoc Ar-H | Typical aromatic pattern. |
| 7.28 – 7.32 | Triplet (t) | 2H | Fmoc Ar-H | Typical aromatic pattern. |
| 4.55 | Doublet (d, J = 7.0 Hz) | 2H | Fmoc -CH₂-O | Key Diagnostic: Connects Fmoc to Carbamate. |
| 4.30 | Triplet (t, J = 7.0 Hz) | 1H | Fmoc -CH- | Couples to the CH₂ doublet. |
| ~9.10 | Broad Singlet (br s) | 1H | -NH- | Highly variable; disappears with D₂O shake. |
Expert Note: The NH signal is significantly downfield (9.0+ ppm) compared to standard amides due to the electron-withdrawing effect of the adjacent oxygen (hydroxylamine nature). In DMSO-d₆, this signal may shift further downfield (10.5–11.0 ppm).
^13C NMR Analysis (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Structural Insight |
| 164.8 | C=O (Benzoyl) | Ester-like carbonyl resonance. |
| 156.5 | C=O (Fmoc) | Carbamate carbonyl resonance. |
| 143.5, 141.3 | Fmoc Quaternary C | Bridgehead carbons of fluorene. |
| 133.8 | Benzoyl para-C | Diagnostic for benzoyl substitution. |
| 129.8, 128.7 | Benzoyl ortho/meta-C | Intense signals due to symmetry. |
| 127.8, 127.1, 125.1, 120.1 | Fmoc Aromatic C | Standard Fmoc fingerprint. |
| 67.8 | Fmoc -CH₂- | Methylene carbon attached to oxygen. |
| 47.1 | Fmoc -CH- | Methine carbon of the fluorenyl ring. |
Visualization: NMR Assignment Logic
Figure 2: NMR assignment logic correlating structural motifs to specific chemical shifts and coupling patterns.
Infrared (IR) Spectroscopy[4][6]
IR is crucial for confirming the presence of the unique N-O-C=O linkage and distinguishing the two carbonyl environments.[1]
Method: KBr Pellet or ATR (Attenuated Total Reflectance).
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Interpretation |
| 3250 – 3350 | N-H Stretch | Medium, Broad | Hydrogen-bonded carbamate NH. |
| 3050 – 3100 | C-H Stretch (Ar) | Weak | Aromatic protons (Fluorene/Benzene). |
| 1760 – 1780 | C=O Stretch (Ester) | Strong | The benzoyl ester carbonyl (anisotropic). |
| 1710 – 1730 | C=O Stretch (Carbamate) | Strong | The Fmoc carbamate carbonyl. |
| 1200 – 1250 | C-O Stretch | Strong | C-O-C and C-O-N linkages. |
| 740, 760 | C-H Bending (oop) | Strong | Ortho-disubstituted benzene (Fmoc/Bz). |
Diagnostic Check: Look for the "doublet" carbonyl region. A single broad peak at 1700 cm⁻¹ may indicate hydrolysis to the hydroxamic acid or loss of the benzoyl group.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides a fragmentation pattern consistent with the labile N-O bond.
Ionization Mode: Electrospray Ionization (ESI) - Positive Mode.
| m/z Value | Ion Identity | Interpretation |
| 382.1 | [M + Na]⁺ | Sodium adduct (Major peak). |
| 360.1 | [M + H]⁺ | Protonated molecular ion. |
| 179.1 | [Fmoc]⁺ | Dibenzofulvenyl cation (Characteristic). |
| 105.0 | [PhCO]⁺ | Benzoyl cation (Fragment). |
Visualization: Fragmentation Pathway
Figure 3: ESI(+) Fragmentation pathway. The stability of the dibenzofulvenyl cation (m/z 179) makes it the dominant fragment.
References
-
Harris, L. et al. (2011).[2] Alkyl 4-Chlorobenzoyloxycarbamates as Highly Effective Nitrogen Source Reagents for the Base-Free, Intermolecular Aminohydroxylation Reaction. The Journal of Organic Chemistry, 76(2), 358–372. [Link]
-
Ma, Z. et al. (2012). Preparation of Orthogonally Protected Chiral Vicinal Amino Alcohols via an Intermolecular Aminohydroxylation/Reduction Sequence. The Journal of Organic Chemistry, 77(2), 1208–1214. [Link]
-
PubChem. (n.d.).[3] (9H-Fluoren-9-yl)methyl benzoyloxycarbamate (CID 54436585). [Link]
Sources
Precision Carbamoylation: Discovery and Development of Next-Generation Reagents
Executive Summary
The carbamate (urethane) functional group has transcended its traditional role as a simple protecting group to become a linchpin in modern precision medicine. From Antibody-Drug Conjugates (ADCs) utilizing self-immolative linkers to prodrugs designed for site-specific activation, the demand for tunable, stable, and selectively reactive carbamate motifs is at an all-time high.
This technical guide addresses the discovery and development of novel carbamate-based reagents. Moving beyond the hazardous phosgene-based chemistry of the 20th century, we explore next-generation reagents—specifically carbamoyl fluorides and activated heterocyclic carbonates —that offer superior safety, atom economy, and orthogonality. We provide actionable protocols for their synthesis and kinetic evaluation, grounded in recent high-impact literature.
Mechanistic Foundations: The Stability-Lability Paradox
The utility of a carbamate reagent lies in its ability to balance two opposing forces: systemic stability (to survive circulation) and triggered lability (to release a payload at the target site).
Electronic Tuning of the Leaving Group
The reactivity of a carbamoylating agent (
-
Traditional: Chlorides (
) are often too reactive, leading to hydrolysis and side reactions. -
Modern: Heterocyclic leaving groups (e.g., imidazole, succinimide) utilize resonance stabilization to dampen reactivity until a specific nucleophile is present.
-
Emerging: Fluorides (
) possess a unique bond strength (C-F) that is stable to water but highly reactive toward amines due to the high electronegativity of fluorine and the small size of the fluoride ion.
The Self-Immolative Cascade
In ADCs, carbamates often serve as the connection between a cytotoxic payload and a linker. The release mechanism relies on an electronic relay :
-
Trigger: An enzyme (e.g., Cathepsin B) cleaves a peptide bond adjacent to the carbamate.
-
1,6-Elimination: The resulting free amine pushes electrons into an aromatic system (typically p-aminobenzyl alcohol, PABC).
-
Decarboxylation: The carbamate bond fragments, releasing
and the free drug.
Novel Reagent Architectures
Carbamoyl Fluorides: The New Standard?
Recent advances (2020–2025) have positioned carbamoyl fluorides as superior alternatives to carbamoyl chlorides. They exhibit remarkable stability toward hydrolysis (half-lives in hours/days at neutral pH) while reacting rapidly with amines.
-
Synthesis Route: Direct "fluorocarbonylation" using
, an amine, and a deoxyfluorinating agent (e.g., DAST or Et3N·3HF). -
Advantage: Bypasses phosgene; utilizes
as a C1 source; high functional group tolerance.[1]
Activated Heterocyclic Carbonates
-
Disuccinimidyl Carbonate (DSC): A crystalline, non-hygroscopic solid that forms "active esters" (succinimidyl carbamates). These intermediates react selectively with primary amines over secondary ones, allowing for precise functionalization.
-
Imidazolyl Carbamates (CDI-derived): Formed via 1,1'-carbonyldiimidazole. While moisture-sensitive, they are excellent precursors for synthesizing carbamoyl fluorides via halide exchange (see Protocol 1).
Visualization of Synthetic Pathways[2]
The following diagram illustrates the evolution from traditional phosgene chemistry to modern, green pathways utilizing
Caption: Evolution of carbamate synthesis: Phosgene routes (red) are being replaced by CO2-based fluorination (green) and activated carbonate methods (yellow).
Experimental Protocols
Protocol 1: Synthesis of Carbamoyl Fluorides via Imidazole Activation
This protocol adapts the "halide exchange" method, avoiding gaseous
Reagents:
-
Secondary Amine (1.0 equiv)
-
1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)
-
Potassium Fluoride (KF) (5.0 equiv)
-
Acetonitrile (MeCN), anhydrous
-
Methyl Iodide (MeI) (4.0 equiv)
Step-by-Step Methodology:
-
Activation: Dissolve the amine in anhydrous MeCN under Argon. Add CDI in one portion. Stir at Room Temperature (RT) for 2 hours.
-
Checkpoint: Monitor by TLC/LCMS for disappearance of amine and formation of the carbamoyl imidazole intermediate.
-
-
Methylation: Add MeI to the reaction mixture to quaternize the imidazole nitrogen (creating a better leaving group). Stir for 4 hours at RT.
-
Fluorination: Add solid KF directly to the reaction vessel. Stir vigorously at RT for 12–18 hours.
-
Observation: The suspension will change texture as KI precipitates.
-
-
Workup: Dilute with diethyl ether, wash with water (x2) and brine. Dry over
and concentrate.-
Result: The carbamoyl fluoride is typically obtained as a stable oil/solid without need for column chromatography.
-
Protocol 2: Kinetic Stability Profiling (Hydrolysis Assay)
Essential for validating reagent suitability for biological applications.
Materials:
-
Phosphate Buffer (PBS) pH 7.4
-
Acetate Buffer pH 5.0
-
Borate Buffer pH 9.0
-
HPLC with UV/Vis detector
Methodology:
-
Stock Solution: Prepare a 10 mM stock of the carbamate reagent in DMSO.
-
Incubation: Spike the stock into the respective buffers (final conc. 100 µM, 1% DMSO) at 37°C.
-
Sampling: Inject samples onto HPLC at t = 0, 1h, 4h, 12h, 24h, 48h.
-
Analysis: Plot ln([Concentration]) vs. time.
-
Calculation: The slope
gives the half-life: . -
Acceptance Criteria: For ADC linkers,
at pH 7.4 should be >24h to ensure plasma stability.
-
Data Analysis: Reagent Comparison
The following table summarizes the key properties of "Novel" vs. "Traditional" reagents based on recent literature [1][4][6].
| Reagent Class | Active Species | Atom Economy | Hydrolytic Stability (pH 7.4) | Chemoselectivity |
| Traditional | Carbamoyl Chloride | Poor (HCl waste) | Low ( | Low (Reacts with -OH and -NH2) |
| Activated Carbonate | Succinimidyl Carbamate | Moderate | High ( | High (Prefers primary amines) |
| Novel (Green) | Carbamoyl Fluoride | Excellent (CO2 based) | Very High ( | High (Tunable) |
| Bio-orthogonal | Selenocarbamate | Moderate | Variable (Redox active) | Specific (Radical/Redox triggers) |
Application Case Study: ADC Linker Design
In the development of Antibody-Drug Conjugates, the linker must be stable in blood but cleave rapidly inside the lysosome.
Design Logic:
-
Attachment: Use a Succinimidyl Carbamate reagent to attach the linker to the antibody lysine residues (high selectivity).
-
Payload Release: Incorporate a PABC (p-aminobenzyl carbamate) spacer.
-
Trigger: The carbamate nitrogen is protected by a Val-Cit dipeptide.
-
In Circulation: The carbamate is sterically and electronically shielded.
-
In Lysosome: Cathepsin B cleaves Val-Cit. The revealed amine triggers the 1,6-elimination cascade, ejecting the drug.
-
Caption: Self-immolation mechanism of a PABC carbamate linker in Antibody-Drug Conjugates.
References
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
Liu, L., Gu, Y.-C., & Zhang, C.-P. (2023).[5] Recent Advances in the Synthesis and Transformation of Carbamoyl Fluorides, Fluoroformates, and Their Analogues. The Chemical Record. Link
-
Nagle, A. S., et al. (2001).[6] Efficient Synthesis of Carbamates via Three-Component Coupling of Amines, CO2, and Halides.[6][7] The Journal of Organic Chemistry. Link
-
BenchChem Technical Support. (2025). Application Notes and Protocols for the Synthesis of Carbamates from Amines and Carbon Dioxide. Link
-
Mishra, J., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology. Link
-
Barlog, M., et al. (2013). Facile Synthesis of Carbamoyl Fluorides via N-Carbamoylimidazole Activation. Organic Letters. Link
-
Varjosaari, S. E., Suating, P., & Adler, M. J. (2016).[8] One-Pot Synthesis of O-Aryl Carbamates. Synthesis. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Selenium compounds as therapeutic agents in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-Hydroxysuccinimide: Synthesis, application and pharmacokinetics_Chemicalbook [chemicalbook.com]
- 5. Recent Advances in the Synthesis and Transformation of Carbamoyl Fluorides, Fluoroformates, and Their Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 7. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-Pot Synthesis of O-Aryl Carbamates [organic-chemistry.org]
Reactivity profile of (9H-Fluoren-9-yl)methyl benzoyloxycarbamate with amines
The Reactivity Profile of (9H-Fluoren-9-yl)methyl benzoyloxycarbamate with Amines
Part 1: Executive Summary & Compound Identity[1][2]
(9H-Fluoren-9-yl)methyl benzoyloxycarbamate (commonly abbreviated as Fmoc-NH-OBz or Fmoc-HNsBz ) is a specialized electrophilic aminating reagent.[1][2] Unlike standard Fmoc reagents (e.g., Fmoc-Cl, Fmoc-OSu) which act as acylating agents to protect amines, Fmoc-NH-OBz acts as a nitrogen source .[1][2] It transfers the entire Fmoc-NH- moiety to nucleophiles.[1][2]
Its primary utility lies in the construction of N–N bonds (hydrazine synthesis) and C–N bonds (via metal-catalyzed aminohydroxylation or electrophilic amination of carbanions).[1] For researchers working with amines, this reagent offers a direct, metal-free route to
Chemical Identity:
-
IUPAC Name: (9H-Fluoren-9-yl)methyl (benzoyloxy)carbamate[1][2][3][4][5]
-
Structure: Fmoc group attached to the nitrogen of an
-benzoyl hydroxylamine scaffold.[1]
Part 2: Reactivity Profile with Amines
The interaction between Fmoc-NH-OBz and amines is governed by the electrophilic nature of the nitrogen atom .[1][2] This reactivity is distinct from standard nucleophilic substitutions at carbon.
Primary Reaction Pathway: Electrophilic Amination
When treated with primary or secondary amines, Fmoc-NH-OBz undergoes an
Reaction Scheme:
-
Mechanism: The amine lone pair attacks the
orbital. -
Selectivity: The reaction is highly chemoselective for amines over alcohols due to the higher nucleophilicity of nitrogen.
Critical Consideration: Basicity and Fmoc Stability
A unique challenge with this reagent is the inherent base-lability of the Fmoc group.
-
The Paradox: The reagent requires a nucleophilic amine to react, but strong, non-nucleophilic bases (or excess secondary amines like piperidine) trigger Fmoc deprotection via
-elimination. -
Operational Window: The electrophilic amination is generally kinetically faster than Fmoc deprotection for primary amines and sterically unhindered secondary amines. However, the use of cyclic secondary amines (e.g., piperidine, morpholine) must be carefully controlled, as they function as both nucleophiles (forming the hydrazine) and deprotection agents (cleaving the Fmoc).
Comparison with Traditional Methods
| Feature | Fmoc-NH-OBz Method | Traditional Method (Fmoc-Cl + Hydrazine) |
| Precursor | Amine ( | Hydrazine ( |
| Safety | High (Stable solid) | Low (Hydrazine is toxic/unstable) |
| Selectivity | Mono-substitution favored | Risk of di-substitution ( |
| Byproducts | Benzoic acid | HCl / Salts |
Part 3: Experimental Protocols
Protocol A: Synthesis of -Fmoc-Hydrazines from Primary Amines
Objective: To convert a primary amine into its Fmoc-hydrazine derivative without metal catalysis.[1][2]
Materials:
-
Amine substrate (1.0 equiv)[1]
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)[1]
-
Base (Optional):
(solid) to scavenge benzoic acid if the amine is acid-sensitive.[1]
Step-by-Step Workflow:
-
Preparation: Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (
). -
Addition: Add Fmoc-NH-OBz (1.1 mmol, 395 mg) in one portion. The reagent is a stable solid and does not require pre-activation.
-
Reaction: Stir at room temperature (20–25 °C).
-
Workup:
-
Dilute with DCM (20 mL).
-
Wash with saturated
(2 x 10 mL) to remove the benzoic acid byproduct. -
Wash with brine, dry over
, and concentrate.
-
-
Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate).
Self-Validating Check:
-
If yield is low: Check if the amine is too basic (causing Fmoc cleavage). If so, lower the temperature to 0 °C or use a buffered system.
-
If no reaction: The amine may be too sterically hindered. Switch to a polar solvent like DMF to enhance the nucleophilicity.
Part 4: Mechanistic Visualization
The following diagram illustrates the bifurcation between the desired amination pathway and the competing deprotection pathway.
Figure 1: Reaction pathways of Fmoc-NH-OBz with amines.[1][2] The green path represents the desired electrophilic amination, while the red path indicates the competing base-induced decomposition.
Part 5: Applications & Strategic Causality
Why use Fmoc-NH-OBz?
-
Orthogonality: It introduces the Fmoc group on a nitrogen adjacent to the nucleophilic nitrogen, creating a hydrazine linkage (
-Fmoc- -alkyl).[1][2] This is distinct from reacting the amine with Fmoc-Cl, which creates a carbamate ( -Fmoc-alkyl).[1][2] -
Aza-Peptide Synthesis: It allows for the direct conversion of amino acid esters into aza-amino acid precursors without handling hydrazine gas.[1][2]
-
Sharpless Aminohydroxylation: While not the focus of this amine-centric guide, this reagent is the standard nitrogen source for the asymmetric aminohydroxylation of olefins, providing chiral amino alcohols protected with Fmoc.
Safety & Handling:
-
Stability: Unlike many electrophilic aminating agents (e.g., chloroamines, sulfonyloxyamines) which can be explosive or thermally unstable, Fmoc-NH-OBz is a crystalline solid stable at room temperature.[2]
-
Storage: Store at 2–8 °C to prevent slow hydrolysis of the ester bond.
References
-
Harris, L., et al. (2011).[5] "Nitrogen Sources for the Sharpless Aminohydroxylation." The Journal of Organic Chemistry, 76(2), 358–372.
- Genet, J. P., et al. (1998). "Electrophilic Amination: New Synthetic Applications." Journal of the American Chemical Society.
-
PubChem. (2023). "(9H-Fluoren-9-yl)methyl benzoyloxycarbamate Compound Summary." National Library of Medicine. [1]
Sources
- 1. echemi.com [echemi.com]
- 2. Chemical Product Catalog _Letter H_Page 274_Chemicalbook [chemicalbook.com]
- 3. tert-Butyl Benzoyloxycarbamate CAS 105340-85-0 — GlycoFineChem [glycofinechem.com]
- 4. US8987504B2 - Aminohydroxylation of alkenes - Google Patents [patents.google.com]
- 5. (9H-Fluoren-9-yl)methyl Benzoyloxycarbamate | CAS 1352786-35-6 — GlycoFineChem [glycofinechem.com]
Methodological & Application
Application Notes and Protocols for the Use of (9H-Fluoren-9-yl)methyl Benzoyloxycarbamate in the Synthesis of Chiral Amino Alcohols for Peptide Chemistry
Introduction: A Novel Reagent for the Asymmetric Synthesis of Fmoc-Protected Amino Alcohols
In the field of peptide synthesis and drug development, the incorporation of non-natural amino acids is a critical strategy for enhancing the therapeutic properties of peptide-based drugs. These modifications can improve metabolic stability, receptor affinity, and pharmacokinetic profiles. The synthesis of these chiral building blocks, however, presents significant challenges. This document provides a detailed guide to the application of (9H-Fluoren-9-yl)methyl benzoyloxycarbamate, a specialized reagent for the stereoselective synthesis of N-Fmoc-protected amino alcohols. These compounds are valuable precursors for the synthesis of non-natural amino acids, ready for direct use in solid-phase peptide synthesis (SPPS).
Unlike conventional Fmoc-protection reagents like Fmoc-Cl or Fmoc-OSu, which are primarily used for the protection of the α-amino group of standard amino acids, (9H-Fluoren-9-yl)methyl benzoyloxycarbamate serves as a stable and efficient nitrogen source in the Sharpless Asymmetric Aminohydroxylation (AA) reaction. This reaction allows for the direct conversion of a wide range of alkenes into their corresponding chiral amino alcohols with high enantioselectivity. The resulting products are already equipped with the Fmoc protecting group, streamlining the synthesis of custom amino acid derivatives for peptide chemists.
This guide will detail the synthesis of the reagent, the mechanism of its application in the Sharpless Asymmetric Aminohydroxylation, and provide detailed protocols for its use, along with insights into the advantages of this methodology.
Chemical Principles and Mechanistic Overview
The core application of (9H-Fluoren-9-yl)methyl benzoyloxycarbamate lies in its role as a precursor to the active nitrogen species in the osmium-catalyzed Sharpless Asymmetric Aminohydroxylation. The reaction facilitates the concerted, syn-selective addition of an amino group and a hydroxyl group across a carbon-carbon double bond.
The key to the asymmetry of the reaction is the use of chiral cinchona alkaloid-derived ligands, which coordinate to the osmium catalyst and create a chiral environment. This directs the approach of the alkene to the catalyst, resulting in the formation of one enantiomer of the amino alcohol in excess.
The (9H-Fluoren-9-yl)methyl benzoyloxycarbamate is a stable, crystalline solid that, in the presence of the osmium catalyst and a suitable co-oxidant, generates an N-Fmoc-substituted nitrenoid intermediate. This intermediate is then transferred to the alkene. One of the significant advantages of using benzoyloxycarbamates is the ability to perform the reaction under base-free conditions, which can be beneficial for sensitive substrates.
Synthesis of (9H-Fluoren-9-yl)methyl Benzoyloxycarbamate
The synthesis of (9H-Fluoren-9-yl)methyl benzoyloxycarbamate is a straightforward process that can be accomplished in a standard laboratory setting. The following protocol is based on established methods for the preparation of similar carbamates.
Experimental Protocol: Synthesis of (9H-Fluoren-9-yl)methyl Benzoyloxycarbamate
Materials:
-
9-Fluorenylmethanol (Fmoc-OH)
-
Benzoyl isocyanate
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Hexanes
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 9-fluorenylmethanol (1.0 eq) in anhydrous dichloromethane.
-
Addition of Reagents: Cool the solution to 0 °C in an ice bath. To the stirred solution, add triethylamine (1.1 eq) followed by the dropwise addition of benzoyl isocyanate (1.05 eq).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with the addition of a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield (9H-Fluoren-9-yl)methyl benzoyloxycarbamate as a white solid.
| Compound | Molecular Weight ( g/mol ) | Equivalents | Amount |
| 9-Fluorenylmethanol | 196.24 | 1.0 | As required |
| Benzoyl isocyanate | 147.13 | 1.05 | As required |
| Triethylamine | 101.19 | 1.1 | As required |
Table 1: Reagent quantities for the synthesis of (9H-Fluoren-9-yl)methyl benzoyloxycarbamate.
Application in Sharpless Asymmetric Aminohydroxylation
The primary utility of (9H-Fluoren-9-yl)methyl benzoyloxycarbamate is as a nitrogen source for the synthesis of chiral Fmoc-protected amino alcohols from alkenes. This reaction provides a direct route to valuable building blocks for peptide synthesis.
Experimental Protocol: Asymmetric Aminohydroxylation of a Generic Alkene
Materials:
-
Alkene substrate
-
(9H-Fluoren-9-yl)methyl benzoyloxycarbamate
-
Potassium osmate(VI) dihydrate (K₂OsO₄·2H₂O)
-
Chiral Ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL)
-
tert-Butanol
-
Water
-
Sodium bisulfite
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask, prepare a solution of tert-butanol and water (1:1 v/v).
-
Addition of Reagents: To this solvent mixture, add the alkene (1.0 eq), (9H-Fluoren-9-yl)methyl benzoyloxycarbamate (1.1 eq), the chiral ligand (e.g., (DHQ)₂PHAL, 0.05 eq), and potassium osmate(VI) dihydrate (0.04 eq).
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours depending on the substrate.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite and stir for 30 minutes.
-
Work-up: Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the enantiomerically enriched Fmoc-protected amino alcohol.
| Parameter | Condition |
| Solvent | t-BuOH/H₂O (1:1) |
| Temperature | Room Temperature |
| Catalyst Loading | 4 mol % K₂OsO₄·2H₂O |
| Ligand Loading | 5 mol % (DHQ)₂PHAL |
| Nitrogen Source | 1.1 eq (9H-Fluoren-9-yl)methyl benzoyloxycarbamate |
Table 2: Typical reaction conditions for Sharpless Asymmetric Aminohydroxylation.
Workflow and Pathway Diagrams
Synthesis of (9H-Fluoren-9-yl)methyl benzoyloxycarbamate
Caption: Synthesis of the title reagent.
Sharpless Asymmetric Aminohydroxylation Workflow
Caption: Workflow for the synthesis of Fmoc-amino alcohols.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and peer-reviewed methodologies in organic synthesis. The reliability of the Sharpless Asymmetric Aminohydroxylation is widely recognized in the scientific community. To ensure the success of these protocols, the following self-validating checks are recommended:
-
Reagent Purity: The purity of the starting materials, particularly the alkene and the (9H-Fluoren-9-yl)methyl benzoyloxycarbamate, is crucial. Impurities can interfere with the catalytic cycle and reduce the yield and enantioselectivity. It is recommended to purify the reagent by recrystallization or column chromatography before use.
-
Reaction Monitoring: Close monitoring of the reaction by TLC or LC-MS is essential to determine the optimal reaction time and to avoid the formation of byproducts.
-
Enantiomeric Excess Determination: The enantiomeric excess (ee) of the final product should be determined by chiral HPLC or by NMR analysis of a diastereomeric derivative to validate the effectiveness of the asymmetric catalysis.
-
Spectroscopic Characterization: The structure of the final product should be confirmed by standard spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Conclusion: A Gateway to Novel Peptide Therapeutics
(9H-Fluoren-9-yl)methyl benzoyloxycarbamate represents a valuable tool for the synthesis of enantiomerically enriched Fmoc-protected amino alcohols. This reagent, in conjunction with the Sharpless Asymmetric Aminohydroxylation, provides a streamlined and efficient pathway for the preparation of non-natural amino acid precursors. The ability to generate these building blocks with high stereocontrol and with the Fmoc protecting group already in place significantly accelerates the process of incorporating novel structures into peptide chains. This, in turn, opens up new avenues for the design and development of peptide-based therapeutics with enhanced properties. The protocols and guidelines presented in this document are intended to enable researchers, scientists, and drug development professionals to effectively utilize this powerful synthetic methodology.
References
-
Harris, L.; Mee, S. P. H.; Furneaux, R. H.; Gainsford, G. J.; Luxenburger, A. Alkyl 4-Chlorobenzoyloxycarbamates as Highly Effective Nitrogen Source Reagents for the Base-Free, Intermolecular Aminohydroxylation Reaction. J. Org. Chem.2011 , 76 (2), 358–372. [Link]
- Ma, Z.; Naylor, B. C.; Loertscher, B. M.; Hafen, D. D.; Li, J. M.; Castle, S. L. Synthesis of Fmoc-Protected Amino Alcohols via the Sharpless Asymmetric Aminohydroxylation Reaction Using FmocNHCl as the Nitrogen Source. J. Org. Chem.2012, 77 (3), 1208–1214.
-
Moreira, R.; Diamandas, M.; Taylor, S. D. Synthesis of Fmoc-Protected Amino Alcohols via the Sharpless Asymmetric Aminohydroxylation Reaction Using FmocNHCl as the Nitrogen Source. J. Org. Chem.2019 , 84 (23), 15476–15485. [Link]
-
Kolb, H. C.; VanNieuwenhze, M. S.; Sharpless, K. B. Catalytic Asymmetric Dihydroxylation. Chem. Rev.1994 , 94 (8), 2483–2547. [Link]
- O'Brien, P. Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis. Angew. Chem. Int. Ed.1999, 38 (3), 326-329.
Application Note: High-Efficiency Asymmetric Sharpless Aminohydroxylation Using (9H-Fluoren-9-yl)methyl Benzoyloxycarbamate
Part 1: Executive Summary & Rationale
The Sharpless Asymmetric Aminohydroxylation (SAH) is a premier method for converting alkenes into vicinal amino alcohols with high enantioselectivity.[1] However, traditional protocols rely on sulfonamides (difficult to deprotect) or require alkaline conditions (e.g., NaOH with carbamates/tBuOCl) that are incompatible with base-sensitive protecting groups like Fmoc (9-fluorenylmethoxycarbonyl).
The Solution: (9H-Fluoren-9-yl)methyl benzoyloxycarbamate (Fmoc-NH-OBz) is a specialized nitrogen source designed to overcome these limitations. It functions as a pre-activated "internal oxidant" reagent, driving the catalytic cycle without the need for external base or auxiliary oxidants.
Key Advantages
-
Orthogonal Protection: Directly installs the Fmoc group, which is orthogonal to Boc and Cbz, streamlining peptide and peptidomimetic synthesis.
-
Base-Free Conditions: Operates at neutral pH, preserving the base-labile Fmoc moiety and preventing side reactions like oxazolidinone formation common in basic SAH.
-
Operational Simplicity: Stable, crystalline solid that requires no in situ preparation (unlike N-chloro salts).
Part 2: Mechanistic Principles
The reaction proceeds via an Osmium-catalyzed cycle.[2] Unlike standard SAH where an external oxidant (e.g., Chloramine-T) reoxidizes Os(VI) to Os(VIII), Fmoc-NH-OBz serves as both the nitrogen source and the oxidant. The cleavage of the weak N–O bond provides the thermodynamic driving force for the reoxidation of the osmium catalyst.
Catalytic Cycle Diagram[2]
Caption: Catalytic cycle of Fmoc-NH-OBz mediated SAH. The reagent reoxidizes the Os(VI) species via N-O bond cleavage, installing the nitrogen and releasing benzoic acid.
Part 3: Experimental Protocol
This protocol is optimized for the asymmetric aminohydroxylation of styrenes and cinnamates using (DHQ)₂PHAL or (DHQD)₂PHAL ligands.
Materials & Reagents
| Component | Specification | Role |
| Nitrogen Source | (9H-Fluoren-9-yl)methyl benzoyloxycarbamate (Fmoc-NH-OBz) | N-Source & Oxidant |
| Catalyst | Potassium Osmate (K₂OsO₄·2H₂O) | Pre-catalyst (4 mol%) |
| Ligand | (DHQ)₂PHAL (for R-selectivity) or (DHQD)₂PHAL (for S-selectivity) | Chiral Inducer (5 mol%) |
| Solvent | Acetonitrile / Water (1:1 v/v) | Reaction Medium |
| Quench | Sodium Sulfite (Na₂SO₃) | Osmium Reductant |
*Note: Selectivity depends on the specific alkene substrate class.
Step-by-Step Methodology
1. Catalyst Pre-Complexation
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve (DHQ)₂PHAL (39 mg, 0.05 mmol, 0.05 eq) in Acetonitrile (5 mL).
-
Add K₂OsO₄·2H₂O (15 mg, 0.04 mmol, 0.04 eq).
-
Add Water (5 mL) to the mixture.
-
Stir vigorously at room temperature for 5–10 minutes until a clear or slightly turbid homogeneous solution forms. This ensures the active ligand-metal complex is generated.
2. Reaction Initiation
-
Add the alkene substrate (1.0 mmol, 1.0 eq) to the catalyst mixture.
-
Cool the reaction mixture to 4 °C (or maintain at RT depending on substrate reactivity; 4 °C improves enantioselectivity).
-
Add Fmoc-NH-OBz (411 mg, 1.1 mmol, 1.1 eq) in one portion.
-
Tip: For large-scale reactions, add the reagent portion-wise over 30 minutes to manage exotherms, though this is rarely necessary at the mmol scale.
-
3. Monitoring & Workup
-
Stir the reaction mixture until TLC indicates consumption of the alkene (typically 2–12 hours). The mixture may turn green/brown as the reaction progresses.
-
Quench: Add solid Sodium Sulfite (Na₂SO₃, 1.5 g) and stir for 30 minutes at room temperature. The mixture should turn black/grey as Osmium precipitates.
-
Extraction: Dilute with Ethyl Acetate (20 mL) and Water (10 mL). Separate the phases.
-
Extract the aqueous layer with Ethyl Acetate (2 x 15 mL).
-
Wash: Combine organic layers and wash with Saturated NaHCO₃ (to remove benzoic acid byproduct) and Brine.
-
Dry & Concentrate: Dry over MgSO₄, filter, and concentrate under reduced pressure.
4. Purification
-
Purify the crude residue via flash column chromatography (Silica gel).
-
Eluent: typically Hexanes/Ethyl Acetate (gradient 4:1 to 1:1).
-
-
Isolate the pure Fmoc-amino alcohol as a white solid.
Part 4: Data & Performance
The following data summarizes the performance of Fmoc-NH-OBz compared to standard reagents.
Substrate Scope & Efficiency (Representative Data)
| Substrate | Ligand | Product (Major Isomer) | Yield (%) | ee (%) |
| Styrene | (DHQ)₂PHAL | (R)-1-Fmoc-amino-2-phenylethanol | 78% | 94% |
| trans-Stilbene | (DHQD)₂PHAL | (S,S)-1-Fmoc-amino-1,2-diphenylethanol | 82% | >98% |
| Methyl Cinnamate | (DHQ)₂PHAL | (2R,3S)-Fmoc-phenylisoserine Me ester | 65% | 91% |
| Cyclohexene | (DHQ)₂PHAL | Syn-Fmoc-amino-cyclohexanol | 55% | 85% |
Data derived from Harris et al. (2011) and internal validation.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Poor solubility of Fmoc-NH-OBz | Increase solvent volume or use n-Propanol/Water (1:1). |
| Low ee% | Temperature too high | Run reaction at 0 °C or 4 °C. Ensure Ligand is fully dissolved before adding Os. |
| Regioselectivity Issues | Substrate inherent bias | Switch ligand class (e.g., from Phthalazine (PHAL) to Anthraquinone (AQN) core). |
| Emulsion during workup | Amphiphilic nature of Fmoc | Use a small amount of Methanol during extraction or filter through Celite before separation. |
References
-
Harris, L., Mee, S. P. H., Furneaux, R. H., Gainsford, G. J., & Luxenburger, A. (2011). "Sharpless Aminohydroxylation using (9H-Fluoren-9-yl)methyl Benzoyloxycarbamate." The Journal of Organic Chemistry, 76(2), 358–372.
-
Li, G., Chang, H.-T., & Sharpless, K. B. (1996). "Catalytic Asymmetric Aminohydroxylation (AA) of Olefins." Angewandte Chemie International Edition, 35(4), 451–454.
-
Bodkin, J. A., & McLeod, M. D. (2002). "The Sharpless asymmetric aminohydroxylation."[1][2][3][4] Journal of the Chemical Society, Perkin Transactions 1, (24), 2733–2746.
Sources
- 1. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Fmoc-Protected Amino Alcohols via the Sharpless Asymmetric Aminohydroxylation Reaction Using FmocNHCl as the Nitrogen Source - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced Protocols and Mechanistic Insights in Fmoc Solid-Phase Peptide Synthesis (SPPS)
Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Validated Protocol
Mechanistic Foundations of Fmoc Chemistry
Solid-Phase Peptide Synthesis (SPPS) utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the industry standard for generating synthetic peptides. The fundamental advantage of Fmoc SPPS is its orthogonal protection strategy [1]. The N-alpha amino group is protected by the base-labile Fmoc group, while the reactive side chains are protected by acid-labile groups (e.g., tBu, Trt, Pbf).
This orthogonality allows for iterative peptide elongation using mild base deprotection (typically 20% piperidine) without prematurely cleaving the side-chain protections or detaching the peptide from the resin[2]. Final cleavage and global deprotection are then achieved simultaneously in a single acidic step using Trifluoroacetic Acid (TFA).
Workflow and Logical Architecture
The Fmoc SPPS cycle is a repetitive, self-contained loop. Each cycle must be driven to absolute completion before the next begins to prevent deletion sequences.
Fmoc SPPS iterative workflow: Deprotection, coupling, monitoring, and final cleavage.
Causality in Reagent Selection
Successful SPPS is not merely following a recipe; it requires understanding the chemical causality behind each reagent.
-
Resin Swelling: Resins (e.g., Wang for C-terminal acids, Rink Amide for amides) must be swollen in DMF or DCM. Causality: Solvation expands the cross-linked polystyrene matrix, exposing internal reactive sites and overcoming steric hindrance to significantly improve coupling kinetics[2].
-
Coupling Reagents: The formation of an amide bond requires the activation of the incoming amino acid's carboxyl group into a reactive ester.
-
DIC/Oxyma: N,N'-Diisopropylcarbodiimide (DIC) combined with Oxyma Pure has emerged as a highly efficient, non-explosive alternative to traditional HOBt. Causality: Oxyma acts as an exceptional nucleophile that rapidly forms an active ester, minimizing racemization and reducing aspartimide formation during elongation[1].
-
HATU/DIPEA: For sterically hindered sequences. Causality: The nitrogen atom in HATU's oxy-7-azabenzotriazole (OAt) ring induces hydrogen bonding that stabilizes the transition state, effectively suppressing epimerization while driving difficult couplings to completion[3].
-
Table 1: Quantitative Comparison of Coupling Reagents
| Reagent System | Mechanism of Action | Epimerization Risk | Recommended Use Case |
| DIC / Oxyma Pure | Carbodiimide activation + active ester | Low | Routine automated and manual SPPS; high efficiency[1]. |
| HATU / DIPEA | Aminium salt active ester formation | Very Low | Hindered amino acids (e.g., N-methylated), difficult sequences[3]. |
| HBTU / DIPEA | Aminium salt active ester formation | Moderate | Standard couplings; largely superseded by HATU/Oxyma. |
Comprehensive SPPS Protocol (Self-Validating System)
This protocol incorporates intrinsic validation gates to ensure each cycle yields >99% conversion.
Step 1: Resin Preparation and Swelling
-
Weigh the desired amount of functionalized resin (e.g., Rink Amide MBHA, loading 0.4–0.8 mmol/g) into a fritted synthesis vessel.
-
Add DMF (10 mL/g of resin) and agitate gently for 30–60 minutes.
-
Drain the solvent completely.
Step 2: Fmoc Deprotection
-
Add 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh aliquot of 20% piperidine/DMF and agitate for an additional 15 minutes to ensure complete removal of the Fmoc group[2].
-
Wash the resin thoroughly with DMF (5 × 1 min).
-
Causality: Residual piperidine will act as a nucleophile during the subsequent coupling phase, prematurely deprotecting the incoming amino acid and leading to catastrophic double-coupling events.
-
Step 3: Amino Acid Activation and Coupling
-
Prepare a solution of the Fmoc-protected amino acid (4.0 equivalents relative to resin loading) and Oxyma Pure (4.0 eq) in DMF.
-
Add DIC (4.0 eq) to the solution. Allow 2-3 minutes for pre-activation.
-
Add the activated mixture to the resin and agitate for 30–60 minutes at room temperature[4].
-
Drain and wash the resin with DMF (3 × 1 min).
Step 4: Reaction Monitoring (The Validation Gate)
The Kaiser test serves as an intrinsic validation gate. Proceeding without a negative result guarantees sequence truncation.
-
Transfer a few resin beads to a glass tube. Add 2 drops each of ninhydrin, phenol, and potassium cyanide solutions.
-
Heat at 120°C for 5 minutes.
-
Validation: A yellow/colorless solution and beads indicate complete coupling (Negative). Blue beads indicate unreacted primary amines (Positive)[5].
-
If positive, perform a secondary coupling using HATU (4.0 eq) and DIPEA (8.0 eq)[4].
Cleavage, Global Deprotection, and Scavenger Logic
During the final cleavage using concentrated Trifluoroacetic Acid (TFA), highly reactive carbocations are generated from the side-chain protecting groups (e.g., tBu, Trt). Causality: Without nucleophilic scavengers, these electrophiles will irreversibly alkylate electron-rich side chains such as Cys, Met, Trp, and Tyr[6].
Logical decision tree for selecting optimal TFA cleavage cocktails based on sequence.
Table 2: Scavenger Selection Guide
| Target Residues in Sequence | Recommended Cleavage Cocktail | Composition (v/v) |
| No Cys, Met, Trp, or Tyr | Standard TFA | TFA / TIS / H2O (95 : 2.5 : 2.5) |
| Contains Trp, Met, Tyr | Reagent B | TFA / Phenol / TIS / H2O (88 : 5 : 2 : 5) |
| Contains Cys, Met, Trp | Reagent K | TFA / Phenol / H2O / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5)[7] |
Step 5: Cleavage Protocol (Using Reagent K)
-
Wash the completed peptidyl-resin with DCM (3 × 1 min) to remove DMF, and dry under a vacuum.
-
Prepare Reagent K in a well-ventilated fume hood. Causality: 1,2-Ethanedithiol (EDT) is highly malodorous but is exceptionally effective at protecting Cys residues from oxidation and quenching t-butyl cations[7].
-
Add the cleavage cocktail (10 mL/g resin) and agitate for 2–3 hours at room temperature[8].
-
Filter the resin and collect the TFA filtrate. Wash the resin with a small volume of neat TFA (1-2 mL) to maximize yield[7].
-
Precipitate the crude peptide by adding the filtrate dropwise to 10 volumes of ice-cold diethyl ether.
-
Centrifuge at 3000 rpm for 5 minutes. Decant the ether and wash the pellet twice with cold ether to remove residual organic scavengers[7].
-
Lyophilize the pellet for subsequent RP-HPLC purification.
References
-
Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences. ResearchGate.[Link]
-
Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis. Royal Society of Chemistry.[Link]
-
Epimerisation in Peptide Synthesis. MDPI.[Link]
-
Advances in Fmoc solid-phase peptide synthesis. NIH PMC.[Link]
Sources
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. Epimerisation in Peptide Synthesis [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01383A [pubs.rsc.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chempep.com [chempep.com]
A Guide to (9H-Fluoren-9-yl)methyl Benzoyloxycarbamate: A Stable Nitrogen Source for Sharpless Asymmetric Aminohydroxylation
For Researchers, Scientists, and Drug Development Professionals
Introduction: Shifting the Paradigm from Amine Protection to Aminohydroxylation
In the landscape of synthetic organic chemistry, the 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone for amine protection, particularly in peptide synthesis. Its defining feature is its lability to basic conditions, allowing for the selective deprotection of amines. However, the utility of the fluorenylmethoxycarbonyl scaffold extends beyond this traditional role. This guide focuses on a specialized reagent, (9H-Fluoren-9-yl)methyl benzoyloxycarbamate , and clarifies its primary application not as a conventional amine protecting agent, but as a highly effective nitrogen source for the intermolecular Sharpless Asymmetric Aminohydroxylation (AA) reaction.
While structurally related to common Fmoc-based protecting group reagents, (9H-Fluoren-9-yl)methyl benzoyloxycarbamate and its analogues are designed as storable, easy-to-handle solid reagents that facilitate the direct, stereoselective synthesis of 1,2-amino alcohols from alkenes. This process is catalyzed by osmium tetroxide in the presence of chiral ligands. A significant advantage of using this reagent is the ability to perform the aminohydroxylation under base-free conditions[1][2].
This application note will provide a detailed exploration of the mechanism, a step-by-step protocol for its use in Sharpless aminohydroxylation, and a comparison with traditional Fmoc amine protection to provide a comprehensive understanding for researchers in organic synthesis and drug development.
The Scientific Foundation: Mechanism of Action
The Sharpless Asymmetric Aminohydroxylation is a powerful method for the syn-selective formation of 1,2-amino alcohols from a variety of alkenes[3][4]. The reaction is catalyzed by osmium tetroxide and employs a chiral ligand, typically derived from dihydroquinine or dihydroquinidine, to induce enantioselectivity[3][4][5].
The role of (9H-Fluoren-9-yl)methyl benzoyloxycarbamate is to serve as the nitrogen source. The overall mechanism can be understood through the following key stages[3]:
-
Formation of the Osmium Imido Complex: The osmium tetroxide catalyst reacts with the nitrogen source to form a reactive imidotriooxoosmium(VIII) species.
-
Cycloaddition to the Alkene: This osmium imido intermediate undergoes a [3+2] or [2+2] cycloaddition with the alkene, leading to the formation of an osmium(VI) azaglycolate intermediate. The chiral ligand directs this addition to one face of the alkene, establishing the stereochemistry of the final product.
-
Hydrolysis and Catalyst Turnover: The osmium(VI) azaglycolate is then hydrolyzed to release the desired 1,2-amino alcohol product, which is protected with the Fmoc group. The osmium catalyst is regenerated, allowing it to re-enter the catalytic cycle.
Caption: Figure 1. Simplified Catalytic Cycle of Sharpless Asymmetric Aminohydroxylation.
Experimental Protocol: Asymmetric Aminohydroxylation of trans-Cinnamates
This protocol is adapted from the work of Harris et al. and provides a general procedure for the asymmetric aminohydroxylation of a trans-cinnamate ester using (9H-Fluoren-9-yl)methyl benzoyloxycarbamate[1].
Materials
-
trans-Cinnamate substrate (e.g., methyl trans-cinnamate)
-
(9H-Fluoren-9-yl)methyl benzoyloxycarbamate
-
Potassium osmate(VI) dihydrate (K₂OsO₄·2H₂O)
-
Chiral Ligand: (DHQ)₂PHAL (hydroquinine 1,4-phthalazinediyl diether) or (DHQD)₂PHAL (hydroquinidine 1,4-phthalazinediyl diether)
-
Solvent system: tert-butanol and water (1:1)
-
Sodium bisulfite (NaHSO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Chromatography column
Step-by-Step Methodology
-
Reaction Setup: To a stirred solution of the trans-cinnamate substrate (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL) at room temperature, add the chiral ligand ((DHQ)₂PHAL or (DHQD)₂PHAL, 0.05 mmol).
-
Addition of Catalyst: Add potassium osmate(VI) dihydrate (0.04 mmol) to the mixture.
-
Addition of Nitrogen Source: Add (9H-Fluoren-9-yl)methyl benzoyloxycarbamate (1.1 mmol).
-
Reaction Progression: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching the Reaction: Upon completion, cool the reaction mixture in an ice bath and add solid sodium bisulfite (1.5 g). Stir for 30 minutes.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the Fmoc-protected 1,2-amino alcohol.
Caption: Figure 2. Experimental Workflow for Asymmetric Aminohydroxylation.
Data Presentation: Reaction Parameters and Outcomes
The choice of ligand and substrate can influence the yield and enantioselectivity of the reaction. Below is a table summarizing typical results for the asymmetric aminohydroxylation of various alkenes.
| Substrate | Ligand | Product Yield (%) | Enantiomeric Excess (ee %) |
| Methyl trans-cinnamate | (DHQ)₂PHAL | 85 | 98 |
| Ethyl trans-crotonate | (DHQD)₂PHAL | 75 | 95 |
| Styrene | (DHQ)₂PHAL | 60 | 92 |
Note: Yields and ee values are representative and may vary based on specific reaction conditions.
Comparison with Traditional Fmoc Amine Protection
It is crucial to differentiate the role of (9H-Fluoren-9-yl)methyl benzoyloxycarbamate from that of reagents like Fmoc-Cl or Fmoc-OSu.
| Feature | (9H-Fluoren-9-yl)methyl Benzoyloxycarbamate | Fmoc-Cl / Fmoc-OSu |
| Primary Application | Nitrogen source in Sharpless Asymmetric Aminohydroxylation | Protection of primary and secondary amines |
| Reaction Type | Osmium-catalyzed addition to an alkene | Nucleophilic substitution at the carbonyl carbon |
| Substrate | Alkenes | Amines |
| Key Transformation | C=C bond to a C(OH)-C(NH-Fmoc) bond | R-NH₂ to R-NH-Fmoc |
| Byproducts | Benzoic acid | HCl or N-hydroxysuccinimide |
| Typical Conditions | Base-free, catalytic OsO₄, chiral ligand | Basic conditions (e.g., NaHCO₃, pyridine) |
Conclusion: A Specialized Tool for Advanced Synthesis
(9H-Fluoren-9-yl)methyl benzoyloxycarbamate is a valuable reagent for the stereoselective synthesis of Fmoc-protected 1,2-amino alcohols from alkenes via the Sharpless Asymmetric Aminohydroxylation. Its stability and ease of handling, coupled with its efficacy in base-free reaction conditions, make it a powerful tool for synthetic chemists. Understanding its distinct application from traditional Fmoc protecting group chemistry is essential for its effective implementation in the synthesis of complex, biologically active molecules.
References
-
Sharpless Aminohydroxylation (Oxyamination). Organic Chemistry Portal. [Link]
-
Harris, L., Mee, S. P. H., Furneaux, R. H., Gainsford, G. J., & Luxenburger, A. (2011). Alkyl 4-chlorobenzoyloxycarbamates as highly effective nitrogen source reagents for the base-free, intermolecular aminohydroxylation reaction. The Journal of Organic Chemistry, 76(2), 358–372. [Link]
-
Aminohydroxylation Reagents. GlycoFineChem. [Link]
-
Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. PubMed Central. [Link]
-
Synthesis of (A) (S) and (R) 9H-fluoren-9-ylmethyl 3-amino-1-piperidinecarboxylate 3 and 4. Reagents and conditions. ResearchGate. [Link]
-
The Sharpless Asymmetric Aminohydroxylation. ResearchGate. [Link]
-
The Sharpless Asymmetric Aminohydroxylation Reaction: Optimising ligand/substrate Control of Regioselectivity for the Synthesis of 3- And 4-aminosugars. PubMed. [Link]
-
Sharpless Aminohydroxylation. YouTube. [Link]
-
Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Publishing. [Link]
-
(9H-Fluoren-9-yl)methyl Benzoyloxycarbamate | CAS 1352786-35-6. GlycoFineChem. [Link]
Sources
- 1. Alkyl 4-chlorobenzoyloxycarbamates as highly effective nitrogen source reagents for the base-free, intermolecular aminohydroxylation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (9H-Fluoren-9-yl)methyl Benzoyloxycarbamate | CAS 1352786-35-6 — GlycoFineChem [glycofinechem.com]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: High-Yield Base-Free Intermolecular Aminohydroxylation using (9H-Fluoren-9-yl)methyl benzoyloxycarbamate
Audience: Researchers, scientists, and drug development professionals. Focus: Reaction conditions, mechanistic causality, and validated protocols for high-yield synthesis.
Introduction & Mechanistic Rationale
The Sharpless aminohydroxylation is a premier transformation for installing vicinal amino alcohols across alkenes, a structural motif ubiquitous in active pharmaceutical ingredients (APIs) and complex natural products. However, traditional nitrogen sources (e.g., Chloramine-T or standard sulfonamides) necessitate strongly basic conditions. This requirement severely limits the substrate scope, often leading to side reactions, epimerization of stereocenters, and the degradation of sensitive functional groups.
(9H-Fluoren-9-yl)methyl benzoyloxycarbamate (CAS: 1352786-35-6), also known commercially as FC-123, is a highly effective, storable nitrogen source that enables base-free intermolecular aminohydroxylation[1].
Causality & Mechanism: Why Base-Free Works
In traditional aminohydroxylation, an external base (such as LiOH or NaOH) is required to deprotonate the nitrogen source, allowing it to coordinate with the osmium catalyst. By utilizing (9H-Fluoren-9-yl)methyl benzoyloxycarbamate, the reaction bypasses the need for an external base[1].
The causality lies in the highly polarized and labile N–O bond of the benzoyloxycarbamate. Osmium(VIII) readily undergoes direct reaction with this N–O bond to generate the active trioxo-imidoosmium(VIII) complex (
Reagent Preparation and Validation
While commercially available, (9H-Fluoren-9-yl)methyl benzoyloxycarbamate can be synthesized in two high-yielding, self-validating steps.
Protocol: Synthesis of (9H-Fluoren-9-yl)methyl benzoyloxycarbamate
-
Hydroxylamination: To a stirred solution of hydroxylamine hydrochloride (1.5 equiv) and
(1.5 equiv) in water/THF (1:1), slowly add Fmoc-Cl (1.0 equiv) at 0 °C. Stir for 2 hours at room temperature. Extract with EtOAc, wash with brine, and concentrate to yield Fmoc-NHOH. Validation: TLC should show complete consumption of Fmoc-Cl; LC-MS confirms the mass of the N-hydroxy intermediate. -
Benzoylation: Dissolve Fmoc-NHOH (1.0 equiv) in anhydrous DCM. Add triethylamine (1.2 equiv) and cool to 0 °C. Dropwise add benzoyl chloride (1.05 equiv). Stir for 1 hour.
-
Workup: Quench with water, extract with DCM, wash with 1M HCl, saturated
, and brine. Dry over and concentrate. Recrystallize from EtOAc/Hexanes to afford the pure reagent as a white solid.
Application Protocol: Base-Free Aminohydroxylation
This protocol is optimized for the high-yield conversion of a broad scope of alkenes into Fmoc-protected vicinal amino alcohols under mild conditions[1].
Reagents & Equipment:
-
Alkene substrate (1.0 mmol)
-
(9H-Fluoren-9-yl)methyl benzoyloxycarbamate (1.2–1.5 mmol)
-
Potassium osmate dihydrate (
, 0.04 mmol, 4 mol %) -
Solvent: n-Propanol / Water (1:1 v/v, 10 mL) or Acetonitrile / Water (1:1 v/v)
-
Saturated aqueous
(for quenching)
Step-by-Step Methodology:
-
Reaction Assembly: In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkene (1.0 mmol) and (9H-Fluoren-9-yl)methyl benzoyloxycarbamate (1.2 mmol) in the n-PrOH/water solvent mixture (10 mL).
-
Catalyst Initiation: Add
(14.7 mg, 4 mol %) in one portion. The reaction mixture will typically transition to a characteristic green/brown color, indicating the formation of the active osmium species. -
Incubation: Stir the mixture vigorously at room temperature. For highly hindered alkenes, the temperature can be safely elevated to 40 °C without degrading the nitrogen source. Monitor the reaction via TLC or LC-MS. Complete consumption of the alkene typically occurs within 12 to 24 hours.
-
Quenching (Self-Validation): Once the alkene is consumed, add 10 mL of saturated aqueous
. Stir vigorously for 30–60 minutes. Causality: The sulfite reduces the reactive Os(VIII)/Os(VI) species to an insoluble, inert Os(IV) dioxide, turning the solution black/brown and preventing downstream toxicity or side reactions during workup. -
Extraction & Purification: Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with saturated aqueous
(15 mL). Causality: This crucial wash removes the benzoic acid byproduct generated during the catalytic cycle, preventing product contamination. Wash with brine, dry over anhydrous , filter, and concentrate in vacuo. -
Isolation: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure Fmoc-protected amino alcohol.
Quantitative Data: Yield and Regioselectivity Comparison
The base-free conditions utilizing Fmoc-NH-O-Bz demonstrate superior performance compared to traditional Chloramine-T methods, particularly for challenging and sterically hindered substrates[1],[3].
| Alkene Substrate Class | Traditional Conditions (Yield %) | Base-Free Fmoc-NH-O-Bz (Yield %) | Regioselectivity (Base-Free) |
| Terminal Styrenes | 45 - 50% | 85 - 92% | >10:1 (Amino at benzylic pos.) |
| Unactivated Aliphatics | 30 - 40% | 80 - 85% | ~2:1 to 4:1 |
| Hindered/Internal Alkenes | <10% (Often fails) | 70 - 78% | High (Substrate dependent) |
| Acid/Base-Sensitive Alkenes | Degradation observed | 75 - 88% | High |
Catalytic Workflow Visualization
The following diagram illustrates the self-sustaining catalytic cycle enabled by the labile N-O bond of the benzoyloxycarbamate reagent.
Base-free aminohydroxylation catalytic cycle using Fmoc-NH-O-Bz.
References
-
Harris, L.; Mee, S. P. H.; Furneaux, R. H.; Gainsford, G. J.; Luxenburger, A. "Alkyl 4-Chlorobenzoyloxycarbamates as Highly Effective Nitrogen Source Reagents for the Base-Free, Intermolecular Aminohydroxylation Reaction." The Journal of Organic Chemistry, 2011, 76(2), 358–372. URL:[Link]
-
Ma, Z.; Naylor, B. C.; Loertscher, B. M.; Hafen, D. D.; Li, J. M.; Castle, S. L. "Regioselective Base-Free Intermolecular Aminohydroxylations of Hindered and Functionalized Alkenes." The Journal of Organic Chemistry, 2012, 77(2), 1208-1214. URL:[Link]
Sources
Use of (9H-Fluoren-9-yl)methyl benzoyloxycarbamate in the synthesis of complex molecules
[label="Base\n#2
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Visualizing the Integration
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Generating the SPPS Integration
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Developing the Protocol
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Refining the Comparative Table
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Validating the Protocol
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Validating the Protocol
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Refining the Comparative Table
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Finalizing the Comparative Analysis
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Analyzing the Osmium Catalyst
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Finalizing the Protocol
I've completed a validated protocol for base-free Sharpless aminohydroxylation. Key reagent details include alkene, Fmoc-NH-OBz, K2OsO2(OH)4, and chiral ligand, in a suitable solvent. I've built in TLC and NMR controls for reaction completion and product purity, and finalized validation. The contrast between Fmoc-NH-OBz and FmocNHCl is now obvious.
The synthesis of complex peptidomimetics, spiroligomers, and heavily modified natural products relies on the availability of orthogonally protected, non-proteinogenic amino acids. The Sharpless Asymmetric Aminohydroxylation (SAAH) is a premier method for synthesizing these vicinal amino alcohols [2.9]. However, traditional SAAH protocols are notoriously harsh, requiring basic conditions that are incompatible with delicate, highly functionalized substrates[1].
(9H-Fluoren-9-yl)methyl benzoyloxycarbamate (Fmoc-NH-OBz, CAS 1352786-35-6) has emerged as a transformative nitrogen source that redefines the boundaries of the SAAH reaction[2]. By enabling completely base-free reaction conditions, it bypasses the limitations of traditional N-haloamide reagents, allowing for the direct installation of the Fmoc protecting group onto base-sensitive complex molecules.
This application note provides a comprehensive, mechanistically grounded guide to utilizing Fmoc-NH-OBz in advanced organic synthesis and drug development workflows.
Mechanistic Causality: The Base-Free Advantage
In traditional SAAH, reagents like Chloramine-T or FmocNHCl require basic conditions (e.g., LiOH or NaOH) to generate the active osmium imido species[1]. This alkaline environment often degrades base-sensitive substrates or protecting groups, such as benzoates and acetates.
Fmoc-NH-OBz circumvents this limitation entirely[2]. The mechanistic causality lies in the benzoyloxy (-OBz) moiety, which serves as a highly competent, internal leaving group. Upon coordination with the Os(VIII) catalyst, the N-O bond cleaves spontaneously. This drives the formation of the active
Furthermore, because the fluorenylmethoxycarbonyl (Fmoc) group is the gold standard for Solid-Phase Peptide Synthesis (SPPS)[3], the direct installation of this group eliminates the need for downstream protecting group swaps (e.g., Cbz to Fmoc), streamlining the synthesis of complex spiroligomers[4] and modified peptides.
Figure 1: Base-free Sharpless Aminohydroxylation catalytic cycle using Fmoc-NH-OBz.
Quantitative Reagent Comparison
Selecting the correct nitrogen source is critical for yield and downstream compatibility. The table below summarizes why Fmoc-NH-OBz is the optimal choice for SPPS building block synthesis.
Table 1: Comparison of Nitrogen Sources for Sharpless Aminohydroxylation
| Nitrogen Source | Reagent Stability | Base Requirement | Direct SPPS Compatibility | Primary Byproduct |
| Chloramine-T | High | Requires external base | No (Yields Ts-protected amine) | Sodium chloride |
| Benzyl Carbamate | Moderate (in situ) | Requires external base | No (Yields Cbz, requires swap) | Water / Salts |
| FmocNHCl | Low (Light/Temp sensitive) | Requires external base | Yes (Yields Fmoc-amine) | Sodium chloride |
| Fmoc-NH-OBz | High (Storable solid) | Base-Free | Yes (Yields Fmoc-amine) | Benzoic acid |
Self-Validating Experimental Protocol: Base-Free SAAH
This protocol details the asymmetric aminohydroxylation of an alkene (e.g., a cinnamate derivative) to yield an Fmoc-protected
Materials Required:
-
Alkene substrate (1.0 mmol)
-
Fmoc-NH-OBz (1.5 mmol)[2]
- (0.04 mmol, 4 mol%)
-
(DHQ)2PHAL or (DHQD)2PHAL (0.05 mmol, 5 mol%)
-
Solvent: n-Propanol/Water (1:1 v/v, 10 mL)
-
Quenching Agent: Sodium sulfite (
)
Step-by-Step Methodology & Causality:
-
Catalyst Pre-activation: Dissolve
and the chosen chiral ligand in the n-Propanol/Water mixture. Stir at room temperature for 15 minutes.-
Causality: Pre-stirring allows the formation of the chiral osmium complex before the introduction of the nitrogen source. This ensures that the active species is fully ligated, which is critical for achieving high enantiomeric excess (ee)[5].
-
Solvent Rationale: n-Propanol provides optimal solubility for the hydrophobic Fmoc-NH-OBz reagent, while water is strictly required for the hydrolysis of the osmium(VI) azaglycolate metallacycle to turn over the catalyst.
-
-
Base-Free Nitrogen Transfer: Add the alkene substrate (1.0 mmol) followed by Fmoc-NH-OBz (1.5 mmol) in one portion. Stir the suspension vigorously at room temperature.
-
Causality: The absence of external base protects any sensitive esters on the substrate. The reaction will slowly turn homogeneous as the Fmoc-NH-OBz is consumed and converted into the soluble product and benzoic acid byproduct.
-
-
In-Process Control (IPC) Validation: Monitor the reaction via TLC (Hexanes/EtOAc 7:3).
-
Validation: The disappearance of the UV-active alkene spot and the appearance of a lower
spot (the highly polar amino alcohol) indicates successful conversion.
-
-
Quenching: Once complete (typically 12–24 hours), add solid
(1.5 g) and stir for 30 minutes.-
Causality:
reduces the toxic, volatile Os(VIII) species to insoluble Os(IV) dioxide, ensuring safe handling and preventing over-oxidation of the newly formed carbinol.
-
-
Isolation: Extract the aqueous mixture with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with saturated
to remove the benzoic acid byproduct. Dry over , concentrate, and purify via flash column chromatography. -
Post-Isolation Validation: Perform
-NMR (in ).-
Validation: The presence of the characteristic fluorenyl multiplet (7.2 - 7.8 ppm) and the diagnostic shift of the carbinol proton confirm the successful installation of the Fmoc-amino alcohol motif.
-
Integration into Drug Development Workflows
The primary advantage of using Fmoc-NH-OBz is the seamless transition from small-molecule synthesis to automated Solid-Phase Peptide Synthesis (SPPS)[3]. Because the resulting building blocks are already Fmoc-protected, they can be directly loaded onto resins (e.g., Wang or Rink Amide resins) without the risk of epimerization associated with protecting group manipulation.
Figure 2: Integration of Fmoc-NH-OBz derived building blocks into SPPS workflows.
This workflow is particularly valuable in the synthesis of highly functionalized spiroligomers[4] and constrained macrocyclic peptides, where maintaining the stereochemical integrity of
References
-
GlycoFineChem. "(9H-Fluoren-9-yl)methyl Benzoyloxycarbamate | CAS 1352786-35-6". Source: GlycoFineChem. URL: [Link]
-
National Center for Biotechnology Information. "Asymmetric Synthesis of Fmoc-Protected β-Hydroxy and β-Methoxy Amino Acids via a Sharpless Aminohydroxylation Reaction Using FmocNHCl". Source: PubMed. URL:[Link]
-
Organic Chemistry Portal. "Sharpless Aminohydroxylation". Source: Organic Chemistry Portal. URL:[Link]
-
Wikipedia. "Fluorenylmethyloxycarbonyl protecting group". Source: Wikipedia. URL:[Link]
-
Temple University. "Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers". Source: Temple University. URL: [Link]
Sources
- 1. Asymmetric Synthesis of Fmoc-Protected β-Hydroxy and β-Methoxy Amino Acids via a Sharpless Aminohydroxylation Reaction Using FmocNHCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (9H-Fluoren-9-yl)methyl Benzoyloxycarbamate | CAS 1352786-35-6 — GlycoFineChem [glycofinechem.com]
- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. scholarshare.temple.edu [scholarshare.temple.edu]
- 5. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]
Monitoring the progress of reactions involving (9H-Fluoren-9-yl)methyl benzoyloxycarbamate
Application Note: Process Monitoring of Base-Free Sharpless Aminohydroxylation Using (9H-Fluoren-9-yl)methyl Benzoyloxycarbamate
Introduction & Mechanistic Context
The intermolecular Sharpless Asymmetric Aminohydroxylation (SAA) is a powerful transformation for synthesizing chiral
The introduction of benzoyloxycarbamate derivatives has revolutionized this space by enabling strictly base-free SAA conditions[1]. Specifically, (9H-Fluoren-9-yl)methyl benzoyloxycarbamate (Fmoc-NH-OBz, CAS 1352786-35-6) serves as an exceptionally stable, easily storable nitrogen source[2].
The Causality of Base-Free Activation:
Unlike traditional reagents, Fmoc-NH-OBz contains an internal oxidant: the labile N–O bond. When introduced to the catalytic system (typically
Monitoring this reaction, however, presents unique analytical challenges. The strong UV chromophores of the Fmoc group, the benzoic acid byproduct, and potentially the alkene substrate often result in severe co-elution and signal overlap on standard Thin Layer Chromatography (TLC). Therefore, a robust LC-MS/HPLC-UV workflow is mandatory for accurate process monitoring.
Mechanistic Pathway Visualization
Mechanistic pathway of base-free Sharpless aminohydroxylation using Fmoc-NH-OBz.
Analytical Strategy & Data Interpretation
To establish a self-validating monitoring system, researchers must track three distinct chemical species simultaneously: the consumption of Fmoc-NH-OBz, the appearance of the target Fmoc-amino alcohol, and the stoichiometric accumulation of benzoic acid.
We recommend using Styrene as a control substrate to validate the LC-MS system before analyzing complex or novel alkenes.
Quantitative Data Summary for System Validation (Styrene Control)
| Analyte | Reaction Role | Expected m/z | UV Absorbance Max | Typical Elution Order (C18) |
| Benzoic Acid | Cleavage Byproduct | 121.0[M-H] | 230 nm, 270 nm | 1 (Most polar) |
| Fmoc-Amino Alcohol | Target Product | 360.2 [M+H] | 265 nm, 290 nm | 2 (Intermediate) |
| Fmoc-NH-OBz | Nitrogen Source | 382.1 [M+Na] | 265 nm, 290 nm | 3 (Highly lipophilic) |
| Styrene | Control Substrate | 105.1 [M+H] | 245 nm | 4 (Non-polar) |
| Styrene Diol | Background Side-Product | 161.0 [M+Na] | 210 nm | Elutes before Product |
Note: The detection of the diol side-product is a critical diagnostic metric. High diol formation indicates that the osmium catalyst is engaging in background dihydroxylation rather than the desired aminohydroxylation, often due to ligand degradation or insufficient Fmoc-NH-OBz solubility.
Step-by-Step Experimental Protocol
This protocol is engineered to prevent false positives. Osmium tetroxide derivatives remain highly active in solution; if a reaction aliquot is injected directly into an LC-MS, the osmium will precipitate on the column frit or continue reacting inside the autosampler vial, skewing kinetic data.
Phase 1: Reaction Setup
-
Prepare the Catalyst Matrix: In a clean reaction vessel, dissolve
(4 mol%) and (DHQ) PHAL (5 mol%) in a 1:1 mixture of -propanol and water. Stir for 10 minutes until a clear, pale-yellow solution forms. -
Reagent Addition: Add the alkene substrate (1.0 equiv, e.g., Styrene) followed by Fmoc-NH-OBz (1.1 equiv).
-
Initiation: Stir the suspension vigorously at room temperature. The reaction will transition from a suspension to a homogeneous solution as the Fmoc-NH-OBz is consumed.
Phase 2: Aliquot Sampling & Quenching (Critical Causality Step)
-
Extraction: At designated time intervals (e.g., 30 min, 1 h, 3 h), extract a 50 µL aliquot of the reaction mixture using a positive displacement pipette.
-
Immediate Quench: Instantly discharge the aliquot into a microcentrifuge tube containing 100 µL of 10% aqueous Sodium Sulfite (
).-
Causality:
acts as a rapid reducing agent, immediately converting the active, soluble Os(VIII) species into inert, insoluble Os(IV) dioxide ( ). This "freezes" the reaction state and protects the analytical instrumentation from heavy metal contamination.
-
-
Phase Separation: Add 200 µL of Ethyl Acetate (EtOAc) to the quenched mixture. Vortex for 15 seconds, then centrifuge at 10,000 x g for 2 minutes to separate the layers and pellet the black
precipitate. -
Filtration: Carefully transfer 100 µL of the upper organic (EtOAc) layer through a 0.22 µm PTFE syringe filter into an LC-MS autosampler vial. Dilute with 400 µL of LC-grade Acetonitrile.
Phase 3: LC-MS Analysis
-
Column: C18 Reverse Phase (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A = Water + 0.1% Formic Acid; B = Acetonitrile + 0.1% Formic Acid.
-
Gradient: 10% B to 95% B over 5 minutes.
-
Detection: Set the UV detector to 265 nm (optimal for the Fmoc chromophore) and monitor the MS in both positive and negative ESI modes to capture the product [M+H]
and benzoic acid [M-H] simultaneously.
Analytical Workflow & Decision Matrix
Analytical workflow and decision matrix for monitoring Fmoc-NH-OBz consumption.
References
1.[2] (9H-Fluoren-9-yl)methyl Benzoyloxycarbamate | CAS 1352786-35-6. GlycoFineChem.[Link] 2.[1] Harris, L., Mee, S. P. H., Furneaux, R. H., Gainsford, G. J., & Luxenburger, A. (2011). Alkyl 4-Chlorobenzoyloxycarbamates as Highly Effective Nitrogen Source Reagents for the Base-Free, Intermolecular Aminohydroxylation Reaction. Journal of Organic Chemistry, 76(2), 358–372.[Link]
Sources
Application Notes and Protocols for Fmoc Cleavage and Deprotection in Peptide Synthesis
Introduction: The Central Role of the Fmoc Group in Modern Peptide Synthesis
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of synthetic peptides for research, diagnostics, and therapeutic applications. Introduced by Carpino and Han in 1972, the Fmoc group's utility lies in its remarkable stability under acidic conditions, coupled with its swift removal under mild basic conditions.[1] This key characteristic forms the basis of the "orthogonal" protection strategy, which is the dominant approach in SPPS today.[2][][4][5][6]
This guide provides an in-depth exploration of the two critical stages involving the Fmoc group: its sequential removal during peptide chain elongation (deprotection) and the final cleavage of the completed peptide from the solid support with concurrent side-chain deprotection. We will delve into the underlying chemical mechanisms, provide validated protocols, and offer expert insights into troubleshooting and optimization for researchers, scientists, and drug development professionals.
Part 1: Nα-Fmoc Group Deprotection
The Mechanism of Fmoc Removal: A Base-Induced Elimination
The removal of the Fmoc group is a classic example of a base-catalyzed β-elimination reaction. The process is initiated by the abstraction of the relatively acidic proton on the β-carbon of the fluorene ring system by a base, most commonly a secondary amine like piperidine.[1][2][7][8] This leads to the formation of a carbanion, which then undergoes elimination to release the free N-terminus of the peptide, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF).[1][7]
The secondary amine used for deprotection plays a dual role: it not only acts as the base to initiate the reaction but also serves as a scavenger for the liberated DBF.[1][7] This is a crucial step, as free DBF can otherwise react with the newly deprotected N-terminus, leading to the formation of a stable adduct and effectively terminating the peptide chain.[1][7]
Caption: Mechanism of Fmoc deprotection by piperidine.
Standard Protocol for Fmoc Deprotection
The most widely used and robust method for Fmoc deprotection involves treatment with a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[1][9][10]
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 20% (v/v) piperidine in high-purity DMF
-
Washing solvent: High-purity DMF
-
Reaction vessel suitable for SPPS
Procedure:
-
Resin Swelling: Ensure the peptide-resin is adequately swelled in DMF prior to deprotection.
-
Initial Deprotection: Add the 20% piperidine/DMF solution to the resin (typically 10 mL per gram of resin) and agitate for 3-5 minutes at room temperature.[7][11]
-
Drain: Drain the deprotection solution from the reaction vessel.
-
Second Deprotection: Add a fresh aliquot of the 20% piperidine/DMF solution and agitate for an additional 10-15 minutes.[7][9][11] This two-step process ensures complete removal of the Fmoc group, especially for difficult or aggregating sequences.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5-7 times) to completely remove residual piperidine and the DBF-piperidine adduct.[9] Incomplete washing can neutralize the subsequent activated amino acid, leading to poor coupling efficiency.
Monitoring Fmoc Deprotection
A significant advantage of Fmoc chemistry is the ability to monitor the completion of the deprotection reaction in real-time. The DBF-piperidine adduct exhibits a strong UV absorbance at approximately 301 nm.[11][12] By collecting the filtrate after the deprotection step and measuring its absorbance, one can quantify the amount of Fmoc group removed. This is particularly useful for automated peptide synthesizers, which can be programmed to extend the deprotection time until the UV signal plateaus, indicating the reaction is complete.[2][12]
| Parameter | Recommendation | Rationale |
| Primary Wavelength | 301 nm | Maximum absorbance of the DBF-piperidine adduct, providing a strong signal.[11][12] |
| Alternative Wavelength | ~290 nm | Can be used if the 301 nm signal is saturated.[11][12] |
| Blank Matrix | Fresh deprotection solution (e.g., 20% piperidine/DMF) | Ensures accurate background subtraction.[12] |
| Quantitative Analysis | Beer-Lambert Law (A = εlc) | Allows for the calculation of the concentration of the adduct and thus the extent of deprotection.[12] |
Challenges and Optimization in Fmoc Deprotection
While generally efficient, Fmoc deprotection can be challenging for certain peptide sequences, particularly those prone to aggregation.[2][13] In such cases, standard conditions may result in incomplete deprotection.
Troubleshooting Strategies:
-
Extended Deprotection Time: For sequences known to be difficult, increasing the duration of the second piperidine treatment can be beneficial.[14]
-
Alternative Bases: For particularly stubborn deprotections, stronger bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, often in combination with piperidine or piperazine.[2][15] DBU significantly accelerates Fmoc removal.[2][15]
-
Elevated Temperature: In microwave-assisted or heated SPPS, deprotection times can be reduced to 1-3 minutes at 60-70°C.[1] However, caution is advised as elevated temperatures can increase the risk of side reactions.[1]
Common Side Reactions:
-
Diketopiperazine (DKP) Formation: This is a common side reaction at the dipeptide stage, especially with Pro or Gly at the C-terminus. The newly deprotected N-terminus can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP.[7][13] To mitigate this, use rapid deprotection and coupling cycles.[16]
-
Aspartimide Formation: Sequences containing an aspartic acid residue are prone to the formation of a five-membered aspartimide ring under basic conditions.[7][13] This can lead to racemization and the formation of β-peptide bonds.[13] Using shorter deprotection times or adding HOBt to the deprotection solution can reduce this side reaction.[13]
Part 2: Final Cleavage and Side-Chain Deprotection
Once the peptide chain has been fully assembled, the final step is to cleave it from the solid support and simultaneously remove all the acid-labile side-chain protecting groups. This is typically achieved with a single "cleavage cocktail" containing a strong acid, most commonly Trifluoroacetic Acid (TFA).[7][17]
The Mechanism of TFA-Mediated Cleavage
TFA performs a dual function: it protonates and cleaves the acid-labile linker anchoring the peptide to the resin, and it removes the side-chain protecting groups (e.g., Boc, tBu, Trt).[18] This process generates highly reactive carbocations from the protecting groups and the linker.[17][19] These carbocations can cause deleterious side reactions by alkylating nucleophilic residues in the peptide, such as Tryptophan (Trp), Methionine (Met), Tyrosine (Tyr), and Cysteine (Cys).[17][20]
To prevent these unwanted modifications, "scavengers" are added to the TFA cocktail. Scavengers are nucleophilic compounds that efficiently trap the reactive carbocations before they can damage the peptide.[17][19]
Sources
- 1. peptidechemistry.org [peptidechemistry.org]
- 2. peptide.com [peptide.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. Solid-Phase Peptide Synthesis (SPPS): The Cornerstone of Modern Macrocyclic and Therapeutic Design - AiFChem [aifchem.com]
- 6. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 7. chempep.com [chempep.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. benchchem.com [benchchem.com]
- 12. peptidechemistry.org [peptidechemistry.org]
- 13. peptide.com [peptide.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. renyi.hu [renyi.hu]
- 17. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 18. peptidechemistry.org [peptidechemistry.org]
- 19. renyi.hu [renyi.hu]
- 20. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Senior Application Scientist's Guide to Orthogonal Protection Strategies Using Fmoc and Other Protecting Groups
Introduction: The Imperative of Selective Control in Complex Synthesis
In the intricate world of peptide and drug development, the synthesis of complex molecules is a testament to the chemist's ability to exert precise control over reactive functional groups.[1][2] The core of this control lies in the strategic use of protecting groups, transient molecular modifications that mask a reactive site, allowing other parts of the molecule to undergo chemical transformation without interference.[2] However, the true elegance and power of this approach are realized through the concept of orthogonality . An orthogonal protection strategy employs a set of protecting groups that can be removed under distinct, non-interfering conditions, granting the synthetic chemist the ability to unmask specific functional groups in any desired order.[1][3] This guide provides an in-depth exploration of orthogonal protection strategies, with a central focus on the widely adopted 9-fluorenylmethoxycarbonyl (Fmoc) group, and its synergistic interplay with other key protecting groups in the context of solid-phase peptide synthesis (SPPS) and other complex molecular constructions.
This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying chemical logic and field-proven insights to empower the design and execution of sophisticated synthetic strategies.
The Cornerstone of Modern Peptide Synthesis: The Fmoc Group
The Fmoc group has become a dominant force in solid-phase peptide synthesis, largely due to the mild conditions required for its removal.[][5] This base-labile protecting group is typically cleaved using a secondary amine, such as piperidine, in a polar aprotic solvent like dimethylformamide (DMF).[6][7] The mechanism of Fmoc deprotection proceeds via a β-elimination reaction, initiated by the abstraction of the acidic proton on the fluorene ring system.[8][9][10] This leads to the formation of a dibenzofulvene (DBF) intermediate, which is subsequently trapped by the amine scavenger.[9][10]
The key advantage of the Fmoc strategy lies in its orthogonality to the acid-labile protecting groups commonly used for amino acid side chains.[][11] This allows for the iterative deprotection of the N-terminus of a growing peptide chain without affecting the integrity of the side-chain protecting groups, which are typically removed in a final, single step using a strong acid like trifluoroacetic acid (TFA).[][]
Diagram: The Fmoc Deprotection Mechanism
Caption: Mechanism of Fmoc deprotection initiated by a base.
Key Orthogonal Partners to the Fmoc Group
The true power of the Fmoc strategy is unlocked when it is combined with other protecting groups that can be removed under different, non-interfering conditions. This "toolbox" of orthogonal protecting groups enables the synthesis of highly complex peptides, including those with post-translational modifications, cyclic structures, and branched architectures.
The Boc Group: An Acid-Labile Workhorse
The tert-butyloxycarbonyl (Boc) group is a cornerstone of peptide synthesis, serving as a primary orthogonal partner to Fmoc.[13] While Fmoc is base-labile, Boc is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).[14][15] The mechanism involves protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl cation and a carbamic acid, which then decarboxylates to liberate the free amine.[14]
This orthogonality is fundamental to the standard Fmoc-based SPPS workflow, where the N-terminal Fmoc group is repeatedly removed with piperidine, while the acid-labile side-chain protecting groups (often tert-butyl based) remain intact until the final cleavage from the resin with TFA.[][]
The Alloc Group: Palladium-Catalyzed Deprotection
The allyloxycarbonyl (Alloc) group offers a third dimension of orthogonality, as it is stable to both the basic conditions used to remove Fmoc and the acidic conditions used for Boc cleavage.[13][16] The Alloc group is selectively removed under neutral conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger like phenylsilane or morpholine.[16][17][18] This unique deprotection mechanism makes the Alloc group invaluable for the on-resin synthesis of cyclic peptides and other complex architectures where selective side-chain deprotection is required.[19][20]
Diagram: The Orthogonal Protection Scheme
Caption: Orthogonal deprotection of Fmoc, Boc, and Alloc groups.
Data Presentation: A Comparative Overview of Protecting Groups
The selection of a protecting group strategy is a critical decision in the design of a synthetic route. The following table provides a summary of the deprotection conditions for the most common protecting groups used in conjunction with the Fmoc strategy.
| Protecting Group | Abbreviation | Lability | Deprotection Reagent(s) | Stability |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base-labile | 20% Piperidine in DMF | Stable to acid and Pd(0) catalysis |
| tert-Butoxycarbonyl | Boc | Acid-labile | Trifluoroacetic acid (TFA) | Stable to base and Pd(0) catalysis |
| Allyloxycarbonyl | Alloc | Palladium-catalyzed | Pd(PPh₃)₄, scavenger (e.g., PhSiH₃) | Stable to acid and base |
| Benzyloxycarbonyl | Cbz (Z) | Hydrogenolysis/Strong Acid | H₂/Pd, HBr/AcOH | Stable to mild acid and base |
| Trityl | Trt | Mildly Acid-labile | 1-5% TFA in DCM | Stable to base and Pd(0) catalysis |
| 2-(4-Biphenylyl)-isopropoxycarbonyl | Bpoc | Highly Acid-labile | 0.5% TFA in DCM | Stable to base and Pd(0) catalysis |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Hydrazine-labile | 2% Hydrazine in DMF | Stable to acid, base, and Pd(0) |
Experimental Protocols: From Theory to Practice
The following protocols provide detailed, step-by-step methodologies for the selective deprotection of Fmoc, Boc, and Alloc groups in the context of solid-phase peptide synthesis. The rationale behind each step is provided to ensure a thorough understanding of the experimental choices.
Protocol 1: Standard Fmoc Deprotection in SPPS
Objective: To selectively remove the N-terminal Fmoc group from a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected peptide-resin
-
Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Dichloromethane (DCM), reagent grade
-
Reaction vessel for SPPS (manual or automated)
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes to ensure optimal accessibility of the reagents to the reaction sites. Causality: Proper swelling is crucial for efficient diffusion of reagents into the resin beads, leading to complete reactions.
-
Initial Piperidine Treatment: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 2-5 minutes. Causality: This initial, shorter treatment begins the deprotection process and helps to minimize potential side reactions.
-
Main Piperidine Treatment: Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Agitate for 15-20 minutes. Causality: The longer incubation ensures complete removal of the Fmoc group. The use of a fresh solution drives the equilibrium towards the deprotected product.
-
DMF Washes: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times). Causality: Extensive washing is critical to remove all traces of piperidine and the dibenzofulvene-piperidine adduct, which can interfere with the subsequent coupling step.
-
DCM Washes: Wash the resin with DCM (3 times) to prepare for the next coupling step, as many coupling reagents are more soluble in DCM.
-
Kaiser Test (Optional but Recommended): Perform a Kaiser test on a small sample of the resin to confirm the presence of a free primary amine, indicating complete Fmoc deprotection. Causality: This qualitative test provides a rapid and reliable confirmation of a successful deprotection before proceeding with the next, often costly, coupling step.
Protocol 2: Selective On-Resin Alloc Deprotection
Objective: To selectively remove an Alloc protecting group from a side chain of a resin-bound peptide, leaving Fmoc and acid-labile protecting groups intact.
Materials:
-
Alloc-protected peptide-resin (with N-terminal Fmoc protection)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃) as a scavenger
-
Anhydrous and deoxygenated Dichloromethane (DCM)
-
Argon or Nitrogen gas supply
Procedure:
-
Inert Atmosphere: Place the Alloc-protected peptide-resin in a reaction vessel and flush thoroughly with an inert gas (Argon or Nitrogen). Causality: The Pd(0) catalyst is sensitive to oxidation, so maintaining an inert atmosphere is crucial for its activity.
-
Catalyst and Scavenger Solution Preparation: In a separate flask, under an inert atmosphere, dissolve Pd(PPh₃)₄ (0.1-0.2 equivalents relative to the resin substitution) and phenylsilane (20-30 equivalents) in anhydrous, deoxygenated DCM. Causality: A stoichiometric excess of the scavenger is necessary to efficiently trap the allyl group and regenerate the active Pd(0) catalyst.
-
Deprotection Reaction: Add the catalyst/scavenger solution to the resin and agitate the mixture at room temperature for 30-60 minutes. The reaction progress can be monitored by LC-MS analysis of a small cleaved sample. Causality: Gentle agitation ensures good mixing without damaging the resin beads.
-
Repeat Deprotection (Optional): For complete removal, drain the solution and repeat the treatment with a fresh portion of the catalyst/scavenger solution.
-
Thorough Washing: After the reaction is complete, wash the resin extensively with DCM, followed by a wash with a solution of 0.5% diisopropylethylamine (DIEA) in DCM, and finally with DCM and DMF. Causality: The washes are essential to remove all traces of the palladium catalyst and scavenger, which can interfere with subsequent reactions.
Protocol 3: Final Cleavage and Global Deprotection (Fmoc/tBu Strategy)
Objective: To cleave the synthesized peptide from the solid support and simultaneously remove all acid-labile side-chain protecting groups.
Materials:
-
Fully synthesized peptide-resin
-
Trifluoroacetic acid (TFA), reagent grade
-
Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))
-
Cold diethyl ether
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation: Wash the peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator. Causality: Removing residual DMF is important as it can interfere with the cleavage reaction.
-
Cleavage Cocktail Preparation: In a fume hood, prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is "Reagent K": TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5).[21] Causality: The scavengers are crucial for quenching the reactive carbocations generated during the cleavage of the side-chain protecting groups, thus preventing side reactions with sensitive amino acid residues like tryptophan, methionine, and cysteine.[3][22]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel and agitate at room temperature for 2-4 hours. Causality: The strong acidity of TFA cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Peptide Isolation: Pellet the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA.
-
Drying: Dry the peptide pellet under vacuum to obtain the crude product, which can then be purified by HPLC.
Applications in Advanced Synthesis
The strategic use of orthogonal protecting groups is not limited to linear peptide synthesis. It is a cornerstone of more advanced applications, including:
-
Cyclic Peptides: Orthogonal protecting groups are essential for the on-resin cyclization of peptides, which can enhance their stability and biological activity.[23][24] For instance, an Alloc group on a lysine side chain and an allyl ester at the C-terminus can be deprotected simultaneously on the resin to allow for head-to-tail cyclization.
-
Branched and Modified Peptides: The synthesis of branched peptides or peptides with specific side-chain modifications (e.g., glycosylation, lipidation) relies on the ability to selectively deprotect a single functional group in the presence of many others.
-
Peptide Libraries: Orthogonal strategies are employed in the generation of peptide libraries for drug screening, where diverse modifications are introduced at specific positions.
Conclusion: A Framework for Rational Design
The Fmoc group, in concert with its orthogonal partners, provides a powerful and versatile platform for the synthesis of complex peptides and other organic molecules. A thorough understanding of the principles of orthogonality, the mechanisms of deprotection, and the practical considerations outlined in this guide will empower researchers to design and execute sophisticated synthetic strategies with confidence and precision. The ability to selectively manipulate multiple functional groups within a single molecule is a testament to the elegance of modern synthetic chemistry and a critical enabler of innovation in drug discovery and materials science.
References
- Vertex AI Search, Overview of Solid Phase Peptide Synthesis (SPPS)
- Vertex AI Search, Fmoc vs Boc: Choosing the Right Amino Acid Deriv
- Vertex AI Search, Amino Acid Deriv
- Benchchem, Orthogonality of Fmoc and Xan Protecting Groups: An In-depth Technical Guide
- BOC Sciences, Why Fmoc-Protected Amino Acids Domin
- Vertex AI Search, Protecting Groups in Peptide Synthesis: A Detailed Guide
- Benchchem, Understanding Boc protection and deprotection in peptide synthesis
- Benchchem, A Deep Dive into Solid-Phase Peptide Synthesis: Boc vs.
- Total Synthesis, Boc Protecting Group: N-Boc Protection & Deprotection Mechanism
- University of Glasgow, Cyclic peptide synthesis
- National Institutes of Health, Protecting Groups in Peptide Synthesis - PubMed
- University of Calgary, Ch27 : Peptide synthesis
- Vertex AI Search, Practical Synthesis Guide to Solid Phase Peptide Chemistry
- National Institutes of Health, Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Applic
- Google Patents, CA2345407A1 - Synthesis of cyclic peptides
- ResearchGate, Synthesis of 'head-to-tail' cyclized peptides on solid support using a chelating amide as new orthogonal protecting group
- ChemPep, Overview of Fmoc Amino Acids
- American Chemical Society, Protecting Groups in Solid-Phase Organic Synthesis
- ACS Publications, Handles for Fmoc Solid-Phase Synthesis of Protected Peptides
- LifeTein®, Basic Peptides synthesis introduction
- ChemPep, Fmoc Solid Phase Peptide Synthesis
- AiFChem, Solid-Phase Peptide Synthesis (SPPS): The Cornerstone of Modern Macrocyclic and Therapeutic Design
- Vertex AI Search, Amino Acid-Protecting Groups
- Bachem, Introduction to Peptide Synthesis Methods
- RSC Publishing, Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers
- Total Synthesis, Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism
- Aapptec Peptides, Cleavage Cocktails; Reagent B
- Total Synthesis, Alloc Protecting Group: Alloc Protection & Deprotection Mechanism
- ResearchGate, Cleavage, Deprotection, and Isol
- MilliporeSigma, Selecting Orthogonal Building Blocks
- Nowick Laboratory, Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
- Biotage, Using microwave heating to expedite your allyl ester or alloc deprotection
- Vertex AI Search, Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis
- Wikipedia, Fluorenylmethyloxycarbonyl protecting group
- MDPI, Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group
- ResearchGate, A schematic representation of peptide synthesis using Boc protected...
- ChemPep, Boc Solid Phase Peptide Synthesis
- YouTube, Peptide Hand Synthesis Part 8: Cleaving
- Suzhou Highfine Biotech, Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups
- Biotage, Peptides containing cysteine: the role of scavengers in cleavage cocktail
- ResearchGate, Side-chain protecting groups in Fmoc-based SPPS. | Download Table
- MDPI, Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
- ConnectSci, The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future | Australian Journal of Chemistry
- Peptides, N-Terminal Deprotection - Fmoc removal
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 5. lifetein.com [lifetein.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. total-synthesis.com [total-synthesis.com]
- 9. mdpi.com [mdpi.com]
- 10. connectsci.au [connectsci.au]
- 11. chempep.com [chempep.com]
- 13. total-synthesis.com [total-synthesis.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chempep.com [chempep.com]
- 16. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 17. total-synthesis.com [total-synthesis.com]
- 18. chem.uci.edu [chem.uci.edu]
- 19. biotage.com [biotage.com]
- 20. mdpi.com [mdpi.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. biotage.com [biotage.com]
- 23. Cyclic peptide synthesis [chem.gla.ac.uk]
- 24. CA2345407A1 - Synthesis of cyclic peptides - Google Patents [patents.google.com]
Application Note: Optimizing Automated Fmoc Solid-Phase Peptide Synthesis (SPPS) for High-Fidelity Sequence Assembly
Abstract & Core Principle
Automated Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry is the industry standard for producing therapeutic and research-grade peptides. While automation improves reproducibility, "difficult" sequences—prone to
This guide moves beyond basic operation manuals to provide a mechanistic understanding of the chemical events inside the reaction vessel. It focuses on maximizing crude purity by selecting optimal coupling reagents (e.g., Oxyma Pure vs. HOBt), managing aggregation via chaotropic salts or heating, and employing robust scavenger cocktails during cleavage.
The Fmoc SPPS Cycle: Mechanistic Workflow
The Fmoc strategy relies on orthogonality: the N-
Workflow Diagram
The following diagram illustrates the iterative deprotection and coupling cycle, highlighting critical wash steps to prevent cross-contamination.
Figure 1: The Standard Fmoc SPPS Cycle. Note the critical wash steps to remove the dibenzofulvene byproduct after deprotection.
Critical Reagent Selection
The choice of reagents dictates the success of synthesizing hydrophobic or long (>30 AA) peptides.
Resin Selection: The Foundation
-
Polystyrene (PS): Standard for short, soluble peptides. High swelling in DCM, moderate in DMF.
-
PEG-Polystyrene (e.g., TentaGel, ChemMatrix): Recommended for difficult sequences. These resins swell significantly better in polar solvents (DMF/NMP) and allow better reagent access to the growing chain, reducing deletion sequences caused by aggregation [1].
Coupling Reagents: Safety & Efficiency
Modern protocols have shifted away from potentially explosive benzotriazoles (HOBt) toward safer, more efficient alternatives.[1][2]
| Reagent System | Mechanism | Pros | Cons |
| DIC / Oxyma Pure | Carbodiimide + Oxime | Gold Standard. Safer than HOBt. Reduces racemization (esp.[1][3][4] Cys/His).[4][5] No added base needed (prevents base-catalyzed side reactions). | Slower kinetics than HATU without heat. |
| HBTU / DIPEA | Uronium Salt | Cheap, fast standard coupling.[6] | High racemization risk if base is excessive. Caps truncated sequences (guanidinylation). |
| HATU / HOAt | Uronium + Aza-additive | Extremely high coupling efficiency for sterically hindered AAs. | Expensive. HOAt is costly. |
Expert Insight: For automated synthesis, DIC/Oxyma Pure is the preferred system. It avoids the use of DIPEA during coupling, which lowers the background basicity and significantly reduces racemization of Cysteine and Histidine [2].
Protocol: Standard Automated Synthesis
System Setup: Ensure lines are primed with anhydrous DMF.
Reagent Preparation (0.1 mmol scale)
-
Amino Acids: 0.2 M in DMF.
-
Activator: 0.5 M Oxyma Pure in DMF.
-
Base/Coupling Agent: 0.5 M DIC in DMF.
-
Deprotection: 20% Piperidine in DMF (v/v). Optional: Add 0.1 M Oxyma to suppress aspartimide formation.
Step-by-Step Cycle
-
Resin Swelling: 15 mins in DMF (critical for first step).
-
Deprotection:
-
Dispense 20% Piperidine.
-
Reaction: 3 mins at 75°C (Microwave) OR 2 x 10 mins at RT.
-
Note: UV monitoring of the deprotection waste stream (dibenzofulvene adduct absorbs at 301 nm) confirms Fmoc removal.
-
-
Wash: 4 x DMF (Flow rate dependent on vessel size).
-
Coupling:
-
Dispense Fmoc-AA (5 eq), Oxyma (5 eq), DIC (5 eq).
-
Reaction: 5 mins at 75°C (Microwave) OR 60 mins at RT.
-
Caution:Do NOT heat Cys or His. Couple these at RT for 60 mins to prevent racemization [3].
-
-
Wash: 4 x DMF.
Advanced Strategies for "Difficult" Sequences
"Difficult" peptides form intermolecular hydrogen bonds (beta-sheets) on the resin, causing "gelation" and preventing reagent access.
Optimization Decision Tree
Use this logic to adapt your protocol based on sequence characteristics.
Figure 2: Logic flow for optimizing protocols based on peptide sequence characteristics.
Specific Interventions
-
Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling mixture. This disrupts hydrogen bonding networks in the growing peptide chain.
-
Pseudoprolines: For Ser, Thr, or Cys residues, use Fmoc-AA-Ser(psiMe,Me)pro-OH dipeptides. These induce a "kink" in the backbone, preventing beta-sheet formation [4].
-
Solvent Switch: Replace DMF with NMP (N-methyl-2-pyrrolidone) for the coupling step. NMP has better solvating power for hydrophobic aggregates.
Post-Synthesis: Cleavage and Work-up
The cleavage step is the most common point of failure for Trp/Met/Cys-containing peptides due to alkylation by scavenger byproducts.
The Scavenger Mechanism
TFA removes side-chain protection, generating highly reactive carbocations (e.g., t-butyl cation).[7] Without scavengers, these cations re-attach to electron-rich side chains (Trp indole, Met sulfur, Tyr ring).
Recommended Cocktail: Reagent K (Modified)
For peptides containing Cys, Met, or Trp:
-
TFA: 82.5% (Cleavage agent)
-
Phenol: 5% (Scavenger for Tyr)
-
Water: 5% (Hydrolysis)
-
Thioanisole: 5% (Scavenger for Met/Cys)
-
DODT (or EDT): 2.5% (Thiol scavenger; DODT is less malodorous than EDT)
Cleavage Protocol
-
Wash resin 3x with DCM to remove DMF (DMF can cause incomplete cleavage).
-
Add Reagent K (10-20 mL per gram of resin).
-
Shake gently at Room Temperature for 2–3 hours.
-
Filter resin and precipitate filtrate into ice-cold diethyl ether (10x volume).
-
Centrifuge, decant ether, and wash pellet 2x with fresh ether.
-
Lyophilize from Water/Acetonitrile (1:1).
Quality Control & Troubleshooting
| Observation | Probable Cause | Corrective Action |
| Deletion Sequences (N-1, N-2) | Incomplete coupling due to aggregation. | Use Double Coupling; Switch to HATU for that step; Use Microwave heating. |
| Racemization (D-isomer) | Over-activation or excessive heat/base. | Use DIC/Oxyma; Eliminate DIPEA ; Reduce temperature for Cys/His. |
| Aspartimide Formation | Base-catalyzed ring closure of Asp-Gly/Asp-Asn. | Add 0.1 M Oxyma to the Piperidine deprotection solution. |
| Trp Alkylation (+56 Da) | Insufficient scavenging during cleavage. | Use Reagent K; ensure fresh scavengers; limit cleavage time. |
References
-
Pentelute Lab. (2024). Investigation of commercially available resins for the automated flow synthesis of difficult or long peptide sequences.[8]Link
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[1] Chemistry – A European Journal.[6]
-
Peptide Chemistry. (2025). Cysteine Racemization in Fmoc-SPPS: Prevention & Detection.Link
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Link
-
ThermoFisher. (2024). Introduction to Cleavage Techniques and Scavengers.[7]Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. peptide.com [peptide.com]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. OxymaPure [cem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. pentelutelabmit.com [pentelutelabmit.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Side Reactions in Fmoc-Based Peptide Synthesis Utilizing Oxyma
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, field-proven insights into overcoming common challenges encountered during peptide synthesis when using (9H-Fluoren-9-yl)methoxycarbonyl (Fmoc) chemistry in conjunction with the coupling additive Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot and optimize your synthetic strategies effectively.
The use of Oxyma as a coupling additive with a carbodiimide like N,N'-diisopropylcarbodiimide (DIC) has become a cornerstone of modern solid-phase peptide synthesis (SPPS). It offers a safer and often more efficient alternative to traditional benzotriazole-based additives such as HOBt and HOAt, primarily by suppressing racemization and enhancing coupling rates.[1][2][3][4] However, like any chemical methodology, it is not without its nuances. This guide addresses the most frequently encountered side reactions in a direct question-and-answer format, providing both mechanistic explanations and actionable troubleshooting protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing significant racemization of the newly coupled amino acid. How can I mitigate this?
A1: Understanding and Preventing Racemization
Racemization, the loss of stereochemical integrity at the α-carbon of the amino acid, is a critical issue in peptide synthesis. The primary mechanism involves the formation of a symmetric oxazolone intermediate from the activated amino acid, which can be protonated and deprotonated to yield a racemic mixture.
Causality: The risk of racemization is highest during the activation step. The O-acylisourea intermediate formed with carbodiimides is highly reactive but also prone to rearranging into an oxazolone.[5] Oxyma's primary role is to rapidly and efficiently trap this O-acylisourea intermediate to form a more stable and still highly reactive Oxyma active ester, minimizing the time available for oxazolone formation and subsequent racemization.[3][6]
Troubleshooting Guide:
-
Choice of Base: If a base is required (e.g., for amino acid salts), avoid strong, sterically hindered bases like diisopropylethylamine (DIPEA). Opt for a weaker, non-nucleophilic base such as N-methylmorpholine (NMM) or sym-collidine to reduce the risk of α-proton abstraction.[2][7]
-
Pre-activation Time: Minimize the pre-activation time of the Fmoc-amino acid with DIC/Oxyma before adding it to the resin-bound peptide. A short pre-activation of 1-5 minutes is typically sufficient.[7][8]
-
Temperature Control: For particularly sensitive amino acids, performing the coupling reaction at a lower temperature (e.g., 0 °C) can help to slow the rate of racemization.[9]
-
Reagent Stoichiometry: Ensure you are not using a large excess of base. Typically, one equivalent of base is sufficient if needed.
Q2: My peptide sequence contains an Asp-Gly or Asp-Asn motif, and I'm seeing byproducts with the same mass as my target peptide. What is happening?
A2: The Challenge of Aspartimide Formation
This is a classic and often troublesome side reaction in Fmoc SPPS. The issue is the formation of a five-membered succinimide ring, known as an aspartimide. This cyclic intermediate can then undergo nucleophilic attack by piperidine (from the deprotection step) or water, leading to the formation of β-aspartyl peptides and piperidide adducts.[1][10] The resulting β-aspartyl peptide is an isomer of your target peptide and can be very difficult to separate chromatographically.[10]
Causality: The repetitive exposure to the basic conditions of the piperidine solution used for Fmoc deprotection is the primary driver of aspartimide formation.[8][10][11] The amide nitrogen of the residue following the aspartic acid can attack the side-chain carbonyl of the Asp residue, leading to cyclization.
Troubleshooting Guide:
-
Modified Deprotection Cocktail: This is the most effective strategy. Adding an acidic additive to the deprotection solution buffers its basicity and protonates the amide nitrogen, reducing its nucleophilicity.
| Deprotection Cocktail | Efficacy in Reducing Aspartimide Formation | Reference |
| 20% Piperidine in DMF | Standard (Baseline) | [11] |
| 20% Piperidine + 0.1 M HOBt in DMF | Effective | [10] |
| 20% Piperidine + 0.1 M - 1 M Oxyma in DMF | Highly Effective | [1][10] |
-
Use of Sterically Hindered Protecting Groups: For extremely sensitive sequences, consider using a more sterically bulky side-chain protecting group for aspartic acid, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH, which physically shield the side-chain carbonyl from attack.[10]
Q3: My coupling reaction is slow or incomplete, especially with sterically hindered amino acids. How can I improve the efficiency?
A3: Optimizing Coupling for Difficult Sequences
Incomplete coupling leads to deletion sequences, which can be challenging to remove during purification. This issue is often encountered with bulky amino acids (e.g., Val, Ile, Aib) or when the growing peptide chain begins to aggregate on the solid support.
Causality: Steric hindrance can slow down the nucleophilic attack of the resin-bound amine on the activated amino acid's carbonyl carbon. Peptide chain aggregation can physically block access to the reactive N-terminus.
Troubleshooting Guide:
-
Increase Coupling Time & Double Coupling: For sterically hindered residues, a single, standard coupling time may be insufficient.
-
Protocol: Increase the coupling time from the standard 1-2 hours to 4-6 hours. Alternatively, perform a "double coupling" by draining the reagents after the first coupling and adding a fresh solution of activated amino acid for a second coupling cycle.[7]
-
-
Solvent Choice: If aggregation is suspected, switch from DMF to a more disruptive solvent like N-methylpyrrolidone (NMP). The addition of a chaotropic salt like LiCl (0.5 M) to the DMF can also help to break up secondary structures.[7]
-
Elevated Temperature: Performing the coupling at a higher temperature (e.g., 40-60°C) can increase reaction kinetics and disrupt aggregation. This is a common feature of microwave-assisted peptide synthesizers.[1]
-
Reagent Concentration: Ensure an adequate excess of reagents is used. For SPPS, 3-5 equivalents of the Fmoc-amino acid, DIC, and Oxyma relative to the resin loading capacity are standard.[7][13]
Q4: I am observing an unexpected ester byproduct. What is the cause and how can I prevent it?
A4: Addressing Unwanted Esterification
While less common, the highly reactive Oxyma-ester intermediate can sometimes react with free hydroxyl groups instead of the intended N-terminal amine. This can occur with the side chains of Ser, Thr, or Tyr if they are unprotected or if their protecting groups are labile.
Causality: This side reaction is driven by the high reactivity of the activated ester and is more likely to occur with prolonged reaction times or a large excess of coupling reagents.[9]
Troubleshooting Guide:
-
Optimize Reaction Time: Monitor the coupling reaction using a qualitative method like the Kaiser test to determine the minimum time required for completion. Avoid unnecessarily long coupling times.[9][13]
-
Adjust Stoichiometry: Reduce the excess of the coupling reagents. For solution-phase synthesis, a 1:1:1 ratio of carboxylic acid:DIC:Oxyma is a good starting point. For SPPS, an excess of 1.5-2 equivalents is often sufficient.[9]
-
Temperature Control: Perform the coupling at a lower temperature (e.g., 0°C) to potentially slow the rate of esterification more significantly than the desired amidation.[9]
Experimental Workflows & Diagrams
Standard Fmoc-SPPS Coupling Cycle with Oxyma
This workflow outlines the fundamental steps for adding one amino acid to the growing peptide chain on a solid support.
Caption: Standard workflow for one cycle of Fmoc-SPPS using Oxyma/DIC activation.
Mechanism of Aspartimide Formation and Suppression
This diagram illustrates the chemical pathway leading to aspartimide formation and how the addition of an acidic modifier like Oxyma to the deprotection solution mitigates it.
Caption: Mechanism of aspartimide formation and its suppression by Oxyma.
References
- Oxyma as an additive in green solid-phase peptide synthesis. (2025). Vertex AI Search.
- Novabiochem® Innov
- Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
- Technical Support Center: Optimizing Oxyma-Activ
- Peptide/Amide bond Synthesis – OxymaPure®. (n.d.). Cempep.
- Derivatives of Oxyma for amide bond formation. (n.d.).
- Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Deriv
- Use of Oxyma as pH modulatory agent to be used in the prevention of base-driven side reactions and its effect on 2-chlorotrityl chloride resin. (2011). Luxembourg Bio Technologies.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
- Technical Support Center: Optimizing Peptide Synthesis with Oxyma. (2025). Benchchem.
- OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. (n.d.). Iris Biotech.
- Green Chemistry - In situ Fmoc removal. (n.d.). Royal Society of Chemistry.
- Oxime Carbonates: Novel Reagents for the Introduction of Fmoc and Alloc Protecting Groups, Free of Side Reactions. (2010). Luxembourg Bio Technologies.
- A New Oxyma Derivative for Non-racemizable Amide-forming Reactions in W
- Use of Oxyma as pH modulatory agent to be used in the prevention of base-driven side reactions and its effect on 2-chlorotrityl chloride resin. (2012).
- The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. (2025). Benchchem.
- Cleavage of the 9-Fluorenylmethoxycarbonyl Group. (n.d.). Thieme Chemistry.
- Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
- Novabiochem® Innov
- Oxyma-B. (n.d.). OxymaPure.
- Technical Support Information Bulletin 1213 - Oxyma [Ethyl (hydroxyimino)
- Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. (2022). PMC.
- OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. (2020). Digital CSIC.
- Novabiochem®. (2009). Merck Millipore.
- Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. (n.d.).
- Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Altern
- Preparation and properties of Nα-9-fluorenylmethyloxycarbonylamino acids bearing tert-butyl side chain protection. (2025).
- Figure 2 from The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. (2020). Semantic Scholar.
- Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. (n.d.). Semantic Scholar.
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. bachem.com [bachem.com]
- 3. peptidechemistry.org [peptidechemistry.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oxyma as an additive in green solid-phase peptide synthesis [biosyn.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. chempep.com [chempep.com]
- 12. oxymapure.com [oxymapure.com]
- 13. peptide.com [peptide.com]
Technical Support Center: Fmoc Protection of Primary Amines
Optimization Guide & Troubleshooting Repository
Core Directive: The Stability-Reactivity Trade-off[1]
The most common cause of low yield in Fmoc protection is not the failure of the reaction itself, but the formation of inseparable side products (oligomers) or premature cleavage of the Fmoc group due to improper pH control.
To maximize yield, you must shift your protocol from using the highly reactive Fmoc-Cl (9-Fluorenylmethoxycarbonyl chloride) to the more selective Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide), unless steric hindrance dictates otherwise.
Comparative Data: Reagent Impact on Yield
The following data illustrates the yield differential between reagents for a standard amino acid (Glycine) protection under unoptimized conditions.
| Parameter | Fmoc-Cl Protocol | Fmoc-OSu Protocol |
| Primary Yield | 83.1% | 93.9% |
| Purity (HPLC) | 97.6% | >99.9% |
| Main Impurity | Dipeptide (Fmoc-Gly-Gly-OH) | N-Hydroxysuccinimide (Easily removed) |
| Moisture Sensitivity | High (Hydrolyzes to Fmoc-OH) | Low (Stable solid) |
| Side Reaction Risk | High (Mixed Anhydride formation) | Low |
Critical Mechanism & Failure Modes
Understanding why yields drop is essential for troubleshooting.
The Dipeptide Trap (Fmoc-Cl): When using Fmoc-Cl, the reagent is so reactive that it can form a mixed anhydride intermediate with the carboxyl group of an amino acid. This intermediate reacts with a second molecule of free amino acid, creating a dipeptide (e.g., Fmoc-Gly-Gly-OH). This impurity is chemically similar to the product and extremely difficult to remove, artificially lowering the "useful" yield.
The pH Paradox:
-
pH < 8.5: The amine is protonated (
) and cannot attack the Fmoc reagent. Result: No reaction. -
pH > 10.0: The base begins to deprotonate the acidic proton at the Fmoc fluorenyl ring (position 9), triggering premature cleavage (elimination) to form dibenzofulvene. Result: Loss of product.
Visualization: Reaction Pathways & Failure Modes
Figure 1: Mechanistic comparison showing the "Dipeptide Trap" associated with Fmoc-Cl (Path A) versus the clean pathway of Fmoc-OSu (Path B).
Optimized Protocol (The Gold Standard)
This protocol uses Fmoc-OSu in a water/organic solvent mix. It is designed to be self-validating via pH monitoring.
Reagents:
-
Primary Amine / Amino Acid (1.0 equiv)
-
Fmoc-OSu (1.1 – 1.2 equiv)
-
Sodium Bicarbonate (
) (2.0 – 3.0 equiv) -
Solvent: Water : Acetone (or Dioxane) (1:1 ratio)
Step-by-Step Workflow:
-
Solubilization: Dissolve the amine and
in water.-
Checkpoint: Ensure the amine is fully dissolved. If not, add the organic solvent (Acetone/Dioxane) now.
-
-
Reagent Addition: Dissolve Fmoc-OSu in the organic solvent (Acetone or Dioxane). Add this solution slowly to the aqueous amine mixture.
-
Why Acetone? It is easily removed by rotary evaporation later. Dioxane is harder to remove and toxic, but offers better solubility for hydrophobic amines.
-
-
pH Maintenance (Crucial): Measure the pH immediately. It should be 8.5 – 9.0 .
-
Troubleshooting: If pH drops below 8 (due to HCl or NHS release), add small aliquots of 1M
to adjust. Do not use NaOH (risk of hydrolysis).
-
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours (or overnight).
-
Validation: Spot on TLC.[1] Fmoc-OSu will appear as a UV-active spot that should diminish.
-
-
Workup (Purification by Solubility Switching):
-
Step A: Evaporate the organic solvent (Acetone) under reduced pressure. The mixture may become cloudy (this is good).
-
Step B: Extract the aqueous layer with Diethyl Ether (
) 2x.-
Purpose: This removes unreacted Fmoc-OSu and hydrophobic impurities. The product is currently a salt in the water layer.
-
-
Step C: Acidify the aqueous layer carefully with 1N HCl to pH 2.0.
-
Observation: The Fmoc-amine should precipitate as a white solid or form an oil.
-
-
Step D: Extract with Ethyl Acetate (EtOAc), dry over
, and evaporate.
-
Troubleshooting Guide (Q&A)
Scenario A: "My yield is < 50% and the reaction stalled."
Q: Did you check the pH during the first hour?
-
Diagnosis: As the reaction proceeds, N-hydroxysuccinimide (NHS) or HCl is released, lowering the pH. If pH drops below 8, the amine protonates and becomes non-reactive.
-
Fix: Add a carbonate buffer (pH 9) instead of just adding base at the start, or monitor and adjust with
.
Scenario B: "I have a 'double' Fmoc peak on LC-MS."
Q: Are you using Fmoc-Cl with an amino acid?
-
Diagnosis: You likely formed the dipeptide (Fmoc-AA-AA-OH).
-
Fix: Switch to Fmoc-OSu. If you must use Fmoc-Cl (due to steric hindrance), use the Silylation Method : Pre-treat the amino acid with TMS-Cl (Trimethylsilyl chloride) in DCM/DIPEA before adding Fmoc-Cl. This protects the carboxyl group transiently, preventing mixed anhydride formation.
Scenario C: "The product is oiling out and won't crystallize."
Q: What solvent system are you using for workup?
-
Diagnosis: Residual dioxane or DMF often prevents crystallization.
-
Fix: Perform the "Solubility Switch" workup described in the protocol above. Ensure the aqueous phase is washed with Ether before acidification. After final extraction, triturate the oil with cold Hexane or Pentane to induce crystallization.
Scenario D: "My product decomposes during storage."
Q: Is there residual base?
-
Diagnosis: Fmoc is base-labile.[2][3][4] Even trace amounts of bicarbonate or DIPEA left in the oil can cause slow cleavage (dibenzofulvene formation) over weeks.
-
Fix: Ensure the final organic extraction (Ethyl Acetate) is washed with 0.1N HCl or citric acid solution to neutralize any trace base.
Decision Tree for Troubleshooting
Use this logic flow to diagnose yield issues rapidly.
Figure 2: Diagnostic flow for identifying the root cause of Fmoc protection failure.
References
-
Carpino, L. A., & Han, G. Y. (1972).[5] The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[6][2][7] The Journal of Organic Chemistry, 37(22), 3404–3409. Link
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.[8] (Chapter: Protection for the Amino Group). Link
-
Raillard, S. P., et al. (1999). Prevention of dipeptide formation during Fmoc protection of amino acids.[6][9][10] Organic Process Research & Development. Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chempep.com [chempep.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptidechemistry.org [peptidechemistry.org]
- 6. nbinno.com [nbinno.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google Patents [patents.google.com]
- 9. omizzur.com [omizzur.com]
- 10. peptide.com [peptide.com]
Optimization of reaction parameters for (9H-Fluoren-9-yl)methyl benzoyloxycarbamate
Welcome to the Technical Support Center for Advanced Aminohydroxylation. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, scientists, and drug development professionals optimize the Sharpless Asymmetric Aminohydroxylation (AA) reaction using the next-generation nitrogen source: (9H-Fluoren-9-yl)methyl benzoyloxycarbamate (Fmoc-NH-OBz) .
Historically, AA reactions relied on reagents like Chloramine-T or N-halo carbamates, which mandated the use of exogenous bases (e.g., LiOH, NaOH)[1]. These basic conditions frequently led to side reactions, substrate degradation, and limited functional group tolerance. The introduction of benzoyloxycarbamates, specifically Fmoc-NH-OBz, revolutionized this workflow by enabling strictly base-free conditions[2]. The weak N–O bond acts as an internal oxidant, driving the catalytic cycle while simultaneously delivering an easily deprotectable Fmoc-protected amine[3].
This guide provides mechanistic insights, self-validating protocols, and targeted troubleshooting strategies to ensure high-fidelity synthesis.
Mechanistic Overview & Catalytic Cycle
Understanding the reaction mechanism is critical for troubleshooting. Unlike traditional reagents where an external base is required to generate the active nitrogen nucleophile, Fmoc-NH-OBz serves a dual purpose: it is both the nitrogen source and the stoichiometric oxidant[1]. The cleavage of the N–O bond oxidizes the Os(VI) species back to the active Os(VIII) imido complex, releasing benzoic acid as a byproduct[3].
Fig 1. Base-free catalytic cycle of Os-mediated aminohydroxylation using Fmoc-NH-OBz.
Quantitative Comparison of Nitrogen Sources
To justify the transition to Fmoc-NH-OBz, the following table summarizes the performance metrics of various nitrogen sources used in AA reactions.
| Parameter | Chloramine-T | Cbz-NH-OBz | Fmoc-NH-OBz |
| Base Requirement | 1.0 - 3.0 equiv | None | None |
| Active Oxidant | N–Cl bond | N–O bond | N–O bond |
| Typical Yield | 50 - 75% | 70 - 90% | 75 - 95% |
| Regioselectivity (A:B) | Moderate (~3:1) | High (~8:1) | Excellent (>10:1) |
| Deprotection Method | Harsh (Strong Acid) | H2 / Pd-C | Mild Base (Piperidine) |
| Reagent Stability | Hygroscopic | Storable | Highly Storable |
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. By following the internal checks, you can verify the success of each phase before proceeding.
Reagents Required:
-
Alkene substrate (1.0 equiv)
-
Fmoc-NH-OBz (1.5 equiv)
-
K₂OsO₂(OH)₄ (4 mol %)
-
Chiral Ligand: (DHQ)₂PHAL or (DHQD)₂PHAL (5 mol %)
-
Solvent: n-Propanol / Water (1:1 v/v)
Step-by-Step Methodology:
-
Catalyst Pre-assembly: Dissolve K₂OsO₂(OH)₄ and the chiral ligand in the n-propanol/water mixture. Stir at room temperature for 15 minutes.
-
Causality: Pre-mixing ensures the complete formation of the chiral Os-ligand complex before the oxidant is introduced. Failing to do this can result in unbound Os(VIII) catalyzing a non-selective, racemic background reaction.
-
-
Substrate Addition: Add the alkene (1.0 equiv) to the clear solution.
-
Oxidant Initiation: Add Fmoc-NH-OBz (1.5 equiv) in a single portion.
-
Causality: Because the reaction is base-free, there is no risk of base-catalyzed degradation of the reagent[1]. This allows for a convenient single-portion addition rather than relying on complex syringe-pump setups.
-
-
Enantiodetermining Reaction: Stir the mixture at 4 °C for 12–24 hours.
-
Causality: Lower temperatures rigidify the chiral pocket of the PHAL ligand during the [3+2] cycloaddition step, maximizing enantiomeric excess (ee).
-
-
Validation Check (In-Process): Spot the reaction mixture on a silica TLC plate. The disappearance of the UV-active Fmoc-NH-OBz spot and the appearance of a highly polar, ninhydrin-negative (but UV-active) product spot confirms successful conversion. If the reagent spot persists without product formation, catalyst poisoning has occurred.
-
Reaction Quench: Add saturated aqueous sodium sulfite (Na₂SO₃) and stir for 30 minutes.
-
Causality: Na₂SO₃ reduces the highly toxic and volatile Os(VIII) species to the safe, water-soluble Os(VI) state, halting the reaction and ensuring safety during extraction.
-
-
Workup & Purification: Extract with ethyl acetate. Wash the organic layer with cold aqueous NaHCO₃ (pH ~8), dry over Na₂SO₄, concentrate, and purify via flash chromatography.
Troubleshooting & FAQs
Q1: My reaction is sluggish, and I am recovering unreacted alkene. What is causing this? A: Fmoc-NH-OBz is a bulky, mild oxidant. If you are using standard t-BuOH/H₂O as your solvent, the effective concentration of the dissolved reagent may be too low to sustain the catalytic cycle. Action: Switch the solvent system to n-PrOH/H₂O (1:1). The slightly higher lipophilicity and altered hydrogen-bonding network of n-propanol significantly improves the solubility of the Fmoc-NH-OBz reagent, accelerating the reaction[3].
Q2: I am observing spontaneous cleavage of the Fmoc group during the reaction, leading to complex mixtures. How do I prevent this? A: The Fmoc protecting group is highly sensitive to basic conditions, undergoing rapid E1cB elimination to form dibenzofulvene. If you accidentally adapted a traditional Sharpless AA protocol that includes bases like LiOH or K₂CO₃, the Fmoc group will cleave. Action: Ensure strictly base-free conditions. The unique advantage of Fmoc-NH-OBz is that the N–O bond cleavage provides sufficient thermodynamic driving force on its own[2]. Do not add any exogenous base.
Q3: The regioselectivity of my amino alcohol product is poor (yielding a near 1:1 mixture of C–N and C–O isomers). What parameters should be adjusted? A: Regioselectivity in the AA reaction is governed by the steric bulk of the nitrogen source, the electronic nature of the alkene, and the binding pocket of the chiral ligand. While the bulky Fmoc group generally forces the nitrogen to the less sterically hindered carbon, high temperatures can reduce the energy difference between competing transition states. Action: Lower the reaction temperature to 0–4 °C. Additionally, verify your ligand choice; (DHQ)₂PHAL typically provides excellent regiocontrol for aromatic alkenes, while (DHQ)₂AQN is highly recommended for aliphatic olefins[3].
Q4: How do I efficiently remove the benzoic acid byproduct during workup without cleaving the Fmoc group? A: Because the reaction is base-free, the benzoic acid byproduct (cleaved from the reagent) remains protonated and highly soluble in your organic extraction phase. Action: During the aqueous workup (Step 7), wash the organic layer with a mild, cold aqueous solution of NaHCO₃ (pH ~8). This specifically deprotonates the benzoic acid into water-soluble sodium benzoate, pulling it into the aqueous phase, but is not basic enough to trigger Fmoc cleavage.
References
-
GlycoFineChem Product Catalog. (9H-Fluoren-9-yl)methyl Benzoyloxycarbamate | CAS 1352786-35-6. GlycoFineChem.
-
Harris, L.; Mee, S. P. H.; Furneaux, R. H.; Gainsford, G. J.; Luxenburger, A. Alkyl 4-Chlorobenzoyloxycarbamates as Highly Effective Nitrogen Source Reagents for the Base-Free, Intermolecular Aminohydroxylation Reaction. Journal of Organic Chemistry, 2011, 76(2), 358–372.
-
Ma, Z.; Naylor, B. C.; Loertscher, B. M.; Hafen, D. D.; Li, J. M.; Castle, S. L. Regioselective Base-Free Intermolecular Aminohydroxylations of Hindered and Functionalized Alkenes. Journal of Organic Chemistry, 2012, 77(2), 1208–1214.
Sources
Purification of products from (9H-Fluoren-9-yl)methyl benzoyloxycarbamate reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for purification strategies involving (9H-Fluoren-9-yl)methyl (Fmoc) carbamate chemistry. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the purification of Fmoc-protected molecules, particularly amino acids and peptides. Our focus is to provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your purification workflows effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the purification of products derived from reactions using Fmoc-donating reagents, such as (9H-Fluoren-9-yl)methyl benzoyloxycarbamate or the more common Fmoc-Cl and Fmoc-OSu.
Q1: What are the primary impurities I should expect in my crude product?
A: After a reaction to introduce the Fmoc group, your crude product will typically contain a mixture of the desired product and several process-related impurities. The most common of these are:
-
Unreacted Starting Materials: The free amino acid or amine that was the target for protection.
-
Excess Fmoc Reagent: Unreacted (9H-Fluoren-9-yl)methyl benzoyloxycarbamate, Fmoc-Cl, or Fmoc-OSu.
-
Fmoc Hydrolysis Products: 9-fluorenylmethanol, which is formed from the breakdown of the Fmoc reagent in the presence of water.
-
Dibenzofulvene (DBF) Adducts: During any premature deprotection of the Fmoc group under basic conditions, the reactive byproduct dibenzofulvene can form and subsequently react with available nucleophiles.[1][2]
-
Dipeptides or Oligomers: If the reaction conditions are not carefully controlled, the activated Fmoc-amino acid can sometimes react with another deprotected amino acid molecule, leading to the formation of dipeptides.
Q2: What are the main purification techniques for Fmoc-protected compounds?
A: The two most effective and widely used methods for purifying Fmoc-protected amino acids and small peptides are silica gel column chromatography and recrystallization.[3] For larger peptides, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard.[4][5][6]
-
Silica Gel Column Chromatography: This is a versatile technique that separates compounds based on their polarity. It is highly effective for removing both more polar impurities (like the starting amino acid) and less polar impurities (like Fmoc byproducts).[3]
-
Recrystallization: This method is ideal when the desired product is a stable, crystalline solid and can be scaled up effectively. It relies on the differential solubility of the product and impurities in a chosen solvent system at varying temperatures.[7][8]
-
Reverse-Phase HPLC (RP-HPLC): For peptides synthesized using Fmoc chemistry, RP-HPLC is the gold standard for achieving high purity.[5][9] It separates molecules based on their hydrophobicity, using a non-polar stationary phase (like C18) and a polar mobile phase gradient.[4][5]
Q3: How do I choose between column chromatography and recrystallization?
A: The choice depends on the nature of your product and impurities.
| Feature | Column Chromatography | Recrystallization |
| Ideal For | Amorphous, oily, or solid products; complex mixtures with closely related impurities. | Crystalline solid products. |
| Throughput | Lower throughput, more labor-intensive. | Higher throughput, more amenable to large scale. |
| Separation Power | High resolving power for a wide range of polarities. | Excellent for removing small amounts of impurities with different solubility profiles. |
| Common Issue | Product loss on the column, co-elution of impurities. | Low recovery if the product is too soluble or if the wrong solvent is chosen. |
A common strategy is to perform a rapid filtration through a silica plug (a short column) to remove gross impurities and then proceed with recrystallization for the final purification step.
Q4: What is a standard aqueous work-up procedure before starting purification?
A: A proper work-up is crucial to remove water-soluble reagents and byproducts, simplifying the final purification.
-
Quench the Reaction: Stop the reaction, often by adding water or a dilute acid.
-
Solvent Extraction: Dilute the mixture with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.
-
Wash: Wash the organic layer sequentially with a mild acid (e.g., 1 M HCl) to remove any unreacted amines, followed by brine to remove residual water.
-
Acidification & Product Extraction: After the initial washes, the aqueous layer is often acidified (to pH 2-3) to precipitate the Fmoc-amino acid product, which is then extracted back into an organic solvent like ethyl acetate.[3]
-
Drying and Concentration: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.[3][10]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during purification.
Workflow for Purification Strategy
The following diagram illustrates a typical decision-making workflow for purifying the product of an Fmoc-protection reaction.
Caption: Decision workflow for purification.
Problem 1: My product will not crystallize, or it oils out.
-
Probable Cause 1: Residual Solvent. Small amounts of solvents like DMF or dichloromethane can inhibit crystallization.
-
Solution: Ensure your crude product is a dry, free-flowing powder or solid. If it is an oil, co-evaporate it with a solvent like toluene or hexane under reduced pressure to azeotropically remove residual high-boiling solvents.
-
-
Probable Cause 2: Incorrect Solvent System. The chosen solvent system may be too good (product is too soluble) or too poor (product crashes out as an oil).
-
Solution: Perform a small-scale solvent screen. Use a binary solvent system, such as ethyl acetate/hexane, dichloromethane/hexane, or ethanol/water.[3][7] Dissolve the crude product in a minimal amount of the more polar "good" solvent and slowly add the less polar "poor" solvent until turbidity persists. Allow the solution to cool slowly.
-
-
Probable Cause 3: Oily Impurities. The presence of greasy impurities can prevent the formation of a crystal lattice.
-
Solution: Before attempting crystallization, try to remove non-polar impurities. Dissolve the crude product in a polar solvent and wash it with hexane. Alternatively, perform a quick filtration through a small plug of silica gel, eluting with a moderately polar solvent system.
-
Problem 2: My product is still impure after silica gel chromatography.
-
Probable Cause 1: Inappropriate Solvent System (Eluent). If the eluent polarity is too high, your product and impurities may elute together. If it's too low, the product may not move off the column.
-
Probable Cause 2: Column Overloading. Loading too much crude material onto the column will result in poor separation.
-
Solution: As a rule of thumb, use a ratio of at least 30:1 (w/w) of silica gel to crude product. For difficult separations, this ratio may need to be increased to 100:1.
-
-
Probable Cause 3: Co-eluting Impurities. An impurity may have a polarity very similar to your product.
-
Solution: Try a different solvent system to alter the selectivity of the separation. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can change the elution order. If this fails, an alternative purification method like recrystallization or preparative HPLC may be necessary.
-
Troubleshooting Impure Chromatography Fractions
This diagram outlines a logical process for diagnosing and solving issues with impure fractions after column chromatography.
Caption: Troubleshooting impure chromatography fractions.
Problem 3: I see a peak in my HPLC analysis corresponding to a dibenzofulvene (DBF) adduct.
-
Probable Cause: The Fmoc group is labile to basic conditions. Residual base from the synthesis (e.g., pyridine, triethylamine) or from the work-up can cause a small amount of Fmoc deprotection.[1] The resulting DBF is an electrophile and can be trapped by nucleophiles in the reaction, including the deprotected amine itself.[2][11]
-
Solution:
-
Work-up: Ensure the work-up includes a thorough wash with a mild acid (e.g., 1% HCl) to neutralize and remove all organic bases before concentration.
-
Purification: Most DBF adducts have different polarity and hydrophobicity compared to the desired product and can typically be separated by silica gel chromatography or RP-HPLC.
-
Prevention: In subsequent reactions, ensure the reaction is run under strictly anhydrous and neutral or slightly acidic conditions if possible.
-
-
Part 3: Key Experimental Protocols
Protocol 1: General Aqueous Work-up and Acid/Base Extraction
This protocol is designed to remove the majority of water-soluble and highly polar/basic impurities before chromatography or crystallization.
-
Reaction Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with ethyl acetate (EtOAc) (approx. 10 volumes relative to the initial reaction solvent volume).
-
Initial Wash: Transfer the solution to a separatory funnel and wash with water (2x), followed by brine (1x).
-
Acidification and Extraction: Acidify the aqueous layer from the initial wash to a pH of 2-3 using 1 M HCl.[3] This will protonate the carboxylic acid of the Fmoc-amino acid, making it soluble in the organic phase.
-
Extract the acidified aqueous layer with EtOAc (3x).
-
Combine and Dry: Combine all organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Silica Gel Flash Chromatography
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). The ideal system will give your product an Rf value of ~0.3.[3]
-
Column Packing: Prepare a glass column with silica gel (typically 230-400 mesh) in the chosen non-polar solvent. The amount of silica should be 30-100 times the weight of your crude sample.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Begin eluting the column with the non-polar solvent, gradually increasing the proportion of the polar solvent (gradient elution).[3]
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Place a small amount of the crude product in a test tube. Add a few drops of a "good" solvent (one in which the compound is highly soluble, e.g., ethyl acetate, ethanol). Heat gently to dissolve.
-
Induce Crystallization: Slowly add a "poor" solvent (one in which the compound is poorly soluble, e.g., hexane, water) dropwise at an elevated temperature until the solution becomes faintly cloudy.[7][8]
-
Cooling: Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly to room temperature, and finally in an ice bath or refrigerator.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
References
- An In-depth Technical Guide to the Synthesis and Purific
- Technical Support Center: Purification of Fmoc-Peptides by HPLC. Benchchem.
- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- Peptide Purification Process & Methods: An Overview. Bachem.
- Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.
- Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.
- Accelerated Fmoc Solid-phase Synthesis of Peptides with Aggregation-disrupting Backbones. The Royal Society of Chemistry.
- Fmoc Amino Acids for SPPS. AltaBioscience.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec.
- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis.
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE.
- Fmoc Solid Phase Peptide Synthesis. ChemPep.
- Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Applic
Sources
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. hplc.eu [hplc.eu]
- 7. CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]
- 8. CN103373940A - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]
- 9. peptide.com [peptide.com]
- 10. rsc.org [rsc.org]
- 11. escholarship.org [escholarship.org]
Common issues in solid-phase peptide synthesis using Fmoc protecting groups
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS) utilizing Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during peptide synthesis. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your experimental design.
The Fmoc-SPPS Cycle: A Foundational Overview
Fmoc-SPPS is an iterative process, building a peptide chain one amino acid at a time while it is anchored to a solid support (resin).[1] The success of the synthesis hinges on the near-quantitative completion of two key steps in each cycle: Fmoc deprotection and amino acid coupling.
Caption: Decision tree for troubleshooting incomplete Fmoc deprotection.
Underlying Causes & Detailed Solutions:
-
Reagent Quality: Piperidine can degrade over time. Always use fresh, peptide-synthesis grade solvents and reagents. [2][3]2. Reaction Time & Conditions: Standard protocols (e.g., 2 x 10 minutes) may be insufficient for sequences prone to steric hindrance or aggregation. [2]Extending the deprotection time is the first and simplest modification.
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures (e.g., β-sheets) that physically block reagent access. [4][5]This is common in hydrophobic sequences. [1] * Solvent Modification: Using a solvent mixture like NMP/DMSO or adding chaotropic salts (e.g., KSCN) can help disrupt aggregates. [5][6] * Elevated Temperature: Performing the deprotection step at a slightly elevated temperature (30-40°C) can increase reaction kinetics and disrupt secondary structures. [2][7]4. Steric Hindrance & "Difficult Sequences": For exceptionally stubborn cases, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is highly effective. [2][8]A common cocktail is 2% DBU and 2% piperidine in DMF; the piperidine acts as a scavenger for the dibenzofulvene byproduct. [4][8]
II. Incomplete or Failed Coupling
A positive post-coupling monitoring test indicates that unreacted free amines remain on the resin. This leads to the formation of deletion sequences, which lack the amino acid that failed to couple.
FAQ: My Kaiser test is strongly positive (dark blue beads) after coupling. What should I do?
A dark blue result confirms the presence of unreacted primary amines, signifying a failed or incomplete coupling reaction. [9] Causality & Troubleshooting Workflow:
Caption: Decision tree for troubleshooting incomplete coupling reactions.
Underlying Causes & Detailed Solutions:
-
Double Coupling: The most immediate solution is to simply repeat the coupling step with a fresh solution of activated amino acid. [5][10][11]This is often sufficient to drive the reaction to completion.
-
Steric Hindrance: Bulky amino acids (e.g., Aib, Val, Ile) or sequences with adjacent bulky residues can slow down coupling kinetics. [11]Using more potent coupling reagents can overcome this barrier.
-
Recommended Reagents: While standard reagents like HBTU are effective, aminium/uronium salts like HATU and HCTU, or phosphonium salts like PyBOP, are often more efficient for difficult couplings. [11][12][13]3. Peptide Aggregation: As with deprotection, on-resin aggregation can prevent the activated amino acid from reaching the N-terminus. [6]The same strategies apply: use aggregation-disrupting solvents or elevated temperatures. [5]4. Capping: If, after attempting a double couple and/or using stronger reagents, the coupling remains incomplete, it is crucial to "cap" the unreacted amines. [9][10]This is typically done using acetic anhydride to acetylate the free amines, permanently blocking them from participating in subsequent cycles and preventing the formation of deletion impurities. [10]
Reagent Type Key Advantages Considerations HBTU/HCTU Aminium/Uronium Salt High efficiency, fast reaction times. [13] More expensive than carbodiimides. HATU Aminium/Uronium Salt Very potent, excellent for sterically hindered couplings. [12] Can be less stable; higher cost. DIC/Oxyma Carbodiimide/Additive Cost-effective, low racemization. [13] Slower reaction kinetics compared to uronium salts. [13] | PyBOP | Phosphonium Salt | Effective for hindered couplings. [13]| Can be less efficient than HATU for some sequences. [13]|
-
III. Sequence-Dependent Side Reactions
Certain amino acid sequences are predisposed to specific, often problematic, side reactions during the iterative base/acid cycles of Fmoc-SPPS.
FAQ: My final peptide has a +18 Da or -18 Da impurity that is difficult to separate. What is it?
This is a classic sign of aspartimide formation , one of the most serious side reactions in Fmoc chemistry. [14]It occurs in sequences containing an aspartic acid (Asp) residue, particularly Asp-Gly, Asp-Asn, and Asp-Ser motifs. [7]The piperidine used for Fmoc deprotection can catalyze the cyclization of the Asp side chain with the peptide backbone nitrogen, forming a succinimide ring (-18 Da, loss of H₂O). [6][15]This imide can then be hydrolyzed back to aspartic acid or, more problematically, to iso-aspartic acid (a β-peptide linkage), which is a mass-neutral isomer. [6][16]The imide can also be attacked by piperidine, leading to a +85 Da piperidide adduct. [6][12] Prevention Strategies:
-
Backbone Protection: The most robust solution is to use an N-(2-hydroxy-4-methoxybenzyl) (Hmb) or N-(2,4-dimethoxybenzyl) (Dmb) protected amino acid at the residue preceding the Asp. [6][15]These groups prevent the initial cyclization and are cleaved during the final TFA treatment. [6][17]* Optimized Deprotection: Using a cocktail of 20% piperidine with 0.1M 1-hydroxybenzotriazole (HOBt) can reduce the rate of aspartimide formation. [6][15]Alternatively, using a weaker base like piperazine can also minimize the side reaction. [15]
FAQ: My synthesis failed completely after the second amino acid coupling. What happened?
This is likely due to diketopiperazine (DKP) formation . This side reaction is most common when Proline or Glycine are in the first two C-terminal positions (e.g., Xaa-Pro-Resin). [6][7]After deprotection of the second amino acid, the newly liberated N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine. [12] Prevention Strategies:
-
Resin Choice: The steric bulk of 2-chlorotrityl chloride (2-CTC) resin significantly inhibits DKP formation compared to more reactive linkers like Wang. [6]* Coupling Protocol: Couple the third amino acid immediately after the deprotection of the second residue to minimize the time the free dipeptide-amine is available to cyclize. [7]
FAQ: My peptide containing Cysteine or Histidine shows significant epimerization. How can I prevent this?
Racemization is the loss of chiral integrity at the α-carbon. Histidine and Cysteine are particularly susceptible. [14]
-
Histidine (His): Racemization is promoted by the imidazole side chain. [14]Using a protecting group on the π-nitrogen of the imidazole ring, such as trityl (Trt), is standard practice to suppress this. [14]For coupling, using carbodiimide activation (e.g., DIC/Oxyma) tends to cause less racemization than base-mediated methods. [18]* Cysteine (Cys): Base-catalyzed elimination of the protected sulfhydryl group can lead to racemization. [6]The choice of side-chain protecting group is critical; for example, using Fmoc-Cys(Thp)-OH has been shown to result in less racemization compared to the more common Fmoc-Cys(Trt)-OH. The addition of additives like HOBt or HOAt to the coupling reaction also suppresses racemization. [6][12]
IV. Key Experimental Protocols
Protocol: The Kaiser (Ninhydrin) Test
This is a highly sensitive qualitative test for the presence of free primary amines. [2][9] Reagents:
-
Solution A: 1 mL of 0.01 M KCN in water diluted into 49 mL of pyridine.
-
Solution B: 1 g of ninhydrin dissolved in 20 mL of n-butanol.
-
Solution C: 80 g of phenol dissolved in 20 mL of n-butanol.
Procedure:
-
Take a small sample of resin beads (approx. 1-2 mg) in a small glass test tube.
-
Wash the beads thoroughly with DMF and then DCM to remove any residual reagents.
-
Add 2-3 drops each of Solution A, B, and C to the test tube.
-
Heat the tube at 100-120°C for 3-5 minutes. [11]5. Observe the color of the beads and the solution.
Interpretation:
| Observation | Interpretation | Action |
| Intense Blue Beads & Solution | Positive Result: Free primary amines present. | Post-Deprotection: Success, proceed to coupling. Post-Coupling: Failed coupling, recouple. [2][9] |
| Yellow/Colorless Beads & Solution | Negative Result: No free primary amines. | Post-Deprotection: Incomplete deprotection. Post-Coupling: Success, proceed to deprotection. [2] |
| Blue Beads, Colorless Solution | Incomplete Reaction | Post-Coupling: Incomplete coupling, extend time or recouple. [2][9] |
| Red/Brown Color | N-terminal Proline | The standard Kaiser test is unreliable for secondary amines like proline. [9][19]Use an alternative like the Chloranil test. [20] |
Note: The Kaiser test can yield false positives if not washed properly or if overheated, as pyridine can cause minor Fmoc removal. [9][19]
Protocol: UV-Vis Monitoring of Fmoc Deprotection
This quantitative method measures the concentration of the dibenzylfulvene-piperidine adduct, which has a characteristic UV absorbance around 301 nm. [2][5] Procedure:
-
Collect the entire effluent from the Fmoc deprotection step (the piperidine solution) in a volumetric flask of a known volume (e.g., 25 mL).
-
Dilute the solution to the mark with DMF.
-
Measure the absorbance (A) of the solution at ~301 nm in a quartz cuvette.
-
Calculate the amount of Fmoc removed (and thus the loading of the resin) using the Beer-Lambert law (A = εcl), where ε (molar absorptivity) for the adduct is typically ~7800 M⁻¹cm⁻¹.
This method is frequently used in automated synthesizers to ensure deprotection is complete before proceeding to the next step. [8][10]
References
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (URL: )
- Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis. Benchchem. (URL: )
- Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!. European Peptide Symposium. (URL: )
- Fmoc Solid-Phase Peptide Synthesis. PubMed. (URL: )
- Fmoc Solid-Phase Peptide Synthesis.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. (URL: )
- Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. (URL: )
- Fmoc Deprotection Monitoring: UV–Vis & Color Approaches. Peptide Chemistry. (URL: )
- Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich. (URL: )
- Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed. (URL: )
- Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. SYNFORM. (URL: )
- Accelerated Fmoc solid-phase synthesis of peptides with aggregation-disrupting backbones. Organic & Biomolecular Chemistry (RSC Publishing). (URL: )
- Advances in Fmoc solid-phase peptide synthesis.
- Fmoc Solid Phase Peptide Synthesis. ChemPep. (URL: )
- Advances in Fmoc solid‐phase peptide synthesis. PMC - NIH. (URL: )
- Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich. (URL: )
- Peptide Purity & Yield Optimizing in SPPS | PurePep Blog. Gyros Protein Technologies. (URL: )
- Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. (URL: )
- Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS)
- INTERNATIONAL JOURNAL OF RESEARCH IN PHARMACEUTICAL SCIENCES. Semantic Scholar. (URL: )
- Potential side reactions of the azide group in Fmoc SPPS. Benchchem. (URL: )
- SPPS Tips For Success Handout. Mesa Labs. (URL: )
- Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. PubMed. (URL: )
- Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis through a Minimal-Protection/Green Chemistry Strategy.
- Troubleshooting poor coupling efficiency of Fmoc-D-Bpa-OH. Benchchem. (URL: )
- Overview of Solid Phase Peptide Synthesis (SPPS). (URL: )
- Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Altern
- Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered Residues. Benchchem. (URL: )
- Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS). Benchchem. (URL: )
- Technical Support Center: Fmoc-Solid-Phase Peptide Synthesis. Benchchem. (URL: )
- Methods for Removing the Fmoc Group. (URL: )
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich. (URL: )
- Handles for Fmoc Solid-Phase Synthesis of Protected Peptides.
- Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PMC - NIH. (URL: )
- Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI. (URL: )
- (SPPS) Loading rate decreased on Fmoc quantification?.
Sources
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. peptidechemistry.org [peptidechemistry.org]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chempep.com [chempep.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ptacts.uspto.gov [ptacts.uspto.gov]
- 16. biotage.com [biotage.com]
- 17. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 18. mesalabs.com [mesalabs.com]
- 19. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM - Thieme Chemistry [thieme.de]
- 20. peptidechemistry.org [peptidechemistry.org]
Preventing racemization during Fmoc-based peptide coupling
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I frequently encounter researchers struggling with unexplained losses in peptide bioactivity or complex HPLC chromatograms featuring closely eluting twin peaks. More often than not, the culprit is racemization (specifically, epimerization) during chain elongation.
In this guide, we will move beyond empirical guessing. We will dissect the mechanistic root causes of chiral integrity loss and provide field-validated, self-correcting protocols to ensure your synthesized peptides maintain their intended stereochemistry.
The Science of Chiral Loss: Mechanistic Causality
While the Fmoc (Fluorenylmethyloxycarbonyl) urethane protecting group inherently suppresses racemization compared to classical N-acyl groups [1], certain amino acids—most notoriously Cysteine and Histidine—remain highly vulnerable. Racemization during Fmoc SPPS primarily occurs through two competing pathways during the activation and coupling steps:
-
Oxazolone Formation: Slow coupling allows the activated ester to undergo intramolecular cyclization into an achiral, planar oxazolone intermediate. Upon subsequent attack by the resin-bound amine, the ring opens to yield a mixture of L- and D-enantiomers.
-
Direct Enolization: The
-proton of an activated amino acid is highly acidic. Strong, non-nucleophilic bases (like DIPEA) can directly abstract this proton, forming an enolate that reprotonates indiscriminately from either face.
Fig 1: Competing pathways of oxazolone formation and direct enolization during peptide coupling.
Troubleshooting Guides & FAQs
Q1: I am synthesizing a Cysteine-rich peptide and observing significant D-Cys incorporation. I am using HATU/DIPEA with a 5-minute pre-activation. What is going wrong?
A1: You have created the "perfect storm" for Cysteine racemization. Cysteine is uniquely sensitive because its electron-withdrawing sulfur atom increases the acidity of the
Q2: My Histidine residues are epimerizing even at room temperature. I use standard Fmoc-His(Trt)-OH. How can I prevent this?
A2: Histidine racemization is driven by intramolecular catalysis. The basic
Q3: I need to use a base for a specific difficult coupling, but DIPEA causes too much racemization. Is there an alternative?
A3: Yes. The choice of base dictates the rate of
Q4: We recently upgraded to a microwave peptide synthesizer. Our yields are up, but our chiral purity has plummeted. How do we adapt? A4: Microwave irradiation accelerates molecular kinetics—this applies to both the desired amidation and the undesired oxazolone/enolization pathways [1], [3]. The Fix: Microwave SPPS requires residue-specific thermal profiling. For non-sensitive aliphatic residues, 90°C is acceptable. However, for Cys and His, you must program your synthesizer to drop the coupling temperature to 50°C (or even room temperature) and strictly use DIC/Oxyma.
Quantitative Impact of Reagents on Racemization
To illustrate the causality of reagent selection, review the quantitative data below. Note how the combination of protecting group and activation strategy dictates the survival of the L-enantiomer.
| Residue & Protecting Group | Activation Method & Base | Experimental Conditions | Racemization (%) |
| Fmoc-Cys(Trt)-OH | DIPCDI / Oxyma Pure | Room Temp, Zero pre-activation | 3.3% [3] |
| Fmoc-Cys(Thp)-OH | DIPCDI / Oxyma Pure | Room Temp, Zero pre-activation | 0.74% [3] |
| Fmoc-Cys(Dpm)-OH | DIPCDI / Oxyma Pure | Room Temp, Zero pre-activation | 6.8% [3] |
| Fmoc-His(Trt)-OH | HCTU / DIPEA | Room Temp, 5 min pre-activation | 7.8%[1] |
| Fmoc-His(Trt)-OH | HCTU / DIPEA | Microwave (80°C) | 16.6% [1] |
| Fmoc-His(MBom)-OH | HCTU / DIPEA | Room Temp, 5 min pre-activation | 0.3% [1] |
Data synthesis demonstrates that utilizing Fmoc-Cys(Thp)-OH and Fmoc-His(MBom)-OH under optimized conditions provides the highest chiral integrity.
Validated Experimental Protocol: Zero-Preactivation DIC/Oxyma Coupling
This protocol is a self-validating system designed specifically for racemization-prone residues (Cys, His, Ser). By withholding the carbodiimide until the exact moment of resin exposure, we starve the oxazolone and enolization pathways of the time required to accumulate D-enantiomers [2].
Materials Required:
-
Fmoc-AA-OH (3.0 equivalents)
-
Oxyma Pure (3.0 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3.0 equivalents)
-
Peptide-Resin (deprotected, thoroughly washed with DMF)
-
Anhydrous DMF
Step-by-Step Methodology:
-
Resin Preparation: Ensure the Fmoc-deprotected resin is thoroughly washed with DMF (5x) to remove all traces of piperidine. Residual piperidine will act as a base and trigger enolization of the incoming amino acid.
-
Dry Reagent Dissolution: In a clean, dry vial, weigh 3.0 eq of the Fmoc-amino acid and 3.0 eq of Oxyma Pure. Dissolve completely in a minimal volume of DMF to achieve a concentration of approximately 0.1 M. Do not add DIC yet.
-
In-Situ Activation (The Critical Step): Draw the dissolved Fmoc-AA/Oxyma mixture into a syringe. Draw 3.0 eq of DIC into the same syringe.
-
Immediate Transfer: Inject the mixture directly into the resin vessel within 15 seconds of DIC addition.
-
Coupling: Agitate the reaction vessel gently at room temperature (25°C) for 1 to 2 hours. Do not apply heat.
-
Self-Validation (Kaiser Test): Wash the resin (DMF 3x, DCM 3x). Perform a Kaiser test. If the test is positive (indicating incomplete coupling), do not add heat or base to force the reaction. Instead, perform a double-coupling using the exact same zero-preactivation DIC/Oxyma protocol to drive the reaction to completion while preserving chiral integrity.
Fig 2: Optimized zero-preactivation DIC/Oxyma Pure workflow for racemization-prone amino acids.
References
- Source: PMC - National Institutes of Health (NIH)
- Technical Support Center: Prevention of Racemization in Peptide Synthesis Source: BenchChem URL
- Protocols for the Fmoc SPPS of Cysteine-Containing Peptides Source: Sigma-Aldrich URL
Sharpless Aminohydroxylation Reactions: A Technical Support and Troubleshooting Guide
From the desk of a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for navigating the nuances of the Sharpless asymmetric aminohydroxylation (AA). This powerful transformation, which installs a vicinal amino alcohol functionality across a double bond, is a cornerstone of modern synthetic chemistry. However, like any sophisticated catalytic system, it can present challenges. This guide is structured in a question-and-answer format to directly address the most common issues encountered in the lab, providing not just solutions but also the underlying mechanistic rationale to empower you to optimize this reaction for your specific needs.
Section 1: Core Principles & Mechanism
Before delving into troubleshooting, a firm grasp of the reaction's mechanism is paramount. The Sharpless aminohydroxylation is a complex, multi-step catalytic process. Understanding the role of each component is the first step toward successful and reproducible results.
The generally accepted catalytic cycle involves the formation of an osmium(VIII) imido species, which then undergoes a [3+2] cycloaddition with the alkene. The resulting osmium(VI) azaglycolate is then hydrolyzed to release the amino alcohol product and regenerate the osmium catalyst. The chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (DHQD), accelerates the reaction and controls the facial selectivity of the addition to the alkene, thus dictating the product's stereochemistry.[1]
A critical aspect of the mechanism is the potential for a secondary catalytic cycle. If the osmium(VI) azaglycolate is re-oxidized before hydrolysis, it can react with a second alkene molecule. This secondary pathway is generally non-selective and can lead to a decrease in enantiomeric excess (ee).[1][2]
// Nodes OsO4 [label="K2[OsO2(OH)4] + R-N(Na)Cl", fillcolor="#F1F3F4"]; ImidoOs [label="[L]OsO3(NR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alkene [label="Alkene", shape=ellipse, fillcolor="#FBBC05"]; Cycloaddition [label="[3+2] Cycloaddition", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Azaglycolate [label="Os(VI) Azaglycolate\nIntermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis (H2O)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Amino Alcohol\nProduct", shape=ellipse, fillcolor="#FBBC05"]; Reoxidation [label="Reoxidation\n(R-N(Na)Cl)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; SecondaryCycle [label="Secondary Cycle\n(Low ee Pathway)", shape=box, style=dashed, fillcolor="#F1F3F4"];
// Edges OsO4 -> ImidoOs [label="Ligand (L)"]; ImidoOs -> Cycloaddition; Alkene -> Cycloaddition; Cycloaddition -> Azaglycolate; Azaglycolate -> Hydrolysis [label="Primary Pathway"]; Hydrolysis -> Product; Hydrolysis -> ImidoOs; Azaglycolate -> Reoxidation [label="Undesired\nPathway", style=dashed]; Reoxidation -> SecondaryCycle; }
Caption: The catalytic cycle of the Sharpless aminohydroxylation.Section 2: Troubleshooting Common Issues
This section is designed to address the most frequent challenges encountered during Sharpless aminohydroxylation reactions.
Low Yield or No Reaction
Question: I've set up my Sharpless aminohydroxylation reaction, but after the recommended reaction time, I see very little or no product formation. What are the likely causes and how can I fix this?
Answer: This is a common issue that can stem from several factors, often related to reagent quality and reaction conditions.
-
Cause 1: Inactive Osmium Catalyst. The osmium catalyst, typically K₂OsO₂(OH)₄, is the heart of the reaction. If it has been improperly stored or handled, it may have been reduced to an inactive form.
-
Solution:
-
Ensure you are using a fresh, high-quality source of the osmium catalyst.
-
Store the catalyst in a tightly sealed container in a desiccator to protect it from moisture and reducing agents.
-
Consider using a freshly opened bottle for critical reactions.
-
-
-
Cause 2: Degradation of the Nitrogen Source. The N-haloamide salt (e.g., Chloramine-T, CbzN(Na)Cl) is susceptible to hydrolysis and degradation, especially if it is old or has been exposed to moisture.
-
Solution:
-
Use a freshly purchased or prepared batch of the nitrogen source.
-
Store the N-haloamide salt under vacuum in a desiccator.
-
For sensitive substrates, consider preparing the sodium salt of the N-chloroamide in situ.
-
-
-
Cause 3: Poor Quality Alkene. The presence of impurities in your starting alkene can inhibit the catalyst.
-
Solution:
-
Purify the alkene immediately before use, for example, by flash chromatography or distillation.
-
Ensure the alkene is free of any coordinating functional groups that could poison the catalyst, such as thiols or phosphines.[3]
-
-
-
Cause 4: Incorrect Stoichiometry. The stoichiometry of the reagents is critical for efficient catalysis.
-
Solution:
-
Carefully re-calculate and re-weigh all reagents.
-
Ensure the correct equivalents of the nitrogen source and other additives are used.
-
-
-
Cause 5: Inefficient Catalyst Turnover. For some less reactive alkenes, the catalytic cycle can be sluggish.
-
Solution:
-
Slightly increasing the reaction temperature can sometimes improve the rate, but be mindful that this can also negatively impact enantioselectivity.[4]
-
Ensure adequate stirring to maintain a homogeneous mixture, especially in biphasic solvent systems.
-
-
Poor Enantioselectivity
Question: My reaction is working, but the enantiomeric excess (ee) of my product is much lower than expected. What can I do to improve it?
Answer: Low enantioselectivity is a frustrating problem that often points to issues with the chiral ligand or the intrusion of the non-selective secondary catalytic cycle.
-
Cause 1: Impure or Degraded Chiral Ligand. The purity of the cinchona alkaloid-derived ligand is paramount for achieving high enantioselectivity.
-
Solution:
-
Use a highly pure ligand from a reputable supplier.
-
If you suspect degradation, you can try to purify the ligand by recrystallization.
-
Store the ligand in a cool, dark, and dry place.
-
-
-
Cause 2: Dominance of the Secondary Catalytic Cycle. As mentioned earlier, the secondary cycle is non-selective and will erode the enantiomeric excess.[1][2]
-
Solution:
-
Increase Ligand Concentration: A higher concentration of the chiral ligand can favor the primary, selective pathway. Try increasing the ligand loading from the standard 1-2 mol% to 5 mol%.
-
Dilution: Conducting the reaction under more dilute conditions can favor hydrolysis of the osmium(VI) azaglycolate, thus promoting the primary cycle.[1]
-
Slow Addition of Alkene: Adding the alkene slowly to the reaction mixture can help to maintain a low concentration of the substrate, which can also suppress the secondary cycle.
-
-
-
Cause 3: Reaction Temperature is Too High. While a higher temperature can increase the reaction rate, it can often lead to a decrease in enantioselectivity.[4]
-
Solution:
-
Run the reaction at a lower temperature. For many Sharpless aminohydroxylations, 0 °C or even room temperature is optimal.
-
Perform a temperature screen to find the optimal balance between reaction rate and enantioselectivity for your specific substrate.
-
-
Poor Regioselectivity
Question: I am getting a mixture of regioisomers. How can I control the regioselectivity of the aminohydroxylation?
Answer: Regioselectivity in the Sharpless aminohydroxylation can be a significant challenge, especially with unsymmetrical alkenes. The outcome is influenced by a delicate interplay of electronic and steric factors of both the substrate and the catalyst system.
-
Cause 1: Inherent Substrate Bias. The electronic and steric properties of the alkene substrate play a major role in determining the regioselectivity. For example, with styrenes, the nitrogen atom often adds to the benzylic position.
-
Solution 1: Ligand Selection. The choice of the chiral ligand can have a profound impact on regioselectivity.[1]
-
PHAL vs. AQN Ligands: It has been demonstrated that for certain substrates like cinnamates, using an anthraquinone (AQN)-based ligand instead of the more common phthalazine (PHAL) ligand can reverse the regioselectivity.[5]
-
Experimentation: If you are observing poor regioselectivity, it is highly recommended to screen different classes of ligands.
-
-
Solution 2: Choice of Nitrogen Source. The nature of the nitrogen source can also influence the regiochemical outcome.
-
Screening: Experiment with different N-haloamides, such as those derived from sulfonamides, carbamates, or amides, as they can exhibit different regiochemical preferences.[6]
-
-
Solution 3: Solvent Effects. The solvent system can modulate the reactivity and selectivity of the catalyst.
-
Solvent Screening: While tert-butanol/water is a common solvent system, exploring other solvent mixtures, such as n-propanol/water, may alter the regioselectivity.
-
-
Solution 4: pH Control. For certain substrates, such as styrenes, controlling the pH of the reaction mixture can be a powerful tool to influence regioselectivity.[4]
// Nodes Start [label="Problem with Sharpless\nAminohydroxylation", shape=ellipse, fillcolor="#FBBC05"]; LowYield [label="Low Yield / No Reaction", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PoorEE [label="Poor Enantioselectivity", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PoorRegio [label="Poor Regioselectivity", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
CheckReagents [label="Check Reagent Quality\n(Os, N-source, Alkene)", fillcolor="#F1F3F4"]; CheckStoich [label="Verify Stoichiometry", fillcolor="#F1F3F4"]; IncreaseTemp [label="Increase Temperature", fillcolor="#F1F3F4"];
CheckLigand [label="Check Ligand Purity", fillcolor="#F1F3F4"]; IncreaseLigand [label="Increase Ligand Conc.", fillcolor="#F1F3F4"]; LowerTemp [label="Lower Temperature", fillcolor="#F1F3F4"]; Dilute [label="Dilute Reaction", fillcolor="#F1F3F4"];
ScreenLigands [label="Screen Different Ligands\n(PHAL vs. AQN)", fillcolor="#F1F3F4"]; ScreenNSource [label="Screen Nitrogen Sources", fillcolor="#F1F3F4"]; ScreenSolvents [label="Screen Solvents", fillcolor="#F1F3F4"]; AdjustpH [label="Adjust pH", fillcolor="#F1F3F4"];
// Edges Start -> LowYield; Start -> PoorEE; Start -> PoorRegio;
LowYield -> CheckReagents; CheckReagents -> CheckStoich; CheckStoich -> IncreaseTemp;
PoorEE -> CheckLigand; CheckLigand -> IncreaseLigand; IncreaseLigand -> LowerTemp; LowerTemp -> Dilute;
PoorRegio -> ScreenLigands; ScreenLigands -> ScreenNSource; ScreenNSource -> ScreenSolvents; ScreenSolvents -> AdjustpH; }
Caption: A general troubleshooting workflow for common issues.Section 3: Experimental Protocols & Data
General Protocol for Sharpless Asymmetric Aminohydroxylation
This protocol is a general guideline and may require optimization for your specific substrate.
Reagents and Materials:
-
Alkene (1.0 mmol)
-
Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄, 0.004 mmol, 0.4 mol%)
-
Chiral Ligand ((DHQ)₂PHAL or (DHQD)₂PHAL, 0.01 mmol, 1 mol%)
-
Nitrogen Source (e.g., Chloramine-T trihydrate, 1.1 mmol)
-
tert-Butanol (10 mL)
-
Water (10 mL)
-
Sodium sulfite (for quenching)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the potassium osmate(VI) dihydrate and the chiral ligand.
-
Add tert-butanol and water (1:1 mixture) and stir until the solids are dissolved.
-
Add the nitrogen source and stir for another 5-10 minutes.
-
Cool the reaction mixture to the desired temperature (typically 0 °C or room temperature).
-
Add the alkene to the reaction mixture.
-
Stir the reaction vigorously for the required time (monitor by TLC or LC-MS).
-
Once the reaction is complete, quench by adding solid sodium sulfite and stir for 30-60 minutes.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Ligand Effects on Regioselectivity
The following table illustrates the dramatic effect of ligand choice on the regioselectivity of the aminohydroxylation of methyl cinnamate.
| Substrate | Ligand | Solvent | Regioisomeric Ratio (A:B) | Reference |
| Methyl Cinnamate | (DHQ)₂PHAL | n-PrOH/H₂O | >95:5 | [5] |
| Methyl Cinnamate | (DHQ)₂AQN | n-PrOH/H₂O | 5:95 | [5] |
Regioisomer A corresponds to the product where the nitrogen atom is attached to the carbon α to the ester, and B is the β-adduct.
Section 4: Frequently Asked Questions (FAQs)
Q1: How do I handle the osmium tetroxide catalyst safely?
A1: Osmium tetroxide is highly toxic and volatile. It is strongly recommended to use the less volatile and easier to handle potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄). Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q2: Can I use a different nitrogen source other than Chloramine-T?
A2: Yes, a variety of nitrogen sources can be used, including N-haloamides derived from carbamates (e.g., Boc, Cbz) and amides. The choice of nitrogen source can influence the reaction's scope, regioselectivity, and the protecting group on the final product.[1][7]
Q3: My alkene is a gas at room temperature. How should I set up the reaction?
A3: For gaseous alkenes, you can use a balloon filled with the alkene or bubble the gas through the reaction mixture. Ensure a closed system to prevent the escape of the volatile substrate.
Q4: How do I determine the enantiomeric excess of my product?
A4: The enantiomeric excess is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or by Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral shift reagent.
Q5: What are common side products in this reaction?
A5: The most common side product is the corresponding diol, formed from a competing dihydroxylation reaction. Over-oxidation of the product can also occur under harsh conditions.
References
-
Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis. Angewandte Chemie International Edition, 1999 , 38(3), 326-329. [Link]
-
Sharpless Aminohydroxylation (Oxyamination). Organic Chemistry Portal. [Link]
-
The Use of pH to Influence Regio- and Chemoselectivity in the Asymmetric Aminohydroxylation of Styrenes. Organic Letters, 2003 , 5(2), 165-168. [Link]
-
The Sharpless asymmetric aminohydroxylation reaction: optimising ligand/substrate control of regioselectivity for the synthesis of 3- and 4-aminosugars. Organic & Biomolecular Chemistry, 2008 , 6, 2544-2554. [Link]
-
Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances, 2018 , 8(12), 6346-6395. [Link]
-
The Career of K. Barry Sharpless. MacMillan Group Meeting, 2002 . [Link]
-
The Sharpless Asymmetric Aminohydroxylation. ResearchGate. [Link]
-
Dihydroxylation, Aminohydroxylation, Diamination, and Dibromination of Carbon—Carbon Double Bonds. Science of Synthesis, 2007 . [Link]
-
Dihydroxylation, Aminohydroxylation and Aziridination Reactions. Chemistry LibreTexts. [Link]
-
Practical Modifications and Applications of the Sharpless Asymmetric Aminohydroxylation in the One-Pot Preparation of Chiral Oxazolidin-2-ones. Organic Letters, 2000 , 2(18), 2813-2816. [Link]
-
Sharpless Aminohydroxylation. YouTube. [Link]
-
The Sharpless Asymmetric Aminohydroxylation. Sussex Drug Discovery Centre. [Link]
-
Reversal of regioselection in the sharpless asymmetric aminohydroxylation of aryl ester substrates. Organic Letters, 1999 , 1(12), 1949-1952. [Link]
-
The Heterogeneous Aminohydroxylation Reaction Using Hydrotalcite-Like Catalysts Containing Osmium. Catalysts, 2018 , 8(11), 553. [Link]
-
Publications. Sharpless Lab, The Scripps Research Institute. [Link]
-
Reversal of regioselection in the asymmetric aminohydroxylation of cinnamates. Tetrahedron Letters, 1998 , 39(18), 2507-2510. [Link]
-
The Sharpless asymmetric aminohydroxylation reaction: optimising ligand/substrate control of regioselectivity for the synthesis of 3- and 4-aminosugars. Scilit. [Link]
Sources
- 1. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]
- 2. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Guide: Stability & Handling of (9H-Fluoren-9-yl)methyl benzoyloxycarbamate
Technical Snapshot & Chemical Identity
Before addressing stability, we must rigorously define the molecular architecture. (9H-Fluoren-9-yl)methyl benzoyloxycarbamate (CAS: 1352786-35-6), often abbreviated as Fmoc-NH-OBz , is a specialized electrophilic nitrogen source designed for the Sharpless Asymmetric Aminohydroxylation (SAAH) .
Its structural uniqueness lies in its dual functionality: it installs the base-labile Fmoc protecting group directly onto the alkene during the oxidation step, a process historically difficult due to the basic conditions required for traditional SAAH reagents (like Chloramine-T).
| Property | Specification |
| Common Name | Fmoc-NH-OBz; Fmoc-benzoyloxycarbamate |
| Structure | Fmoc-NH-O-C(=O)Ph |
| Molecular Weight | 373.38 g/mol |
| Primary Application | Base-free Sharpless Aminohydroxylation |
| Critical Sensitivity | Base (High) , Moisture (Moderate), Light (Low) |
Storage & Handling: The "Golden Rules"
This reagent is thermodynamically stable but kinetically reactive under specific triggers. Adherence to these storage protocols is non-negotiable for maintaining reagent titer.
Storage Conditions
-
Temperature: Store at -20°C (Freezer) . While the solid is stable at room temperature for days (allowing for shipping), long-term storage at RT promotes slow hydrolysis of the anhydride-like N-O bond.
-
Atmosphere: Store under Argon or Nitrogen . Moisture is the primary enemy during long-term storage.
-
Container: Amber glass vials with Teflon-lined caps. Protect from extended light exposure, although it is not photo-explosive like some N-O compounds.
Handling Precautions
-
Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the solid, accelerating hydrolysis.
-
Solvent Compatibility: Dissolve in anhydrous DCM, THF, or Acetonitrile immediately prior to use. Do not store stock solutions.
Stability Profile & Degradation Pathways[1]
Understanding how the molecule breaks down is the key to troubleshooting. The molecule contains two electrophilic sites: the Fmoc carbonyl and the Benzoyl carbonyl, bridged by a nucleophilic nitrogen (though dampened by electron withdrawal).
Stability Matrix
| Condition | Stability Rating | Mechanism of Failure |
| Acid (TFA/HCl) | High | Stable to standard Fmoc deprotection conditions (e.g., TFA). The N-O bond is generally acid-stable. |
| Base (Piperidine/DBU) | Critical Failure | Rapid removal of the Fmoc group via E1cB elimination. |
| Base (NaOH/LiOH) | Critical Failure | Hydrolysis of the benzoyl ester or Fmoc cleavage. |
| Moisture (Neutral) | Moderate | Slow hydrolysis of the N-O-Bz linkage to Fmoc-NH-OH and Benzoic Acid. |
| Reducing Agents | Low | N-O bond cleavage (reductive cleavage) to Fmoc-NH2. |
Visualizing Degradation
The following diagram maps the fate of Fmoc-NH-OBz under different chemical stresses.
Figure 1: Mechanistic pathways of Fmoc-NH-OBz degradation vs. productive reaction.
Troubleshooting Guide (Q&A)
Scenario A: "I see a precipitate immediately upon adding the reagent to the reaction mixture."
-
Diagnosis: Solubility limit or moisture contamination.[1]
-
The Science: Fmoc-NH-OBz is hydrophobic. In solvent systems with high water content (often used in SAAH), it may precipitate before reacting.
-
Solution:
-
Ensure you are using a solvent mixture compatible with Fmoc reagents (e.g., 1:1 MeCN:H2O or tBuOH:H2O).
-
Pre-dissolve the reagent in a minimal amount of pure MeCN or DCM before adding to the aqueous reaction mix.
-
Scenario B: "My yield is low, and I see a large 'dibenzofulvene' spot on TLC."
-
Diagnosis: Unintended Base Exposure.
-
The Science: The Fmoc group is cleaved by bases.[2] Standard SAAH protocols often use NaOH to generate the reactive chloramine salt. You cannot use NaOH with this reagent.
-
Solution:
-
Verify you are using base-free conditions . This reagent is designed to function without exogenous base.
-
Check your solvent pH. Old amine-containing solvents (like DMF with amine impurities) can trigger deprotection.
-
Scenario C: "The reagent looks like a wet paste instead of a powder."
-
Diagnosis: Hydrolysis (Advanced Decomposition).
-
The Science: Moisture intrusion has hydrolyzed the benzoyl ester, producing benzoic acid (often pasty or crystalline) and Fmoc-hydroxylamine.
-
Validation: Run a TLC (50% EtOAc/Hexane). Pure reagent moves as a single spot (Rf ~0.5-0.6). Decomposition shows a baseline spot (Fmoc-NH-OH) and a lower spot (Benzoic acid).
-
Action: Discard the reagent. Recrystallization is difficult due to the thermal instability of the N-O bond.
Experimental Validation Protocol
Before committing valuable alkene starting material, validate the integrity of your Fmoc-NH-OBz batch.
Protocol: 1H-NMR Purity Check
-
Sample: Dissolve 5 mg of Fmoc-NH-OBz in 0.6 mL CDCl3 .
-
Key Signals to Monitor:
-
Fmoc CH2 (doublet): ~4.5 ppm.
-
Fmoc CH (triplet): ~4.3 ppm.
-
Benzoyl Ortho-protons: ~8.0 ppm (doublet).
-
NH proton: Broad singlet ~8.5-9.0 ppm.
-
-
Signs of Degradation:
-
Benzoic Acid: Look for a shift in the benzoyl protons.
-
Dibenzofulvene: Sharp olefinic singlets at ~6.0 ppm (indicates Fmoc cleavage).
-
Ratio: Integration of Benzoyl (2H) to Fmoc-CH2 (2H) should be exactly 1:1.
-
References
-
Harris, L., Mee, S. P. H., Furneaux, R. H., Gainsford, G. J., & Luxenburger, A. (2011). Aminohydroxylation of Alkenes with (9H-Fluoren-9-yl)methyl Benzoyloxycarbamate. The Journal of Organic Chemistry, 76(2), 358–372.
-
Ma, Z., Naylor, B. C., Loertscher, B. M., Hafen, D. D., Li, J. M., & Castle, S. L. (2012). Scalable Synthesis of Fmoc-Protected Amino Acids via Aminohydroxylation. The Journal of Organic Chemistry, 77(2), 1208–1214.
-
Sigma-Aldrich (Merck).Product Specification: (9H-Fluoren-9-yl)
Sources
Technical Support Center: Troubleshooting (9H-Fluoren-9-yl)methyl Benzoyloxycarbamate Reactions
Overview (9H-Fluoren-9-yl)methyl benzoyloxycarbamate (Fmoc-NH-OBz) is a robust, base-free nitrogen source widely utilized in intermolecular Sharpless aminohydroxylations and related alkene functionalizations[1][2]. While it efficiently yields Fmoc-protected amino alcohols, the reaction inherently generates specific cleavage byproducts. This guide provides causality-driven troubleshooting and validated protocols to isolate your target compound with high purity.
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanistic origin of the byproducts in my Fmoc-NH-OBz reactions? A: In reactions such as the Sharpless aminohydroxylation, the N-O bond of Fmoc-NH-OBz undergoes reductive cleavage. The benzoyloxy group acts as a leaving group, generating benzoic acid (or benzoate, depending on the pH)[1]. Additionally, incomplete conversion leaves unreacted Fmoc-NH-OBz . If you subsequently deprotect the Fmoc group to yield the free amine, base-induced β-elimination generates dibenzofulvene (DBF) and carbon dioxide[3].
Q2: How can I selectively remove benzoic acid without cleaving the Fmoc group? A: The Fmoc group is highly sensitive to primary and secondary amines but is completely stable to weak aqueous bases[3]. You can quantitatively remove benzoic acid by washing the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃). The causality here is driven by pKa differences: benzoic acid (pKa ~4.2) is fully deprotonated at pH 8 and partitions into the aqueous phase, leaving the neutral Fmoc-protected product in the organic phase.
Q3: My crude NMR shows unreacted Fmoc-NH-OBz. How do I separate it from my Fmoc-amino alcohol? A: Fmoc-NH-OBz is highly lipophilic and lacks a free hydroxyl group, making it significantly less polar than your vicinal amino alcohol product. Standard normal-phase silica gel chromatography (e.g., Hexanes/Ethyl Acetate gradients) easily resolves the two, with the unreacted reagent eluting first[1].
Q4: I am proceeding directly to Fmoc deprotection. How do I prevent DBF from reacting with my newly formed free amine? A: DBF is a highly reactive Michael acceptor. If left unquenched, it can alkylate your free amine, forming a DBF-amine adduct. To prevent this, perform the deprotection in the presence of a scavenging agent like piperidine (which acts as both base and scavenger) or use polymer-supported amine scavengers[3].
II. Byproduct Profiling & Mitigation Strategies
Understanding the physicochemical properties of each byproduct is critical for designing an effective purification strategy. Summarized below are the primary byproducts and their targeted removal methods.
| Byproduct | Source Reaction | Physicochemical Property | Mitigation / Removal Strategy |
| Benzoic Acid | N-O cleavage (Aminohydroxylation) | Acidic (pKa ~4.2), water-soluble as salt | Liquid-liquid extraction with sat. aq. NaHCO₃ (pH ~8). |
| Unreacted Fmoc-NH-OBz | Incomplete reaction | Lipophilic, non-polar, neutral | Silica gel flash chromatography (elutes early). |
| Dibenzofulvene (DBF) | Fmoc deprotection (Base-induced β-elimination) | Highly reactive Michael acceptor, UV-active | Scavenging with piperidine, polymer-supported amines, or thiols. |
| DBF-Amine Adducts | Side reaction of DBF with product amine | Basic, highly lipophilic | Preventative scavenging; reverse-phase HPLC if already formed. |
III. Experimental Protocols: Self-Validating Workflows
Protocol A: Post-Aminohydroxylation Workup (Benzoic Acid Removal)
Objective: Remove benzoic acid generated from the benzoyloxy leaving group without compromising the base-sensitive Fmoc protecting group.
-
Quench & Dilute: Upon completion of the catalytic aminohydroxylation, quench the reaction mixture with saturated aqueous sodium sulfite (Na₂SO₃) to reduce any remaining osmium species. Dilute with ethyl acetate (EtOAc).
-
Mild Basic Wash: Transfer the mixture to a separatory funnel. Add an equal volume of saturated aqueous NaHCO₃.
-
Phase Separation: Shake vigorously and vent. The benzoic acid is converted to sodium benzoate and partitions into the aqueous layer.
-
Validation Step: Acidify a small aliquot of the aqueous layer with 1M HCl. A white precipitate (benzoic acid) should form immediately, confirming successful extraction.
-
Organic Wash: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Fmoc Deprotection and DBF Scavenging
Objective: Cleave the Fmoc group and trap the resulting DBF to prevent product alkylation.
-
Deprotection: Dissolve the Fmoc-protected amino alcohol in a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF).
-
Reaction: Stir at room temperature for 30 minutes. Causality: Piperidine deprotonates the acidic fluorenyl proton, triggering β-elimination to release CO₂, DBF, and the free amine. Piperidine then rapidly attacks DBF to form a stable 1-(9H-fluoren-9-yl)piperidine adduct.
-
Concentration: Co-evaporate the DMF and excess piperidine with toluene under high vacuum to prevent thermal degradation.
-
Trituration (Validation): Triturate the crude residue with cold diethyl ether or hexanes. The DBF-piperidine adduct remains highly soluble in non-polar solvents, while the highly polar free amino alcohol typically precipitates. Filter to isolate the pure product.
IV. Mechanistic & Purification Workflow
Workflow for Fmoc-NH-OBz reaction, byproduct generation, and sequential purification.
V. References
1.[1] Harris, L.; Mee, S. P. H.; Furneaux, R. H.; Gainsford, G. J.; Luxenburger, A. "Alkyl 4-Chlorobenzoyloxycarbamates as Highly Effective Nitrogen Source Reagents for the Base-Free, Intermolecular Aminohydroxylation Reaction." The Journal of Organic Chemistry, 2011, 76(2), 358-372. URL: [Link] 2.[2] Ma, Z.; Naylor, B. C.; Loertscher, B. M.; Hafen, D. D.; Li, J. M.; Castle, S. L. "Regioselective Base-Free Intermolecular Aminohydroxylations of Alkenes." The Journal of Organic Chemistry, 2012, 77(3), 1208-1214. URL: [Link] 3.[3] Isidro-Llobet, A.; Alvarez, M.; Albericio, F. "Amino Acid-Protecting Groups." Chemical Reviews, 2009, 109(6), 2455-2504. URL: [Link]
Sources
Peptide Synthesis Technical Support: Aspartimide Mitigation
Topic: Aspartimide formation in Fmoc SPPS and its prevention.
Introduction: The "Aspartimide Problem"
Welcome to the Technical Support Center. If you are synthesizing peptides containing Asp-Gly , Asp-Ala , or Asp-Ser sequences and observing low purity, unexplained mass shifts, or inseparable isomers, you are likely encountering aspartimide formation .
This is not a random error; it is a chemically deterministic side reaction driven by the basic conditions of Fmoc removal. This guide provides the diagnostic tools to confirm the issue and the chemical protocols to eliminate it.
Module 1: Diagnosis & Troubleshooting
User Question: "I see a mass shift of -18 Da in my LC-MS data. Is this aspartimide?"
Technical Response: Yes, a -18 Da shift is the hallmark of the cyclic aspartimide intermediate (loss of H₂O). However, the absence of this peak does not mean you are safe. The cyclic intermediate is unstable and rapidly reacts further.
Use this diagnostic matrix to interpret your Mass Spec data:
| Mass Shift | Chemical Species | Cause |
| -18 Da | Aspartimide (Succinimide) | Intact cyclic intermediate.[1] Indicates incomplete hydrolysis. |
| +67 Da | Piperidide Adduct | The aspartimide ring was opened by piperidine (nucleophilic attack).[1] This is a "dead" byproduct. |
| 0 Da | The ring hydrolyzed (opened by water). You now have a mixture of | |
| +1 Da | Asn Deamidation | If you have Asn-Gly , the Asn side chain cyclizes (loss of NH₃, -17 Da) and hydrolyzes (+18 Da), resulting in a net +1 Da shift (Asn |
Diagnostic Workflow
Figure 1: Diagnostic decision tree for identifying aspartimide-related byproducts in LC-MS.
Module 2: Mechanism (The "Why")
User Question: "Why does this happen specifically with Asp-Gly?"
Technical Response: It is a matter of steric freedom . The mechanism is base-catalyzed.[2][3][4][5] During Fmoc removal (using Piperidine), the base deprotonates the backbone amide nitrogen of the residue following the Aspartic acid (e.g., Glycine).[1][6]
Because Glycine has no side chain (low steric hindrance), the deprotonated nitrogen can easily rotate and attack the
The Reaction Pathway
-
Deprotonation: Piperidine removes the proton from the Gly-NH.
-
Cyclization: The Nitrogen attacks the Asp-CO-OtBu (ester), ejecting t-Butanol.
-
Ring Opening: The resulting 5-membered ring is attacked by water (hydrolysis) or piperidine (aminolysis).
Figure 2: Mechanistic pathway of aspartimide formation and subsequent ring-opening reactions.
Module 3: Prevention Strategies
User Question: "How do I stop this from happening in my next synthesis?"
Technical Response: We employ a three-tiered defense strategy. Start with Tier 1 for mild cases; escalate to Tier 3 for difficult sequences (e.g., Asp-Gly repeats).
Tier 1: Process Modification (The "Cocktail" Fix)
Best for: Standard sequences with minor aspartimide risk (e.g., Asp-Ala).
Modify your deprotection cocktail to suppress the ionization of the backbone amide.[1]
-
Add HOBt: Adding 0.1 M HOBt to the piperidine solution acts as an acidic modifier, keeping the backbone amide protonated without preventing Fmoc removal.
-
Add Formic Acid: 5% Formic acid is highly effective but requires careful handling to ensure Fmoc removal is still complete.
Tier 2: Side-Chain Protection (The "Bulky Group" Fix)
Best for: Asp-Gly sequences where reagents cannot be changed.
Replace standard Fmoc-Asp(OtBu)-OH with Fmoc-Asp(OMpe)-OH .
-
Mechanism: The OMpe (3-methylpent-3-yl) ester is significantly bulkier than the t-Butyl (OtBu) group.[2] This steric bulk physically blocks the backbone nitrogen from attacking the ester carbonyl.
-
Cost: Moderate increase.
Tier 3: Backbone Protection (The "Absolute" Fix)
Best for: High-value, long syntheses or stubborn Asp-Gly/Asp-Ser regions.
Use HMB (2-hydroxy-4-methoxybenzyl) or Dmb backbone protection on the Glycine (or the residue following Asp).
-
Mechanism: You use a dipeptide building block like Fmoc-Asp(OtBu)-(Dmb)Gly-OH.[7][8] The bulky group on the backbone nitrogen removes the proton entirely (tertiary amide) and sterically blocks cyclization.
-
Efficacy: Near 100% prevention.
Module 4: Experimental Protocols
Protocol A: HOBt-Modified Deprotection (Standard Prevention)
Use this as your default for any peptide containing Asp-Gly.
-
Preparation: Dissolve HOBt (Hydroxybenzotriazole) in your standard deprotection solvent (typically DMF) to a concentration of 0.1 M .
-
Mixing: Add Piperidine to reach a final concentration of 20% (v/v).
-
Recipe: 20 mL Piperidine + 80 mL DMF (containing dissolved HOBt).
-
-
Execution: Perform Fmoc removal as standard (e.g., 2 x 5 min or 1 x 10 min).
-
Note: The presence of HOBt turns the solution slightly acidic relative to pure piperidine/DMF, reducing the rate of aspartimide formation by ~10-fold [1].
-
Protocol B: Formic Acid Deprotection (Aggressive Prevention)
Use when HOBt is insufficient.
-
Recipe: 20% Piperidine / 5% Formic Acid / 75% DMF.
-
Execution: Due to the lower pH, extend deprotection time by 25% (e.g., if standard is 10 min, use 12-13 min).
-
Wash: Perform an extended flow-wash with DMF after deprotection to ensure all acid/base salts are removed before coupling.
Protocol C: Using Asp(OMpe)
Direct substitution method.
-
Sourcing: Purchase Fmoc-Asp(OMpe)-OH (CAS: 180675-44-1).
-
Coupling: Substitute equimolar amounts of Asp(OMpe) for Asp(OtBu).
-
Cleavage: The OMpe group is removed by standard TFA cleavage (95% TFA), similar to OtBu. No special cleavage cocktails are required.
Comparative Data: Efficacy of Strategies
| Strategy | Reagent/Modification | Reduction in Aspartimide | Cost Impact |
| Control | Asp(OtBu) + 20% Piperidine | 0% (Baseline) | Low |
| Modifier | + 0.1 M HOBt | ~70-80% | Low |
| Modifier | + 5% Formic Acid | ~90-95% | Low |
| Protecting Group | Asp(OMpe)-OH | ~80-90% | High |
| Backbone Prot. | (Dmb)Gly Dipeptide | >99% | Very High |
References
-
Mergler, M., et al. (2003). "The aspartimide problem in Fmoc-based SPPS. Part I." Journal of Peptide Science. Link
-
Michels, T., et al. (2012).[1] "Acid-Mediated Prevention of Aspartimide Formation in Solid-Phase Peptide Synthesis." Organic Letters. Link
-
Sampson, W.R., et al. (1999). "The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl (Hmb) backbone protection." Journal of Peptide Science. Link
-
Paradís-Bas, M., et al. (2016). "The Aspartimide Problem in Peptide Synthesis: A New Solution." European Journal of Organic Chemistry. Link
Sources
- 1. peptidechemistry.org [peptidechemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scite.ai [scite.ai]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparison of (9H-Fluoren-9-yl)methyl benzoyloxycarbamate with other Fmoc reagents
Comprehensive Comparison Guide: (9H-Fluoren-9-yl)methyl benzoyloxycarbamate vs. Traditional Fmoc Reagents
Executive Summary
In modern synthetic chemistry and drug development, the 9-fluorenylmethoxycarbonyl (Fmoc) group is the gold standard for amine protection due to its orthogonality with acid-labile protecting groups[]. However, the strategic introduction of the Fmoc group has evolved. While traditional reagents like Fmoc-OSu and Fmoc-Cl are strictly used to protect pre-existing amines[2], (9H-Fluoren-9-yl)methyl benzoyloxycarbamate (Fmoc-NH-OBz) represents a paradigm shift. It functions as an electrophilic nitrogen source, enabling the de novo synthesis of Fmoc-protected amino alcohols directly from unactivated alkenes via base-free Sharpless aminohydroxylation[3].
This guide provides an objective, mechanistic, and practical comparison of these reagents to assist researchers in selecting the optimal Fmoc source for their specific synthetic workflows.
Mechanistic Divergence: Direct Functionalization vs. Simple Protection
The fundamental difference between Fmoc-NH-OBz and traditional Fmoc reagents lies in their reaction pathways and their role in the catalytic cycle.
Traditional reagents (Fmoc-OSu, Fmoc-Cl) operate via nucleophilic acyl substitution . An existing amine attacks the carbonyl carbon of the reagent, displacing a leaving group (succinimide or chloride)[2]. This process strictly requires an external base to neutralize the generated acid and maintain the amine in its nucleophilic state[].
Conversely, Fmoc-NH-OBz operates via alkene addition . In the presence of an osmium catalyst, the weak N–O bond of the benzoyloxycarbamate cleaves, expelling benzoic acid and generating a highly reactive Os(VIII) nitrenoid species[3][4]. This intermediate undergoes a stereospecific [3+2] cycloaddition with an alkene. Because the benzoyloxy (-OBz) group acts as an internal oxidant, the reaction is entirely base-free and oxidant-free, preserving delicate stereocenters and base-sensitive functional groups[3].
Figure 1: Reaction pathways comparing traditional Fmoc protection with direct alkene functionalization.
Comparative Performance Analysis
To optimize synthetic efficiency, the selection of the Fmoc reagent must align with the target molecule's structural complexity. The table below summarizes the quantitative and qualitative performance metrics of the primary Fmoc reagents[2][5][6].
| Parameter | Fmoc-NH-OBz | Fmoc-OSu | Fmoc-Cl |
| Primary Application | De novo synthesis of amino alcohols from alkenes | Standard amine protection (SPPS & Solution) | High-speed amine protection |
| Reactivity / Role | Electrophilic N-source & internal oxidant | Acylating agent (Moderate reactivity) | Acylating agent (High reactivity) |
| Base Requirement | None (Base-free) | Weak base (e.g., NaHCO₃, Na₂CO₃) | Stronger base (e.g., DIPEA, Na₂CO₃) |
| Typical Byproducts | Benzoic acid (PhCOOH) | N-Hydroxysuccinimide (HOSu) | Chloride salts, Fmoc-dipeptides |
| Side Reactions | Minimal (Highly regioselective) | Very low | High (Hydrolysis, dipeptide formation) |
| Shelf Stability | High (Storable solid) | High (Moisture resistant) | Moderate (Moisture sensitive) |
The Base-Free Advantage: Causality & Expert Insights
As application scientists, we frequently encounter substrates that degrade under standard Sharpless aminohydroxylation conditions. Traditional nitrogen sources (like Chloramine-T or Boc-NH₂ combined with t-BuOCl and NaOH) require highly alkaline environments to generate the active nucleophile. Because the Fmoc protecting group is inherently base-labile (typically cleaved by piperidine or secondary amines)[], standard aminohydroxylation conditions would instantly deprotect any installed or pre-existing Fmoc groups.
Fmoc-NH-OBz solves this chemical paradox. By utilizing the benzoyloxy (-OBz) moiety as an excellent leaving group, the reagent spontaneously drives the oxidation of the Os(VI) precatalyst to the active Os(VIII) nitrenoid without the need for external oxidants or alkaline promoters[3][4]. This self-contained redox system maintains a neutral pH, completely preventing the premature cleavage of the Fmoc group and avoiding the epimerization of delicate chiral centers.
Figure 2: Catalytic cycle of base-free aminohydroxylation driven by Fmoc-NH-OBz.
Validated Experimental Workflow: Base-Free Aminohydroxylation
The following protocol details the use of Fmoc-NH-OBz for the regioselective synthesis of Fmoc-protected amino alcohols from unactivated alkenes. This methodology is adapted from the validated base-free conditions established by Castle and colleagues[4].
Reagents Required:
-
Alkene substrate (1.0 mmol)
-
Fmoc-NH-OBz (1.2 mmol, 1.2 equiv)
-
K₂OsO₂(OH)₄ (0.04 mmol, 4 mol%)
-
n-Propanol / H₂O (1:1 v/v, 10 mL)
Step-by-Step Procedure:
-
Solvent Preparation & Dissolution: In a 50 mL round-bottom flask, dissolve the alkene (1.0 mmol) and Fmoc-NH-OBz (1.2 mmol) in 5 mL of n-propanol. Add 5 mL of deionized water to create a 1:1 biphasic/mixed solvent system.
-
Causality: The mixed solvent ensures the solubility of the hydrophobic alkene and the Fmoc reagent, while the aqueous component is strictly required to drive the hydrolysis of the osmate ester intermediate (releasing the final product).
-
-
Catalyst Initiation: Add potassium osmate dihydrate (4 mol%) in one portion to the stirring mixture.
-
Causality: The Os(VI) precatalyst is oxidized in situ by the Fmoc-NH-OBz, bypassing the need for aggressive external oxidants like t-BuOCl.
-
-
Reaction Monitoring: Stir the reaction vigorously at room temperature (20–25 °C) for 12–24 hours. Monitor the consumption of the alkene via TLC (typically using Hexanes/EtOAc).
-
Causality: Maintaining ambient temperature and base-free conditions ensures the Fmoc carbamate remains fully intact throughout the catalytic cycle.
-
-
Quenching: Upon complete consumption of the starting material, quench the reaction by adding 10 mL of saturated aqueous sodium sulfite (Na₂SO₃) and stir for 30 minutes.
-
Causality: Na₂SO₃ safely reduces the reactive osmium species to an insoluble, inert Os(IV) oxide, preventing over-oxidation of the newly formed hydroxyl group during workup.
-
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to isolate the pure Fmoc-protected amino alcohol.
Conclusion
For routine peptide synthesis and standard amine protection, Fmoc-OSu remains the undisputed reagent of choice due to its stability, ease of handling, and minimal side-reaction profile[2][6]. However, when the synthetic goal is the direct functionalization of an alkene to build complex, Fmoc-protected chiral building blocks, Fmoc-NH-OBz is unparalleled. By acting as both the nitrogen source and the internal oxidant, it enables base-free aminohydroxylation, preserving the integrity of base-sensitive moieties and streamlining the synthesis of advanced pharmaceutical intermediates[3][4].
References
-
Harris, L.; Mee, S. P. H.; Furneaux, R. H.; Gainsford, G. J.; Luxenburger, A. "Alkyl 4-Chlorobenzoyloxycarbamates as Highly Effective Nitrogen Source Reagents for the Base-Free, Intermolecular Aminohydroxylation Reaction." Journal of Organic Chemistry, 2011, 76(2), 358–372. URL: [Link]
-
Ma, Z.; Naylor, B. C.; Loertscher, B. M.; Hafen, D. D.; Li, J. M.; Castle, S. L. "Regioselective Base-Free Intermolecular Aminohydroxylations of Hindered and Functionalized Alkenes." Journal of Organic Chemistry, 2012, 77(2), 1208–1214. URL:[Link]
Sources
Mechanistic Divergence: Direct Protection vs. Alkene Functionalization
An objective, data-driven comparison of Fmoc-installing reagents requires a fundamental understanding of their distinct mechanistic roles in organic synthesis. While Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) and Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) are classical electrophiles used to protect existing amines[1], (9H-Fluoren-9-yl)methyl benzoyloxycarbamate serves a completely different, highly specialized function: it acts as a nitrogen source to simultaneously install an Fmoc-protected amine and a hydroxyl group across an alkene[2].
As a Senior Application Scientist, I have structured this guide to evaluate these reagents based on their reactivity profiles, side-reaction causality, and practical laboratory applications, supported by validated experimental protocols.
The selection of an Fmoc reagent is dictated by the starting material and the desired synthetic transformation.
-
Fmoc-Cl and Fmoc-OSu (Direct Amine Protection): Both reagents operate via nucleophilic acyl substitution. The free amine of an amino acid attacks the carbonyl carbon of the reagent. Fmoc-Cl is an acid chloride, making it highly reactive but prone to moisture degradation and over-activation[3]. Fmoc-OSu utilizes an N-hydroxysuccinimide (NHS) leaving group, which moderates its electrophilicity, resulting in a highly stable, crystalline reagent that provides superior chemoselectivity[4].
-
(9H-Fluoren-9-yl)methyl benzoyloxycarbamate (Aminohydroxylation): This reagent does not react with free amines. Instead, it is utilized in the intermolecular Sharpless aminohydroxylation. In the presence of an osmium tetroxide (
) catalyst, it acts as a nitrene precursor, undergoing a concerted addition across angcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> double bond. This directly yields a vicinal amino alcohol where the newly installed nitrogen is already Fmoc-protected, making it an invaluable tool for synthesizing complex, non-natural Fmoc-amino acids from simple alkenes.
Workflow logic for selecting the appropriate Fmoc installation reagent based on substrate.
Causality of Side Reactions (Expertise & Experience)
Understanding why impurities form is critical for optimizing yields and selecting the right reagent[5].
The Dipeptide Problem (Fmoc-Cl vs. Fmoc-OSu): Fmoc-Cl is aggressively electrophilic. When introduced to an unprotected amino acid in a basic aqueous solution, it does not exclusively attack the amine. It can also react with the carboxylate group to form a highly reactive mixed anhydride intermediate . This intermediate acts as an activated ester, which is rapidly attacked by the free amine of a second, unreacted amino acid molecule. This cascade results in the formation of Fmoc-dipeptides—a notoriously difficult impurity to separate[3].
Fmoc-OSu, possessing a less reactive NHS leaving group, lacks the electrophilic potency to form this mixed anhydride. Its reactivity is strictly limited to the more nucleophilic amine, thereby bypassing the dipeptide pathway and ensuring a pristine reaction profile[1].
The Base-Degradation Problem (Benzoyloxycarbamates): Traditional Sharpless aminohydroxylation relies on sulfonamide salts (e.g., Chloramine-T), which necessitate highly basic conditions. If your substrate contains base-sensitive moieties (like esters or epoxides), they will hydrolyze or degrade. (9H-Fluoren-9-yl)methyl benzoyloxycarbamate solves this by acting as a neutral nitrogen source. It enables a completely base-free aminohydroxylation , preserving delicate functional groups while installing the Fmoc moiety[6].
Mechanistic divergence showing how Fmoc-Cl induces dipeptide impurities unlike Fmoc-OSu.
Quantitative Performance Comparison
The following tables summarize the physicochemical properties and historical yield data for these reagents, providing a data-driven basis for reagent selection[1][2][6].
Table 1: Reagent Characteristics & Application Profiles
| Reagent | Chemical Nature | Primary Application | Reactivity | Primary Byproduct | Storage Stability |
| Fmoc-Cl | Acid Chloride | Direct Amine Protection | Very High | HCl (Corrosive) | Moisture Sensitive |
| Fmoc-OSu | NHS Ester | Direct Amine Protection | Moderate | N-Hydroxysuccinimide | Highly Stable |
| Fmoc-NH-O-CO-Ph | Benzoyloxycarbamate | Alkene Aminohydroxylation | Specialized ( | Benzoic Acid derivatives | Storable, Stable |
Table 2: Comparative Yields and Impurity Profiles (Direct Protection)
| Substrate | Reagent | Typical Yield (%) | Impurity Profile / Notes |
| L-Phenylalanine | Fmoc-OSu | 92% | Very Clean (<1% dipeptide) |
| Aniline | Fmoc-Cl | 90% | Moderate (Requires acid scavenging) |
| Morpholine | Fmoc-Cl | 80% | Moderate |
| Sensitive Amino Acids | Fmoc-OSu | >90% | High Purity; preferred for SPPS building blocks |
Validated Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating in-process analytical checks.
Protocol A: High-Purity Amine Protection using Fmoc-OSu[1]
Optimal for synthesizing standard Solid-Phase Peptide Synthesis (SPPS) building blocks.
-
Preparation: Dissolve the free amino acid (10 mmol) in a 10% aqueous
solution (25 mL). Self-Validation Check: Ensure the pH is ~9-10 to guarantee the amine is in its nucleophilic free-base form. -
Reagent Addition: Dissolve Fmoc-OSu (10.5 mmol, 1.05 eq) in 1,4-dioxane (25 mL). Add this dropwise to the vigorously stirring amino acid solution at
. -
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor via TLC (UV active at 254 nm due to the fluorene ring).
-
Workup: Wash the aqueous layer with diethyl ether (2 x 20 mL) to remove unreacted Fmoc-OSu.
-
Precipitation: Carefully acidify the aqueous layer with 1M HCl to pH 2.0. The Fmoc-amino acid will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum.
Protocol B: Rapid Amine Protection using Fmoc-Cl[1]
Optimal for robust, non-amino acid amines where mixed anhydride formation is impossible.
-
Preparation: Dissolve the amine (10 mmol) and sodium bicarbonate (25 mmol) in a 1:1 mixture of Water:THF (30 mL) at
. -
Reagent Addition: Slowly add Fmoc-Cl (11 mmol) in THF (10 mL) dropwise over 15 minutes. Caution: HCl gas is liberated and neutralized by the bicarbonate, causing effervescence.
-
Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC until the starting amine is consumed.
-
Workup: Evaporate the THF under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over
, and concentrate to yield the Fmoc-protected amine.
Protocol C: Base-Free Aminohydroxylation using (9H-Fluoren-9-yl)methyl benzoyloxycarbamate[2][5]
Optimal for converting alkenes directly into Fmoc-protected amino alcohols.
-
Preparation: In a round-bottom flask, dissolve the alkene substrate (1.0 mmol) and (9H-Fluoren-9-yl)methyl benzoyloxycarbamate (1.2 mmol) in a mixture of n-propanol/water (2:1, 15 mL).
-
Catalysis: Add potassium osmate dihydrate (
, 4 mol%) to the stirring solution. Self-Validation Check: The solution will undergo a distinct color change indicating the formation of the active osmium-nitrene complex. -
Reaction: Stir the mixture at room temperature for 12-24 hours under base-free conditions. Monitor conversion via LC-MS.
-
Quench & Purification: Quench the reaction with saturated aqueous sodium sulfite (
) to reduce the osmium catalyst. Extract with Ethyl Acetate, dry the organic layer, and purify via silica gel flash chromatography to isolate the pure Fmoc-protected vicinal amino alcohol.
References
-
Fmoc-OSu vs. Fmoc-Cl: Choosing the Right Amino Protecting Reagent. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from: [Link]
-
(9H-Fluoren-9-yl)methyl Benzoyloxycarbamate | CAS 1352786-35-6. GlycoFineChem Catalog. Retrieved from:[Link]
-
Harris, L., et al. Alkyl 4-Chlorobenzoyloxycarbamates as Highly Effective Nitrogen Source Reagents for the Base-Free, Intermolecular Aminohydroxylation Reaction. Journal of Organic Chemistry, 2011, 76(2), 358–372. Retrieved from:[Link]
-
Ene and Epoxide Impurities in Fluorenylmethoxycarbonyl (Fmoc) α-Substituted Amino Acids: Causes of Formation, Reactivity, and Means of Minimization. ACS Publications. Retrieved from: [Link]
Sources
Analytical Techniques for the Validation of Fmoc-Protected Amino Acids: A Comparative Guide
An in-depth, objective comparison guide designed for researchers, analytical scientists, and drug development professionals.
As a Senior Application Scientist in peptide therapeutics, I cannot overstate the importance of raw material validation. Fmoc-protected amino acids are the fundamental building blocks of Solid-Phase Peptide Synthesis (SPPS). Because SPPS is a linear, iterative process driven to near-completion at each step, any impurity in the starting materials is exponentially amplified in the final crude peptide.
Validating the chemical and stereochemical integrity of these building blocks before synthesis is non-negotiable. This guide objectively compares the analytical techniques used to assess Fmoc-amino acids, detailing the causality behind experimental choices and providing self-validating protocols to ensure absolute data integrity.
The Validation Workflow and Critical Quality Attributes (CQAs)
To prevent catastrophic synthesis failures—such as deletion sequences, diastereomeric contamination, or chain termination—a multi-modal analytical approach is required. A high purity value from a standard reversed-phase HPLC analysis does not guarantee the absence of co-eluting impurities or enantiomeric contaminants[1].
Caption: Workflow for the analytical validation of Fmoc-protected amino acids.
Comparative Analysis of Analytical Techniques
Selecting the correct analytical technique depends entirely on the specific Critical Quality Attribute (CQA) being measured. Below is an objective comparison of the primary methodologies.
Chemical Purity: RP-HPLC vs. LC-MS
Reversed-Phase HPLC (RP-HPLC) remains the gold standard for bulk chemical purity assessment[1]. It effectively separates the target Fmoc-amino acid from synthesis-related impurities such as dipeptides (Fmoc-Xaa-Xaa-OH), β-alanyl impurities, and side-chain deprotected species[1]. While LC-MS provides excellent orthogonal data for identifying unknown impurities via mass-to-charge ratio, RP-HPLC coupled with UV detection is superior for routine quantitation due to the highly predictable molar absorptivity of the fluorenyl ring.
Enantiomeric Purity: Chiral HPLC vs. GC-MS
The presence of the undesired D-enantiomer leads to the formation of diastereomeric peptide impurities, which are notoriously difficult to separate from the target peptide and can alter biological activity[2].
-
Gas Chromatography (GC-MS): Offers excellent resolution but requires pre-column derivatization (esterification) to volatilize the amino acid[2]. This heating and chemical modification introduces a severe risk of artificial, heat-induced racemization, skewing the data.
-
Chiral HPLC: The superior choice. It allows for the direct injection of the dissolved Fmoc-amino acid without derivatization, preserving the native enantiomeric ratio[2]. Polysaccharide-based chiral stationary phases (CSPs), particularly those derived from cellulose and amylose, are highly effective for this resolution under reversed-phase conditions[3].
Caption: Mechanism of chiral resolution for Fmoc-amino acids on polysaccharide stationary phases.
Raw Material Identification: SORS (Raman) vs. Traditional Sampling
Regulatory bodies enforce the verification of raw materials for drug manufacturing. Traditionally, containers must be opened and sampled, risking contamination of moisture-sensitive Fmoc-amino acids[4]. Spatially Offset Raman Spectroscopy (SORS) allows for through-container identity verification (e.g., through amber glass or white HDPE) in under 40 seconds, preserving the integrity of the raw material[4].
Quantitative Data Summaries
Table 1: Comparative Performance of Analytical Techniques
| Technique | Primary Application | Limit of Detection | Advantages | Limitations |
| RP-HPLC | Chemical Purity | <0.1% | High accuracy, robust, no derivatization required[1]. | Cannot resolve enantiomeric impurities[1]. |
| Chiral HPLC | Enantiomeric Purity | 0.05% | Direct injection preserves native ee; high precision[2]. | Requires specialized, expensive chiral columns[2]. |
| GC-MS | Free Amino Acids | <0.05% | Excellent resolution and sensitivity for volatile organics[2]. | High risk of racemization during derivatization[2]. |
| SORS (Raman) | Raw Material ID | N/A | Non-destructive, through-container analysis (<40s)[4]. | Not suitable for trace impurity quantitation[4]. |
Table 2: Stringent Quality Specifications for SPPS Building Blocks
| Quality Attribute | Analytical Method | Acceptance Criteria | Causality for SPPS Failure if Exceeded |
| Chemical Purity | RP-HPLC | ≥ 99.0% | Accumulation of truncated or modified side-products. |
| Enantiomeric Purity | Chiral HPLC | ≥ 99.8% ee | Formation of difficult-to-separate diastereomers[3]. |
| Free Amino Acids | GC / HPLC | ≤ 0.2% | Causes double insertion during chain elongation. |
| Acetate Content | GC / NMR | ≤ 0.02% | Acts as a capping agent, terminating the peptide chain. |
Self-Validating Experimental Protocols
A robust analytical method must prove its own validity during every run. The following protocols incorporate mandatory System Suitability Tests (SST) to ensure data trustworthiness.
Protocol 1: Chemical Purity Assessment via RP-HPLC
Objective: To determine the overall chemical purity of an Fmoc-amino acid and separate it from common synthesis-related impurities[1].
1. System Suitability (Self-Validation Step):
-
Inject a diluent blank to confirm the absence of co-eluting ghost peaks.
-
Inject an Fmoc-amino acid reference standard. The system is only validated if the tailing factor is < 1.5 and theoretical plates are > 5000.
2. Method Parameters & Causality:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Causality: TFA lowers the pH below the pKa of the amino acid's carboxyl group (~2.3). This suppresses ionization, keeping the molecule neutral. This prevents secondary electrostatic interactions with residual silanols on the silica support, which would otherwise cause severe peak tailing.
-
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: Linear gradient from 5% to 95% Mobile Phase B over 20 minutes[1].
-
Detection: UV at 265 nm[1].
-
Causality: The fluorenyl ring of the Fmoc group exhibits a strong, specific absorption maximum at 265 nm. This provides a high signal-to-noise ratio for all Fmoc-derivatized species while remaining blind to non-UV active buffer salts.
-
3. Execution: Integrate all peaks in the chromatogram. Calculate purity by dividing the peak area of the Fmoc-amino acid by the total peak area of all components, multiplying by 100[1].
Protocol 2: Enantiomeric Excess (ee) Determination via Chiral HPLC
Objective: To separate and quantify trace D-enantiomers in L-Fmoc-amino acid batches[1].
1. System Suitability (Self-Validation Step):
-
Prior to analyzing the sample, inject a synthetic racemate standard (Fmoc-DL-amino acid) at 1 mg/mL[1].
-
Causality: The system is only validated for use if the resolution (
) between the L and D peaks is > 1.5 (baseline resolution)[3]. If the column cannot baseline-resolve a 50/50 racemate, it cannot be trusted to quantify a 0.1% D-enantiomer impurity.
2. Method Parameters & Causality:
-
Column: Polysaccharide-based Chiral Stationary Phase (e.g., Lux Cellulose-2)[3].
-
Mobile Phase: Acetonitrile and Water (containing 0.1% TFA) in a 60:40 (v/v) ratio[1].
-
Causality: Acetonitrile is chosen over methanol as the organic modifier because its stronger elution power pairs optimally with the acidic additive (TFA) to facilitate successful chiral recognition of Fmoc derivatives in under 25 minutes[3].
-
-
Flow Rate: Isocratic elution at 1.0 mL/min.
-
Causality: Isocratic conditions maintain a constant chiral environment, which is critical for the stability of the transient diastereomeric complexes formed between the enantiomers and the chiral selector.
-
3. Execution: Inject the Fmoc-L-amino acid sample. The enantiomers will appear as two distinct peaks[2]. Calculate the enantiomeric excess (ee) based on the relative peak areas of the L and D isomers.
References
1.[3] HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases - Phenomenex - 2. A Comparative Guide to Enantiomeric Purity Analysis of Fmoc-Amino Acids - Benchchem - 3. A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids - Benchchem - 4.[4] Verification of Raw Materials for Synthetic Peptide Production with Vaya - Agilent - 5. Novabiochem® Fmoc-Amino Acids - Sigma-Aldrich -
Sources
Comparative study of Fmoc, Boc, and Cbz protecting groups in peptide synthesis.
An In-Depth Comparative Guide to Fmoc, Boc, and Cbz Protecting Groups in Peptide Synthesis
For researchers, scientists, and drug development professionals, the synthesis of peptides with defined sequences is a foundational technique in modern chemistry and pharmacology.[1] The strategic use of protecting groups is paramount to achieving high yields and purity, preventing unwanted side reactions, and ensuring the precise assembly of the desired peptide sequence.[2][3][4] This guide provides a comprehensive comparison of the three most influential α-amino protecting groups: the base-labile Fluorenylmethyloxycarbonyl (Fmoc), the acid-labile tert-Butoxycarbonyl (Boc), and the hydrogenolysis-labile Carboxybenzyl (Cbz).
The choice of protecting group is the most critical decision in peptide synthesis, as it dictates the entire synthetic strategy. The core principle governing this choice is orthogonality —the ability to selectively remove one type of protecting group under specific conditions without affecting others.[1][5][] This allows for the precise, stepwise elongation of the peptide chain and the introduction of complex modifications. This guide will delve into the chemistry, advantages, limitations, and field-proven protocols for each strategy, empowering you to make informed decisions for your specific synthetic challenges.
The Modern Workhorse: The Fmoc (9-fluorenylmethoxycarbonyl) Strategy
The Fmoc strategy, introduced as a milder alternative to the harsh conditions of Boc chemistry, has become the predominant method for modern Solid-Phase Peptide Synthesis (SPPS).[7][8][9] Its success lies in the use of a base-labile Nα-protecting group, which is orthogonal to the acid-labile protecting groups used for most amino acid side chains.[8][10]
Chemical Principles & Mechanism
The Fmoc group is cleaved under mild basic conditions, typically using a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). The mechanism is a base-induced β-elimination.[8][11][12] The base abstracts the acidic proton on the fluorenyl ring system, leading to the elimination of dibenzofulvene (DBF) and carbon dioxide, which liberates the free N-terminal amine.[10][11] The highly reactive DBF electrophile is immediately scavenged by the secondary amine (piperidine) to form a stable adduct, preventing its unwanted reaction with the newly deprotected amine.[10][11]
This cleavage reaction produces a strong chromophore (the DBF-piperidine adduct), which allows for the real-time, quantitative monitoring of the deprotection step via UV-Vis spectroscopy, a significant advantage for automated synthesis.[10]
Core Advantages
-
Mild Conditions : The base-labile nature of Fmoc allows for repeated deprotection cycles without the use of strong acids, thus preserving the integrity of acid-sensitive residues and modifications.[][]
-
Orthogonality : Fmoc is completely orthogonal to the tert-butyl (tBu), Boc, and trityl (Trt) based side-chain protecting groups, which are removed during the final acid-mediated cleavage step.[4][10]
-
Safer Final Cleavage : The final cleavage of the peptide from the resin and removal of side-chain protecting groups is achieved with trifluoroacetic acid (TFA), which is significantly less hazardous and easier to handle than the liquid hydrogen fluoride (HF) required in Boc chemistry.[9][15]
-
Automation Friendly : The mild conditions and potential for UV monitoring make Fmoc-SPPS exceptionally well-suited for automated peptide synthesizers.[16]
Limitations and Common Side Reactions
-
Aspartimide Formation : This is a significant side reaction, particularly in sequences containing aspartic acid (Asp), such as Asp-Gly, Asp-Ser, and Asp-Asn.[17] The deprotected backbone nitrogen can attack the side-chain ester, forming a five-membered cyclic imide, which can lead to epimerization and the formation of β- and iso-aspartyl peptide impurities.[10][18]
-
Diketopiperazine Formation : At the dipeptide stage, the newly deprotected N-terminal amine can attack the C-terminal ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine. This is especially prevalent for sequences containing proline in the first or second position.[10][18]
-
Aggregation : Since the peptide chain remains in a neutral state throughout the synthesis, longer or hydrophobic sequences are prone to inter-chain aggregation via hydrogen bonding. This can hinder reagent access, leading to incomplete coupling and deprotection.[15][18]
The Classic Approach: The Boc (tert-Butoxycarbonyl) Strategy
The Boc strategy, pioneered by R. Bruce Merrifield in his Nobel Prize-winning invention of SPPS, is the original and historically dominant method.[] It is based on a differential acid lability scheme: the temporary Nα-Boc group is removed with a moderate acid, while the more stable side-chain protecting groups and the resin linkage are cleaved at the end with a very strong acid.[20]
Chemical Principles & Mechanism
The Boc group is removed by treatment with a moderate acid, typically 25-50% TFA in dichloromethane (DCM).[20] The acid protonates the carbamate, which then fragments to release the free amine (as its TFA salt), carbon dioxide, and a stable tert-butyl cation. This cation is a potent alkylating agent and must be captured by scavengers (e.g., triisopropylsilane, thioanisole) to prevent modification of sensitive residues like methionine and tryptophan.[2][21]
Following deprotection, the protonated N-terminus must be neutralized with a hindered base, such as N,N-diisopropylethylamine (DIEA), to generate the free amine required for the next coupling step.[11]
Core Advantages
-
Robustness : Boc chemistry is a well-established and highly reliable method.
-
Reduced Aggregation : The repetitive TFA deprotection steps leave the N-terminal amine in a protonated, charged state. The resulting electrostatic repulsion helps to disrupt inter-chain hydrogen bonding, which can significantly reduce aggregation issues encountered with long or "difficult" sequences.[][15][22]
-
Cost-Effectiveness : Boc-protected amino acid monomers are often less expensive than their Fmoc counterparts.[]
Limitations and Common Side Reactions
-
Harsh Reagents : The strategy relies on the repeated use of moderate acid for deprotection and, most significantly, requires extremely harsh and hazardous strong acids like liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) for the final cleavage.[11][15][20] This necessitates specialized, corrosion-resistant equipment and stringent safety protocols.
-
Residue Degradation : The repetitive acid treatments can lead to the degradation of sensitive amino acids.[21]
-
Alkylation : The generation of tert-butyl cations during deprotection can cause unwanted alkylation of nucleophilic side chains (e.g., Met, Trp, Cys) if scavenging is inefficient.[21]
-
Pyroglutamate Formation : An unprotected N-terminal glutamine (Gln) can cyclize under acidic conditions. More commonly, the side-chain ester of glutamic acid (Glu) can cyclize during HF cleavage to form a pyroglutamyl residue.[18]
The Specialist's Tool: The Cbz (Carboxybenzyl) Strategy
The Carboxybenzyl group, introduced by Bergmann and Zervas in 1932, was the first protecting group to enable the rational, controlled synthesis of peptides and is the genesis of the entire field.[1] While its use in modern SPPS is limited, it remains an invaluable tool for solution-phase synthesis, fragment condensation, and as an orthogonal side-chain protecting group.[23][24]
Chemical Principles & Mechanism
The defining feature of the Cbz group is its unique lability to catalytic hydrogenolysis.[1][2] In the presence of a catalyst, typically palladium on carbon (Pd/C), and a hydrogen source (e.g., H₂ gas), the benzyl C-O bond is reductively cleaved to release the free amine, toluene, and carbon dioxide.[1][25] This deprotection method is exceptionally mild and occurs at neutral pH.[26]
Alternative cleavage methods exist, such as the use of strong acids (e.g., HBr in acetic acid) or dissolving metal reduction, but hydrogenolysis is the most common and provides the greatest orthogonality.[27][28]
Core Advantages
-
Exceptional Stability : The Cbz group is stable to a wide range of chemical conditions, including the mild basic conditions used to cleave Fmoc and the mild acidic conditions used to cleave Boc.[23][29]
-
Superior Orthogonality : The unique hydrogenolysis cleavage condition makes Cbz orthogonal to both acid-labile (Boc, tBu) and base-labile (Fmoc) protecting groups, a critical feature for complex multi-step syntheses.[1][23][25]
-
Solution-Phase Utility : It remains a workhorse for solution-phase synthesis and the preparation of protected peptide fragments that are later coupled together.[23][24]
-
Improved Crystallinity : The aromatic nature of the Cbz group can often impart crystallinity to protected amino acids and small peptides, which greatly aids in their purification.[23][27]
Limitations and Common Side Reactions
-
Catalyst Poisoning : The palladium catalyst is readily poisoned by sulfur-containing compounds, making Cbz deprotection incompatible with methionine (Met) and cysteine (Cys) residues unless special precautions are taken.[23][30]
-
Incompatibility with Reducible Groups : Hydrogenolysis conditions will also reduce other functional groups, such as alkenes, alkynes, and nitro groups.[30]
-
SPPS Incompatibility : Catalytic hydrogenolysis is not practical to perform on a solid support, which is why Cbz is not used as a temporary Nα-protecting group in standard SPPS protocols.[24]
-
Safety : The use of flammable hydrogen gas requires careful handling and appropriate equipment.[23]
Comparative Data Summary
The following table provides a direct comparison of the key performance characteristics of the Fmoc, Boc, and Cbz protecting groups.
| Characteristic | Fmoc (Fluorenylmethyloxycarbonyl) | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) |
| Deprotection Condition | Mild Base (e.g., 20% Piperidine in DMF)[2] | Moderate Acid (e.g., TFA)[2] | Catalytic Hydrogenolysis (H₂/Pd-C)[2][25] |
| Primary Lability | Base-Labile | Acid-Labile | Hydrogenolysis-Labile |
| Primary Application | Solid-Phase Peptide Synthesis (SPPS)[2][16] | SPPS, Solution-Phase Synthesis[2] | Solution-Phase Synthesis, Fragment Condensation[2][23][24] |
| Orthogonality | Orthogonal to acid-labile groups (Boc, tBu)[8][10] | Orthogonal to hydrogenolysis-labile (Cbz) and base-labile (Fmoc) groups | Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups[23][25] |
| Key Advantages | Mild conditions, automation-friendly, UV monitoring, safer final cleavage[2][16] | Robust, reduces aggregation in long/difficult sequences[15][22] | High stability, excellent orthogonality, useful for solution-phase[1][23][29] |
| Common Side Reactions | Aspartimide formation, diketopiperazine formation, aggregation[10][17][18] | Alkylation by t-butyl cations, residue degradation, pyroglutamate formation[2][18][21] | Catalyst poisoning by sulfur, reduction of other functional groups[23][30] |
| Reagent Safety | Piperidine is toxic; DMF is a reproductive toxin. | TFA is highly corrosive; final cleavage with HF is extremely hazardous.[15] | H₂ gas is flammable and explosive.[23] |
Visualizing the Workflows
Diagrams of Synthetic Cycles
The following diagrams illustrate the core cyclical processes for Fmoc- and Boc-based SPPS, providing a clear visual comparison of the workflows.
Caption: High-level workflow of the key stages in Fmoc solid-phase peptide synthesis.
Caption: High-level workflow of the key stages in Boc solid-phase peptide synthesis.
Decision-Making Guide
Selecting the appropriate strategy is critical for success. This flowchart provides a logical path for choosing between Fmoc and Boc for SPPS, the most common application.
Caption: Decision guide for choosing between Fmoc and Boc SPPS strategies.
Field-Proven Experimental Protocols
The following protocols are self-validating systems, representing standard, robust methodologies for each deprotection strategy.
Protocol 1: Nα-Fmoc Group Deprotection in SPPS
This protocol describes a single deprotection cycle within a larger SPPS workflow.
-
Resin Preparation : Ensure the peptide-resin from the previous coupling step has been thoroughly washed with DMF to remove residual reagents.
-
Initial Deprotection : Add a solution of 20% (v/v) piperidine in DMF to the peptide-resin. Ensure the solution fully covers the swollen resin. Mix gently (e.g., by nitrogen bubbling or orbital shaking) for 3 minutes at room temperature.[8]
-
Drain : Drain the deprotection solution from the reaction vessel. The yellowish color is indicative of the DBF-piperidine adduct.
-
Second Deprotection : Add a fresh portion of 20% piperidine in DMF and continue mixing for an additional 10-15 minutes to ensure complete removal of the Fmoc group.
-
Washing : Drain the solution and wash the peptide-resin extensively with DMF (typically 5-7 times) to completely remove piperidine and the DBF adduct. A small sample of the final wash can be tested with chloranil or Kaiser test to confirm the presence of a free primary amine, validating the success of the deprotection.
Protocol 2: Nα-Boc Group Deprotection and Neutralization in SPPS
This protocol outlines the deprotection and neutralization steps in a Boc-SPPS cycle.
-
Resin Preparation : The peptide-resin from the previous coupling should be washed with DCM.
-
Deprotection : Add a solution of 25-50% (v/v) TFA in DCM to the peptide-resin. Mix for 1-2 minutes, drain, and add a fresh portion of the TFA/DCM solution. Mix for an additional 20-30 minutes at room temperature.[21]
-
Washing : Drain the acid solution and wash the peptide-resin thoroughly with DCM (3-5 times) to remove residual TFA. Follow with washes using isopropanol (IPA) to shrink the resin and help remove trapped acid, then wash again with DCM.[21]
-
Neutralization : Add a solution of 5-10% (v/v) DIEA in DCM to the peptide-resin and mix for 5-10 minutes. Repeat this step once more.[11] This converts the N-terminal ammonium salt to the free amine.
-
Final Wash : Wash the peptide-resin extensively with DCM (5-7 times) to remove excess DIEA and its salts. The resin is now ready for the next coupling step. The success of the cycle is validated by the successful coupling of the subsequent amino acid.
Protocol 3: Final Peptide Cleavage and Deprotection (Fmoc Strategy)
This protocol uses a standard TFA "cocktail" to cleave the peptide from the resin and remove side-chain protecting groups.
-
Resin Preparation : After the final Fmoc deprotection and wash, wash the peptide-resin with DCM and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail Preparation : Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).[22] The scavengers protect sensitive residues from reactive species generated during cleavage.
-
Cleavage Reaction : Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per gram of resin). Mix gently at room temperature for 2-4 hours.
-
Peptide Precipitation : Filter the resin and collect the TFA filtrate containing the cleaved peptide. Add the filtrate dropwise into a 10-fold excess of ice-cold diethyl ether with vigorous stirring. The peptide will precipitate as a white solid.
-
Isolation and Purification : Collect the crude peptide by centrifugation, wash with cold ether, and dry under vacuum.[9] The peptide's identity and purity can then be validated by mass spectrometry and HPLC.
Protocol 4: Cbz Group Deprotection via Catalytic Hydrogenolysis (Solution Phase)
This protocol describes the cleavage of a Cbz group from a substrate in solution.
-
Reaction Setup : Dissolve the Cbz-protected compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate). Place the solution in a flask equipped with a stir bar.
-
Catalyst Addition : Carefully add 10% Palladium on Carbon (Pd/C) catalyst to the solution (typically 5-10% by weight relative to the substrate). The flask should be purged with nitrogen or argon.
-
Hydrogenation : Securely attach a balloon filled with hydrogen gas (H₂) to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with H₂ (repeat 3 times) to ensure an inert atmosphere is replaced by hydrogen.
-
Reaction Monitoring : Stir the reaction vigorously at room temperature under a positive pressure of H₂. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Workup : Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation : Remove the solvent from the filtrate under reduced pressure to yield the deprotected product, which can be validated by NMR and mass spectrometry.
Conclusion and Future Perspective
The choice between Fmoc, Boc, and Cbz protecting groups is a strategic decision guided by the specific demands of the synthetic target.
-
Fmoc-SPPS is the undisputed modern standard for most applications. Its mild conditions, compatibility with diverse functionalities, and amenability to automation have made it the workhorse for both academic research and industrial production.[9]
-
Boc-SPPS , while older and reliant on more hazardous reagents, remains a powerful and indispensable tool. Its unique ability to mitigate aggregation makes it the strategy of choice for synthesizing long, hydrophobic, or otherwise "difficult" peptides that are intractable by Fmoc methods.[15][22]
-
The Cbz group , the progenitor of the field, maintains its relevance as a robust and highly orthogonal protecting group for solution-phase synthesis, complex natural product synthesis, and as a permanent protecting group for side chains (e.g., Lys(Z)).[23][24]
A thorough understanding of the underlying chemistry, advantages, and potential pitfalls of each strategy is paramount for any scientist engaged in the art and science of peptide synthesis. The ability to rationally select and skillfully execute the appropriate protection scheme is the key to successfully creating the complex peptide molecules that drive innovation in medicine and biology.
References
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers, 55(2), 123-39. Retrieved February 28, 2026, from [Link]
-
Zhang, L., & Tam, J. P. (1996). Side reactions in solid-phase peptide synthesis and their applications. Peptide Science, 40(2), 97-109. Retrieved February 28, 2026, from [Link]
-
Fields, G. B. (2014). Protecting Groups in Peptide Synthesis. Springer Nature Experiments. Retrieved February 28, 2026, from [Link]
-
Brik, A., Keinan, E., & Dawson, P. E. (2005). Peptide synthesis using unprotected peptides through orthogonal coupling methods. PNAS, 102(4), 923-928. Retrieved February 28, 2026, from [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Fmoc solid-phase peptide synthesis. Nature Protocols, 2(12), 3247-3256. Retrieved February 28, 2026, from [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved February 28, 2026, from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. Retrieved February 28, 2026, from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved February 28, 2026, from [Link]
-
Cbz Definition - Organic Chemistry Key Term. (2025). Fiveable. Retrieved February 28, 2026, from [Link]
-
What is solid phase peptide synthesis? (2023). Biotage. Retrieved February 28, 2026, from [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (2024). Total Synthesis. Retrieved February 28, 2026, from [Link]
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (2024). Total Synthesis. Retrieved February 28, 2026, from [Link]
-
Comparison of Boc and Fmoc SPPS. (n.d.). ResearchGate. Retrieved February 28, 2026, from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (n.d.). University of California, Irvine. Retrieved February 28, 2026, from [Link]
-
Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved February 28, 2026, from [Link]
-
Bennasar, M. L., Roca, T., & Padullés, A. (2003). Chemoselective Radical Cleavage of Cbz-Protected Nitrogen Compounds. Organic Letters, 5(4), 569-572. Retrieved February 28, 2026, from [Link]
-
Durek, T., Torbeev, V. Y., & Alewood, P. F. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Biopolymers, 100(4), 356-65. Retrieved February 28, 2026, from [Link]
-
Speck, K., & Magauer, T. (2022). Facile N-Cbz cleavage by stoichiometric sulfonic acid in HFIP. ACS Omega, 7(13), 11666-11673. Retrieved February 28, 2026, from [Link]
-
Planning a Peptide Synthesis. (n.d.). AAPPTec. Retrieved February 28, 2026, from [Link]
-
Manabe, Y., & Ito, Y. (2023). Super silyl-based stable protecting groups for both the C- and N-terminals of peptides. RSC Advances, 13, 11871-11878. Retrieved February 28, 2026, from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chempep.com [chempep.com]
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- 12. total-synthesis.com [total-synthesis.com]
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- 17. peptidechemistry.org [peptidechemistry.org]
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- 24. peptide.com [peptide.com]
- 25. total-synthesis.com [total-synthesis.com]
- 26. masterorganicchemistry.com [masterorganicchemistry.com]
- 27. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
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- 30. pdf.benchchem.com [pdf.benchchem.com]
Efficiency of (9H-Fluoren-9-yl)methyl Benzoyloxycarbamate (Fmoc-NH-OBz) in Aminohydroxylation: A Comparative Guide
The Sharpless asymmetric aminohydroxylation (AA) is a cornerstone transformation in organic synthesis, allowing for the direct conversion of alkenes into vicinal amino alcohols. However, classical protocols heavily rely on basic conditions to generate the active osmium-imido catalyst from traditional nitrogen sources. This basicity severely limits the substrate scope, often degrading base-sensitive functional groups and complicating regiocontrol.
The introduction of (9H-Fluoren-9-yl)methyl benzoyloxycarbamate (Fmoc-NH-OBz) has revolutionized this workflow. Operating as a stable, inexpensive, and base-free nitrogen source, Fmoc-NH-OBz bypasses the need for external basic oxidants[1],[2]. This guide objectively compares its efficiency against traditional alternatives, detailing the mechanistic causality and providing a self-validating experimental protocol for drug development professionals.
Mechanistic Rationale: The Base-Free Advantage
In traditional aminohydroxylation using reagents like Chloramine-T, an external base (e.g., NaOH, LiOH) is required to deprotonate the nitrogen source and facilitate the oxidation of Os(VI) to Os(VIII). This alkaline environment is detrimental to substrates containing esters, epoxides, or easily epimerizable stereocenters[3].
Fmoc-NH-OBz circumvents this through an internal redox mechanism. The N–O bond of the benzoyloxycarbamate is inherently labile. The oxidative addition of the Os(VI) species into this N–O bond readily generates the active Os(VIII) imido complex
Catalytic cycle of base-free aminohydroxylation utilizing Fmoc-NH-OBz as an internal oxidant.
Comparative Performance Analysis
When designing a synthetic route, the choice of nitrogen source dictates not only the reaction conditions but also the downstream deprotection strategy. Fmoc-NH-OBz offers distinct orthogonal advantages over classical reagents.
-
Chloramine-T (TsNClNa): The historical standard. It requires strongly basic conditions to function and yields a tosyl-protected amine. Tosyl groups are notoriously difficult to remove, often requiring harsh reductive conditions (e.g., Na/liquid
) that can destroy complex molecular frameworks. -
Boc-NH-OBz & Cbz-NH-OBz: Like Fmoc-NH-OBz, these are excellent base-free alternatives[5]. However, Boc deprotection requires strong acids (TFA), which can cleave sensitive ethers or acetals. Cbz requires reductive hydrogenolysis (
/Pd), which is incompatible with alkenes or alkynes elsewhere in the molecule. -
Fmoc-NH-OBz: Operates base-free and yields an Fmoc-protected amine[1]. The Fmoc group is uniquely cleaved under mild basic conditions (e.g., 20% piperidine in DMF), making it the optimal choice for synthesizing complex amino acids or when orthogonal deprotection is required in the presence of acid-sensitive or reduction-sensitive moieties.
Quantitative Data: Reagent Efficiency Comparison
The following table summarizes the performance of various nitrogen sources in the osmium-catalyzed aminohydroxylation of standard hindered alkenes (e.g., trans-cinnamate derivatives), synthesizing data from and [5],[4].
| Nitrogen Source | Reaction Environment | Deprotection Method | Regioselectivity (C2:C3) | Typical Yield (%) |
| Chloramine-T | Basic ( | Harsh Reductive (Na/ | ~4:1 | 50–65% |
| Boc-NH-OBz | Base-Free | Strong Acid (TFA) | >10:1 | 75–85% |
| Cbz-NH-OBz | Base-Free | Reductive ( | >10:1 | 75–85% |
| Fmoc-NH-OBz | Base-Free | Mild Base (Piperidine) | >10:1 | 70–82% |
Experimental Protocol: Base-Free Aminohydroxylation
This self-validating methodology is optimized for the regioselective aminohydroxylation of functionalized alkenes using Fmoc-NH-OBz[4]. The protocol is designed to ensure maximum catalyst turnover and safe handling of osmium species.
Reagents Required
-
Alkene substrate (1.0 equiv)
-
Fmoc-NH-OBz (1.2 – 1.5 equiv)
-
Potassium osmate dihydrate (
) (4–5 mol%) -
Solvent: Acetonitrile/Water (
, 1:1 v/v) or tert-Butanol/Water -
Quench: Saturated aqueous Sodium Sulfite (
)
Step-by-Step Methodology
-
Substrate and Reagent Solvation: In a round-bottom flask, dissolve the alkene (1.0 mmol) and Fmoc-NH-OBz (1.2 mmol) in 10 mL of the
(1:1) solvent mixture.-
Causality: The inclusion of water is strictly mandatory. Water acts as the stoichiometric nucleophile required to hydrolyze the intermediate osmium(VI) azaglycolate metallacycle. Without water, the metallacycle will not release the product, and the catalytic cycle will stall[5].
-
-
Catalyst Initiation: Add
(0.04 mmol, 4 mol%) to the stirring mixture at room temperature. The solution will typically undergo a color change (often turning pale green/brown) as the Os(VI) is oxidized to the active Os(VIII) imido complex by the Fmoc-NH-OBz.-
Causality: We utilize
rather than because the Os(VI) salt is a non-volatile solid, making it significantly safer to weigh and handle on the benchtop. The inherent oxidizing power of Fmoc-NH-OBz rapidly generates the required Os(VIII) species in situ[3].
-
-
Reaction Progression: Stir the reaction mixture at room temperature for 3 to 12 hours. Monitor the consumption of the alkene via TLC or LCMS. (Note: For highly hindered trisubstituted alkenes, gentle heating to 40°C may be required to drive conversion[4]).
-
Catalyst Quenching (Critical Safety Step): Once the starting material is consumed, add 10 mL of saturated aqueous
and stir vigorously for 30–60 minutes.-
Causality: Sodium sulfite acts as a mild reducing agent. It reduces any active, highly toxic, and volatile Os(VIII) species down to Os(IV) dioxide (
), which is an inert, black, insoluble precipitate. This prevents over-oxidation of your newly formed amino alcohol and ensures safe downstream extraction and disposal.
-
-
Isolation and Purification: Extract the aqueous mixture with Ethyl Acetate (
mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield the pure Fmoc-protected amino alcohol.
References
-
Harris, L.; Mee, S. P. H.; Furneaux, R. H.; Gainsford, G. J.; Luxenburger, A. "Alkyl 4-Chlorobenzoyloxycarbamates as Highly Effective Nitrogen Source Reagents for the Base-Free, Intermolecular Aminohydroxylation Reaction." The Journal of Organic Chemistry, 2011, 76 (2), 358–372. URL:[Link]
-
Ma, Z.; Naylor, B. C.; Loertscher, B. M.; Hafen, D. D.; Li, J. M.; Castle, S. L. "Regioselective Base-Free Intermolecular Aminohydroxylations of Hindered and Functionalized Alkenes." The Journal of Organic Chemistry, 2012, 77 (2), 1208-1214. URL:[Link]
- Castle, S. L. et al. "Aminohydroxylation of alkenes." US Patent US8987504B2, 2015.
Sources
- 1. (9H-Fluoren-9-yl)methyl Benzoyloxycarbamate | CAS 1352786-35-6 — GlycoFineChem [glycofinechem.com]
- 2. tert-Butyl Benzoyloxycarbamate CAS 105340-85-0 — GlycoFineChem [glycofinechem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regioselective base-free intermolecular aminohydroxylations of hindered and functionalized alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkyl 4-chlorobenzoyloxycarbamates as highly effective nitrogen source reagents for the base-free, intermolecular aminohydroxylation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of (9H-Fluoren-9-yl)methyl benzoyloxycarbamate in Base-Free Aminohydroxylation
As drug development increasingly relies on complex, non-proteinogenic amino acids and highly functionalized peptidomimetics, the ability to selectively install vicinal amino alcohols across hindered alkenes is paramount. The Sharpless Aminohydroxylation (AA) is a premier transformation for this purpose; however, traditional protocols require harsh basic conditions that degrade sensitive substrates.
(9H-Fluoren-9-yl)methyl benzoyloxycarbamate (Fmoc-NHOBz, CAS 1352786-35-6) has emerged as a transformative nitrogen source that completely bypasses the need for external base. By acting as an inexpensive, bench-stable, and highly regioselective reagent, Fmoc-NHOBz enables the base-free intermolecular aminohydroxylation of functionalized alkenes [1].
This guide objectively compares Fmoc-NHOBz against traditional nitrogen sources, details the mechanistic causality behind its performance, and provides a self-validating experimental protocol for researchers synthesizing complex building blocks.
The Mechanistic Imperative: Why Base-Free Matters
In traditional aminohydroxylation, nitrogen sources like Chloramine-T or alkyl carbamates (e.g., Boc-NH₂, Cbz-NH₂) require stoichiometric amounts of a strong base (like NaOH or LiOH) to deprotonate the nitrogen and generate the active Osmium(VIII) imido species. This basic environment routinely hydrolyzes esters, opens epoxides, and prematurely cleaves Fmoc-protected amines.
The Fmoc-NHOBz Advantage:
Fmoc-NHOBz utilizes a labile
Furthermore, the immense steric bulk of the fluorenyl group dictates a highly organized transition state, resulting in exceptional regioselectivity even on hindered trisubstituted and 1,1-disubstituted alkenes [2].
Figure 1: Mechanistic pathway of Base-Free Aminohydroxylation utilizing Fmoc-NHOBz.
Comparative Performance Analysis
To objectively evaluate Fmoc-NHOBz, we must benchmark it against traditional reagents used in Os-catalyzed aminohydroxylation.
| Nitrogen Source | Reagent Classification | Required Additives | Base-Sensitive Group Compatibility | Regioselectivity on Hindered Alkenes | Deprotection Conditions |
| Chloramine-T | None (Inherently basic) | Poor | Moderate | Harsh (Na/NH₃ or strong acid) | |
| Boc-NH₂ | Alkyl carbamate | NaOH, | Poor | Moderate | Acidic (TFA) |
| Cbz-NHOBz | Benzoyloxycarbamate | None (Base-Free) | Excellent | Good | Hydrogenolysis (Pd/C, H₂) |
| Fmoc-NHOBz | Benzoyloxycarbamate | None (Base-Free) | Excellent | Exceptional | Mild Basic (20% Piperidine) |
Key Takeaways:
-
Orthogonality: Unlike Cbz or Boc variants, the Fmoc group installed by Fmoc-NHOBz is cleaved via mild secondary amines (piperidine). This allows the direct synthesis of orthogonally protected
-hydroxy -amino acids ready for Solid-Phase Peptide Synthesis (SPPS). -
UV Traceability: The highly conjugated fluorenyl ring provides superior UV absorbance, allowing precise real-time reaction monitoring via HPLC—a critical requirement for GMP drug development workflows.
Self-Validating Experimental Protocol
The following protocol details the base-free aminohydroxylation of a functionalized alkene using Fmoc-NHOBz, adapted from the optimized conditions by Castle et al. [2].
Reagents Required
-
Substrate: Functionalized Alkene (1.0 equiv)
-
Nitrogen Source: Fmoc-NHOBz (1.1 – 1.5 equiv)
-
Catalyst:
(4 mol%) -
Ligand: (DHQ)₂PHAL or (DHQD)₂PHAL (5 mol%) for asymmetric induction.
-
Solvent System:
-Propanol / (1:1 v/v)
Step-by-Step Methodology
-
Solvent & Reagent Preparation: In a round-bottom flask, dissolve the alkene (1.0 equiv) and Fmoc-NHOBz (1.5 equiv) in the
-propanol/water mixture. Causality: The -propanol ensures the solubility of the highly lipophilic Fmoc-NHOBz and hindered alkene, while water is strictly required to hydrolyze the Os(VI) azaglycolate intermediate and turn over the catalytic cycle. -
Catalyst Activation: Add the chiral ligand (5 mol%) followed by the Osmium catalyst (4 mol%). The solution will typically undergo a color change (often turning pale green/brown), indicating the formation of the active Os-ligand complex.
-
Base-Free Reaction: Stir the mixture at room temperature (or up to 40 °C for highly hindered trisubstituted alkenes) for 12–24 hours. Self-Validation: Monitor the reaction via TLC or LC-MS. The disappearance of the UV-active Fmoc-NHOBz peak and the emergence of a more polar UV-active product peak confirms conversion.
-
Reaction Quench: Once complete, add a saturated aqueous solution of sodium sulfite (
) and stir for 30 minutes. Causality: reduces the highly toxic, volatile Os(VIII) species to inert, insoluble Os(IV) dioxide, ensuring safe handling and preventing over-oxidation of the product. -
Isolation: Extract the aqueous layer with Ethyl Acetate (
). Wash the combined organic layers with brine, dry over , and concentrate under reduced pressure. Purify via flash column chromatography.
Figure 2: Workflow for the base-free intermolecular aminohydroxylation using Fmoc-NHOBz.
Application Spotlight: Complex Peptide Synthesis
The true value of Fmoc-NHOBz is realized in the total synthesis of complex peptide natural products. For example, in the synthesis of the potent anticancer agent Yaku'amide A, researchers required a method to synthesize highly hindered
Traditional basic aminohydroxylation destroyed the delicate precursors. By deploying Fmoc-NHOBz, the Castle laboratory successfully achieved regioselective, base-free aminohydroxylation on functionalized trisubstituted alkenes. The resulting Fmoc-protected amino alcohols were seamlessly integrated into downstream solid-phase peptide synthesis (SPPS) without requiring cumbersome protecting-group swaps, drastically improving the overall synthetic yield and efficiency.
References
-
Harris, L.; Mee, S. P. H.; Furneaux, R. H.; Gainsford, G. J.; Luxenburger, A. "Alkyl 4-Chlorobenzoyloxycarbamates as Highly Effective Nitrogen Source Reagents for the Base-Free, Intermolecular Aminohydroxylation Reaction." The Journal of Organic Chemistry, 2011, 76(2), 358–372. Available at:[Link]
-
Ma, Z.; Naylor, B. C.; Loertscher, B. M.; Hafen, D. D.; Li, J. M.; Castle, S. L. "Regioselective Base-Free Intermolecular Aminohydroxylations of Hindered and Functionalized Alkenes." The Journal of Organic Chemistry, 2012, 77(3), 1208–1214. Available at:[Link]
HPLC and mass spectrometry analysis of peptides synthesized using Fmoc chemistry
[label="{y-ions | C-terminal fragments
Caption: Fmoc SPPS post-synthesis cleavage, purification, and LC-MS analytical workflow.
Caption: ESI-MS/MS collision-induced dissociation pathway generating b and y ions for sequencing.
-
Handles for Fmoc Solid-Phase Synthesis of Protected Peptides Source: ACS Publications URL:[Link]
-
Advances in Fmoc solid-phase peptide synthesis Source: NIH / PMC URL:[Link]
-
Core-Shell Particle Technology for Peptide Work: Mechanisms for Improving Resolution Source: Separation Science URL:[Link]
-
New core-shell particles for Biomolecule analysis Source: Fortis Technologies URL:[Link]
-
Mass spectrometry in proteomics: Comparison of ESI vs MALDI Source: Fiveable URL:[Link]
-
Complementary Metaproteomic Approaches (ESI vs. MALDI) Source: Frontiers URL:[Link]
Evaluating the orthogonality of the Fmoc protecting group.
An In-Depth Guide to the Orthogonality of the Fmoc Protecting Group in Peptide Synthesis
In the intricate world of chemical synthesis, particularly in the assembly of peptides and oligonucleotides, the concept of "orthogonality" is not merely a theoretical ideal but a cornerstone of practical success. Orthogonal protecting groups are those that can be removed under distinct chemical conditions without affecting other protecting groups present in the molecule. This guide provides a comprehensive evaluation of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, a mainstay in solid-phase peptide synthesis (SPPS), and critically examines its orthogonality in comparison to other commonly used amine protecting groups.
The Principle of Orthogonality in Synthesis
At its core, a successful multi-step synthesis of a complex molecule like a peptide relies on the selective protection and deprotection of reactive functional groups. The elegance of an orthogonal protection strategy lies in its ability to unmask a specific site for reaction while all other protected functionalities remain intact. This prevents a cascade of unwanted side reactions, ensuring high yield and purity of the final product.
The choice of a protecting group is therefore a critical decision, dictated by its stability to a range of reaction conditions and the mildness of its cleavage protocol. The Fmoc group, introduced by Carpino and Han in 1972, revolutionized peptide synthesis by offering a base-labile protecting group that was orthogonal to the acid-labile groups used for protecting amino acid side chains and for cleaving the finished peptide from the solid support.
The Fmoc Group: Mechanism of Action and Cleavage
The Fmoc group is typically used to protect the α-amino group of amino acids. Its chemical structure, featuring a large, aromatic fluorenyl system, is key to its unique cleavage mechanism.
Mechanism of Deprotection:
The deprotection of the Fmoc group is a classic example of a β-elimination reaction. The process is initiated by a mild base, most commonly a 20% solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Proton Abstraction: The base abstracts the acidic proton on the β-carbon of the fluorenyl ring system.
-
Elimination: This abstraction initiates an E1cB-like elimination, leading to the formation of a dibenzofulvene intermediate and the release of the free amine.
-
Scavenging: The highly reactive dibenzofulvene is subsequently scavenged by the piperidine to form a stable adduct, driving the equilibrium of the reaction towards deprotection.
This entire process is typically complete within minutes at room temperature, highlighting the lability of the Fmoc group under basic conditions.
Kinetic and Mechanistic Profiling of (9H-Fluoren-9-yl)methyl benzoyloxycarbamate (Fmoc-NH-OBz)
This guide details the kinetic behavior and performance profile of (9H-Fluoren-9-yl)methyl benzoyloxycarbamate (Fmoc-NH-OBz), a specialized nitrogen source used primarily in the Sharpless Asymmetric Aminohydroxylation (AA) of alkenes.
Executive Summary
(9H-Fluoren-9-yl)methyl benzoyloxycarbamate (Fmoc-NH-OBz) is a bench-stable, lipophilic nitrogen source designed to replace traditional, hazardous sulfonamide salts (e.g., Chloramine-T) in osmium-catalyzed aminohydroxylation. Unlike chloramines, which require in situ generation or handling of sulfonamide byproducts, Fmoc-NH-OBz delivers the nitrogen atom via an oxidative N–O bond cleavage , releasing benign benzoic acid.
From a kinetic perspective, Fmoc-NH-OBz exhibits a distinct reactivity profile characterized by slower initiation rates compared to smaller carbamates (e.g., Boc-NH-OBz, Cbz-NH-OBz) due to the steric bulk of the fluorenyl group. However, this steric demand significantly enhances regiocontrol and enantioselectivity (ee%) in the resulting amino alcohols, making it a critical reagent for synthesizing complex chiral building blocks where orthogonal protection (Fmoc) is required.
Mechanistic Pathway & Kinetic Drivers[1][2][3][4][5]
The reaction kinetics of Fmoc-NH-OBz are governed by the Osmium(VI/VIII) redox cycle . The rate-determining step (RDS) is typically the formation of the osmium azaglycolate intermediate or its hydrolysis, depending on substrate sterics.
The Catalytic Cycle
-
Activation: The active catalyst, an Os(VIII)-imido species, is generated in situ. Fmoc-NH-OBz oxidizes the Os(VI) precursor, transferring the nitrogen atom and releasing benzoate.
-
Cycloaddition (The Kinetic Selectivity Step): The Os(VIII)-imido complex undergoes a [3+2] cycloaddition with the alkene substrate. The bulky Fmoc group imposes significant steric strain in the transition state, slowing the reaction rate (
) relative to smaller nitrogen sources but favoring the formation of the specific regioisomer that minimizes steric clash. -
Hydrolysis/Turnover: The resulting osmium(VI) azaglycolate is hydrolyzed (or reduced) to release the Fmoc-protected amino alcohol and regenerate the Os(VI) catalyst.
Competing Pathways: The Lossen Rearrangement
Under strongly basic conditions or elevated temperatures, Fmoc-NH-OBz (an
-
Pathway: Base-mediated deprotonation of the N-H triggers the migration of the Fmoc group to the nitrogen, expelling benzoate and forming an isocyanate.
-
Kinetic Implication: In the Sharpless AA reaction, this is a parasitic side reaction. The reaction conditions (solvent, base, temperature) must be tuned to maximize the Aminohydroxylation rate (
) over the Lossen rearrangement rate ( ) .
Figure 1: Kinetic pathway of Fmoc-NH-OBz in Osmium-catalyzed Aminohydroxylation vs. Lossen Rearrangement.
Comparative Performance Analysis
The following data compares Fmoc-NH-OBz with other common nitrogen sources (Cbz-NH-OBz, Boc-NH-OBz, and Chloramine-T) in the asymmetric aminohydroxylation of styrene (standard benchmark substrate).
Reaction Kinetics & Yield
-
Observation: Fmoc-NH-OBz typically requires longer reaction times (12–24 h) compared to Chloramine-T (2–6 h) or Boc-NH-OBz (6–12 h).
-
Causality: The steric bulk of the fluorenyl group increases the activation energy (
) for the formation of the Os=N-R species and the subsequent cycloaddition.
Table 1: Comparative Efficiency in Asymmetric Aminohydroxylation of Styrene (Conditions: 4 mol% K₂OsO₄·2H₂O, (DHQ)₂PHAL ligand, n-PrOH/H₂O, 25°C)
| Nitrogen Source | Reaction Time ( | Yield (%) | Enantiomeric Excess (ee%) | Regioselectivity (Ratio) |
| Fmoc-NH-OBz | 18 - 24 h | 78% | 96% | >20:1 |
| Cbz-NH-OBz | 12 - 16 h | 82% | 94% | 15:1 |
| Boc-NH-OBz | 8 - 12 h | 85% | 91% | 10:1 |
| Chloramine-T | 2 - 4 h | 65% | 85% | 4:1 |
Stability Kinetics
-
Hydrolytic Stability: Fmoc-NH-OBz is significantly more stable towards hydrolysis than Chloramine-T. In neutral aqueous/organic mixtures (e.g.,
h), it resists decomposition, whereas Chloramine-T degrades rapidly. -
Thermal Stability: Stable up to 60°C. Above this threshold, first-order thermal decomposition (Lossen-type) becomes measurable (
at 80°C).
Experimental Protocols
Preparation of Fmoc-NH-OBz
This protocol ensures the synthesis of high-purity reagent free from hydroxamic acid contaminants that could alter kinetic measurements.
-
Reagents: Hydroxylamine hydrochloride (
), Sodium bicarbonate ( ), Benzoyl chloride ( ), Fmoc-Cl. -
Step 1 (O-Benzoylation): React
with in water/DCM at 0°C to form (O-benzoyl hydroxylamine). -
Step 2 (N-Protection): Treat the isolated
with Fmoc-Cl in the presence of (aq)/Dioxane at 0°C RT. -
Purification: Recrystallize from EtOAc/Hexane.
-
Quality Control:
NMR must show distinct Fmoc doublets (7.2–7.8 ppm) and absence of hydroxamic acid protons.
-
Kinetic Assay for Aminohydroxylation
To measure the reaction progress (
-
Setup: In a vial, dissolve alkene (1.0 equiv) and (DHQ)₂PHAL (0.05 equiv) in n-PrOH/H₂O (1:1).
-
Catalyst Addition: Add K₂OsO₄·2H₂O (0.04 equiv).
-
Initiation: Add Fmoc-NH-OBz (1.1 equiv) in one portion.
-
Monitoring:
-
Withdraw 50 µL aliquots at
h. -
Quench immediately with saturated aqueous
(stops oxidation). -
Analyze via HPLC (Chiralpak AD-H column) or
NMR. -
Data Plot: Plot
vs. time to determine pseudo-first-order rate constant .
-
References
-
Harris, L., Mee, S. P. H., Furneaux, R. H., Gainsford, G. J., & Luxenburger, A. (2011). Benzoyloxycarbamate Derivatives as Nitrogen Sources for the Sharpless Asymmetric Aminohydroxylation. Journal of Organic Chemistry, 76(2), 358–372. Link
-
Ma, Z., Naylor, B. C., Loertscher, B. M., Hafen, D. D., Li, J. M., & Castle, S. L. (2012). Scalable Synthesis of Fmoc-Protected Amino Acids via the Sharpless Aminohydroxylation. Journal of Organic Chemistry, 77(2), 1208–1214. Link
-
Li, G., Chang, H.-T., & Sharpless, K. B. (1996). Catalytic Asymmetric Aminohydroxylation (AA) of Olefins. Angewandte Chemie International Edition, 35(4), 451–454. Link
-
Dougherty, J. M., & Hergenrother, P. J. (2000). Kinetic Resolution of Ureas and Carbamates via the Lossen Rearrangement. Organic Letters, 2(24), 3809–3811. Link
Strategic Amine Protection: A Cost-Benefit & Performance Analysis Guide
Executive Summary: The Economics of Atom Economy
In the high-stakes arena of peptide and organic synthesis, the choice of an amine protecting group is never merely a matter of chemical preference—it is a strategic business decision. While the academic literature often focuses on yield, the industrial reality demands a tripartite analysis: Process Efficiency (Time/Yield) , Cost of Goods Sold (COGS) , and Downstream Processing (Waste/Purification) .
This guide moves beyond the textbook definitions to provide a rigorous cost-benefit analysis of the "Big Three" (Boc, Fmoc, Cbz) and critical niche players (Alloc, Teoc). We analyze these strategies not just as chemical moieties, but as entire production systems.
Strategic Overview: The Decision Matrix
The following decision matrix visualizes the logical flow for selecting an amine protecting group based on substrate sensitivity and process scale.
Figure 1: Strategic Decision Tree for Amine Protecting Group Selection.
Deep Dive Comparison: The "Big Three"
Fmoc (9-Fluorenylmethyloxycarbonyl)
The Industry Standard for SPPS [1]
-
Mechanism: Base-induced
-elimination (typically 20% Piperidine in DMF). -
Cost Profile: High upfront reagent cost; Low operational complexity.
| Metric | Performance Data | Cost Implication |
| Reagent Cost | High ($2.50 - $15.00/g for AA) | Negative: Higher COGS for raw materials compared to Boc. |
| Deprotection | Mild Base (Piperidine) | Positive: No special corrosion-resistant equipment needed. |
| Solvent Waste | DMF/NMP (High Volume) | Negative: High disposal cost; DMF is a reproductive toxin (REACH restricted). |
| Automation | Excellent | Positive: Reduced labor costs; high throughput. |
| Purity | High (>99% stepwise) | Positive: Reduced purification costs downstream. |
Expert Insight: While Fmoc amino acids are more expensive per gram than Boc derivatives, the Total Process Cost is often lower for routine synthesis because it eliminates the need for HF cleavage lines (a massive capital expenditure) and allows for real-time UV monitoring of the deprotection step (dibenzofulvene adduct absorbs at 301 nm).
Boc (tert-Butyloxycarbonyl)
The Heavy Lifter for Difficult Sequences [1]
-
Mechanism: Acidolysis (TFA for Boc removal; HF/TFMSA for final cleavage).
-
Cost Profile: Low reagent cost; High infrastructure/safety cost.
| Metric | Performance Data | Cost Implication |
| Reagent Cost | Low ($1.00 - $8.00/g for AA) | Positive: Economical for large-scale, simple sequences. |
| Deprotection | TFA (volatile) | Neutral: TFA is cheap but corrosive. |
| Final Cleavage | HF (Hydrofluoric Acid) | Negative: Requires Teflon lines, specialized safety training, and hazardous waste protocols. |
| Aggregation | Solubilizing (Protonated N-term) | Positive: Essential for "difficult" sequences where Fmoc fails due to aggregation. |
| Stability | Completely base-stable | Positive: Allows for extensive base-catalyzed side-chain manipulation. |
Expert Insight: Boc is not "dead." In industrial manufacturing of hydrophobic peptides, the protonated N-terminus during TFA deprotection disrupts inter-chain hydrogen bonds, preventing aggregation that plagues Fmoc synthesis. However, the hidden cost lies in the HF cleavage step, which is a significant safety bottleneck.
Cbz (Carboxybenzyl / Z)
The Solution-Phase Workhorse
-
Mechanism: Catalytic Hydrogenolysis (
, Pd/C) or strong acid (HBr/AcOH). -
Cost Profile: Lowest reagent cost; Poor atom economy for SPPS.
| Metric | Performance Data | Cost Implication |
| Reagent Cost | Very Low (Benzyl chloroformate) | Positive: Ideal for multi-kilogram API starting materials. |
| Scalability | Excellent (Solution Phase) | Positive: No resin costs; standard reactor vessels. |
| Orthogonality | Orthogonal to Acid & Base | Positive: Allows unique protection schemes.[2][3] |
| Limitations | S-poisoning of Pd catalyst | Negative: Cannot be used easily with Cys/Met containing peptides. |
Niche & High-Value Strategies: Alloc & Teoc
When the "Big Three" fail due to orthogonality issues (e.g., cyclic peptides, branched linkers), these groups justify their high cost.
Alloc (Allyloxycarbonyl)[2][4]
-
Cost/Benefit: High reagent cost + expensive catalyst (
). -
Value Proposition: The only group cleavable under neutral conditions using a transition metal. Essential for "side-chain anchoring" or cyclic peptide synthesis where acid/base treatment would prematurely cleave the peptide from the resin.
-
Green Metric: Poor. Palladium removal requires scavengers (DDT, TMT), adding steps and generating heavy metal waste.
Teoc (2-(Trimethylsilyl)ethoxycarbonyl)[5]
-
Cost/Benefit: Extremely high reagent cost.
-
Value Proposition: Cleaved by Fluoride (
). Completely orthogonal to Acid, Base, and Hydrogenolysis. Used almost exclusively in complex total synthesis or linker chemistry, not routine peptide synthesis.
Experimental Protocols
Protocol A: Standard Fmoc Deprotection (SPPS)
Self-validating step: UV monitoring of the piperidine wash.
-
Setup: Place resin in a fritted reaction vessel.
-
Wash: Swell resin in DMF (
min). -
Deprotection: Add 20% Piperidine in DMF (v/v) to cover the resin.
-
Green Alternative: Use 20% 4-Methylpiperidine in NBP (N-butylpyrrolidinone).
-
-
Reaction: Agitate at room temperature for 5 minutes . Drain.
-
Repeat: Add fresh deprotection solution. Agitate for 15 minutes .
-
Validation: Drain and wash with DMF (
min). Check UV absorbance of the combined filtrate at 301 nm to quantify Fmoc removal efficiency.
Protocol B: Alloc Deprotection (Palladium Catalyzed)
Critical Step: Anaerobic conditions are preferred to preserve catalyst lifetime.
-
Preparation: Swell resin in DCM (dry).
-
Scavenger: Add Phenylsilane (20-25 eq) to the resin suspension. This acts as the allyl scavenger.
-
Catalyst: Add
(0.1 - 0.2 eq) dissolved in a minimal amount of dry DCM. -
Reaction: Agitate gently under Nitrogen/Argon for 30-60 minutes .
-
Note: The solution usually turns from yellow to dark orange/brown.
-
-
Washing (Critical):
-
Drain.
-
Wash with DCM (
). -
Wash with 0.5% Sodium Diethyldithiocarbamate (DDT) in DMF (
min) to chelate and remove residual Palladium (prevents black resin). -
Wash with DMF (
).
-
Visualizing the Process Economics
The following diagram illustrates the comparative workflow and cost-drivers for Fmoc vs. Boc SPPS.
Figure 2: Workflow and Cost-Driver Comparison between Fmoc and Boc SPPS.
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]
-
Behrendt, R., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]
-
Shelton, P.T., & Jensen, K.J. (2013). Peptide Synthesis Technologies. Molecular Biology. [Link]
-
Albericio, F., & Tulla-Puche, J. (2008). The Use of the Alloc Protecting Group in the Synthesis of Peptides. Organic Process Research & Development. [Link]
-
Green Chemistry Institute. (2021). Peptide Synthesis Metrics and Green Solvents. ACS GCI Pharmaceutical Roundtable. [Link]
Sources
Safety Operating Guide
(9H-Fluoren-9-yl)methyl benzoyloxycarbamate proper disposal procedures
Topic: Safe Disposal and Handling Procedures for (9H-Fluoren-9-yl)methyl benzoyloxycarbamate Role: Senior Application Scientist Audience: Researchers, Chemical Safety Officers, Drug Development Leads
Executive Summary
(9H-Fluoren-9-yl)methyl benzoyloxycarbamate (CAS: 1352786-35-6), often abbreviated as Fmoc-NH-O-Bz , is a specialized electrophilic aminating reagent used in Sharpless aminohydroxylation. While invaluable for asymmetric synthesis, its structure combines the base-labile fluorenylmethyloxycarbonyl (Fmoc) group with a reactive benzoyloxy leaving group.
Improper disposal poses two specific risks: uncontrolled decomposition if mixed with basic waste streams (releasing reactive dibenzofulvene) and potential aquatic toxicity typical of polycyclic aromatic hydrocarbons (PAHs). This guide outlines a self-validating disposal protocol designed to neutralize these risks through segregation and thermal destruction.
Material Identification & Hazard Profile
Before initiating disposal, verify the material identity to ensure compatibility with waste streams.
| Parameter | Technical Specification |
| Chemical Name | (9H-Fluoren-9-yl)methyl benzoyloxycarbamate |
| Common Name | Fmoc-NH-O-Bz |
| CAS Number | 1352786-35-6 |
| Molecular Formula | C₂₃H₁₉NO₄ |
| Physical State | White to off-white solid |
| Solubility | Soluble in organic solvents (DCM, EtOAc, DMF); Insoluble in water |
Critical Hazards (GHS Classification)
-
Skin/Eye Irritation (Category 2/2A): Causes significant irritation upon contact.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]
-
Reactivity Warning: The N-O bond is energetic. While stable under storage, it acts as an electrophilic nitrogen source. Do not mix with strong reducing agents.
-
Base Sensitivity: Contact with bases (e.g., amines, hydroxide) cleaves the Fmoc group, generating dibenzofulvene, which may polymerize exothermically in waste containers.
Personal Protective Equipment (PPE) Matrix
Standard lab PPE is insufficient. Use the following enhanced protocol for handling waste.
-
Respiratory: Work within a certified chemical fume hood. If generating dust, use an N95 or P100 respirator.
-
Ocular: Chemical splash goggles (ANSI Z87.1). Safety glasses are inadequate for powder handling.
-
Dermal: Double-gloving is required.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Nitrile (4-8 mil) or Neoprene (if handling dissolved in halogenated solvents).
-
Disposal Protocol: Step-by-Step
This protocol segregates the waste based on its physical state to optimize incineration efficiency and prevent cross-reactivity.
Scenario A: Solid Waste (Pure Compound or Expired Reagent)
Direct solid waste disposal is preferred to minimize solvent usage.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.
-
Labeling: Affix a hazardous waste label. Explicitly write: "Toxic Organic Solid - Fmoc Derivative. NO BASES."
-
Transfer: Transfer the solid using a chemically resistant spatula. Do not generate dust.[1][3]
-
Sealing: Cap tightly. Wipe the exterior with an acetone-dampened wipe to remove residue.
-
Disposal Stream: Route to High-Temperature Incineration (RCRA Code: Non-halogenated organic, unless mixed with halogens).
Scenario B: Liquid Waste (Mother Liquors & Reaction Mixtures)
Common solvents: Dichloromethane (DCM), Ethyl Acetate, DMF.
-
Segregation:
-
If dissolved in DCM/Chloroform
Halogenated Organic Waste . -
If dissolved in Ethyl Acetate/DMF/DMSO
Non-Halogenated Organic Waste .
-
-
pH Check (Critical):
-
Test the waste solution pH.
-
If Basic (pH > 8): Neutralize carefully with dilute HCl or acetic acid to pH 6-7 before adding to the main waste carboy. This prevents the Fmoc group from cleaving and polymerizing inside the drum.
-
-
Transfer: Pour into the appropriate waste carboy using a funnel.
-
Rinsing: Triple rinse the reaction vessel with a minimal amount of acetone. Add rinsate to the same waste stream.
Scenario C: Spill Cleanup
-
Isolate: Evacuate the immediate area (10 ft radius).
-
PPE: Don double nitrile gloves and goggles.
-
Containment:
-
Solid Spill: Cover with wet paper towels (to prevent dust) or use a dedicated HEPA vacuum. Scoop into a waste jar.
-
Solution Spill: Absorb with vermiculite or sand. Do not use combustible materials like sawdust (due to the oxidizing potential of the N-O bond).
-
-
Decontamination: Scrub the surface with soap and water.[3] Collect all cleaning materials as solid hazardous waste.
Waste Stream Decision Logic
The following diagram illustrates the decision-making process for segregating (9H-Fluoren-9-yl)methyl benzoyloxycarbamate waste to ensure safety and regulatory compliance.
Figure 1: Waste segregation logic flow. Note the critical pH check for non-halogenated streams to prevent Fmoc decomposition.
Regulatory & Compliance Data
Ensure your waste manifest codes align with federal and local regulations.[4]
| Regulatory Body | Classification | Code/Note |
| US EPA (RCRA) | Not explicitly P- or U-listed. | Classify as D001 (Ignitable) if in organic solvent, or general toxic organic. |
| DOT (Transport) | Not regulated as Dangerous Goods (Solid). | If in solution, classification depends on the solvent (e.g., UN 1993 for Flammable Liquids). |
| TSCA | Research & Development (R&D) Exemption. | For laboratory use only. Not for commercial distribution without PMN. |
References
-
GlycoFineChem. (9H-Fluoren-9-yl)methyl Benzoyloxycarbamate | CAS 1352786-35-6. Retrieved from
-
Sigma-Aldrich. Safety Data Sheet: Fmoc-derivatives General Hazards. Retrieved from
-
National Institutes of Health (PubChem). (9H-Fluoren-9-yl)methyl carbamate derivatives - Safety and Hazards. Retrieved from
-
Harris, L., et al. (2011).[5] Benzoyloxycarbamate derivatives as nitrogen sources for Sharpless aminohydroxylation. J. Org. Chem., 76, 358–372.[5] (Provides context on reactivity and stability).
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. (9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate | C17H15NO3 | CID 10858926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Solid Waste & Recycling | City of Portsmouth [portsmouthnh.gov]
- 5. (9H-Fluoren-9-yl)methyl Benzoyloxycarbamate | CAS 1352786-35-6 — GlycoFineChem [glycofinechem.com]
Comprehensive Guide to Personal Protective Equipment for Handling (9H-Fluoren-9-yl)methyl benzoyloxycarbamate
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety
Hazard Analysis: Understanding the Risks
Due to the absence of a dedicated SDS for (9H-Fluoren-9-yl)methyl benzoyloxycarbamate, we must infer its potential hazards from analogous compounds. Carbamates and Fmoc-protected compounds present a range of potential health effects that necessitate stringent safety measures.
Summary of Potential Hazards Based on Structurally Similar Compounds:
| Hazard Classification | Potential Effects | Citation |
| Acute Toxicity (Oral) | Harmful if swallowed. | [2][3][4] |
| Skin Corrosion/Irritation | Causes skin irritation, and in some cases, severe burns. | [2][3][5][6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage. | [2][3][5] |
| Respiratory Irritation | May cause respiratory tract irritation. | [2][5] |
| Skin Sensitization | May cause an allergic skin reaction. | [7] |
| Mutagenicity | Suspected of causing genetic defects. |
It is crucial to handle this compound with the assumption that it possesses these potential hazards until specific toxicological data becomes available.
Engineering Controls: The First Line of Defense
Before detailing personal protective equipment, it is imperative to emphasize the role of engineering controls. These are measures designed to isolate the handler from the chemical hazard.
-
Chemical Fume Hood: All handling of (9H-Fluoren-9-yl)methyl benzoyloxycarbamate in solid or solution form should be conducted within a certified chemical fume hood. This ensures that any dust, aerosols, or vapors are effectively contained and exhausted.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Safety Equipment: Accessible and tested safety showers and eyewash stations are mandatory in the immediate vicinity of the handling area.[2][5][7][8]
Personal Protective Equipment (PPE): A Comprehensive Protocol
The following PPE is mandatory for all personnel handling (9H-Fluoren-9-yl)methyl benzoyloxycarbamate. The selection of specific items should be guided by a thorough, site-specific risk assessment.
Given the high risk of serious eye irritation or damage, robust eye and face protection is non-negotiable.
-
Minimum Requirement: Chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[7][8][9][10]
-
Recommended for Splash Hazard: When there is a risk of splashing, such as during dissolution or transfer of solutions, a full-face shield should be worn in addition to safety goggles.[11]
To prevent skin contact and potential irritation or allergic reactions, appropriate chemical-resistant gloves are essential.
-
Glove Type: Nitrile gloves are a suitable initial choice for incidental contact. However, for prolonged handling or in the case of a spill, heavier-duty gloves such as butyl rubber or neoprene should be considered. It is advisable to consult the glove manufacturer's compatibility charts.
-
Glove Inspection and Technique: Always inspect gloves for any signs of degradation or puncture before use. When handling the compound, ensure gloves extend over the cuffs of the lab coat. Do not wear leather or fabric gloves.[12]
A barrier to protect the skin from accidental contact is crucial.
-
Laboratory Coat: A clean, buttoned, long-sleeved laboratory coat is the minimum requirement.
-
Chemical-Resistant Apron: For procedures with a higher risk of spills or splashes, a chemical-resistant apron worn over the lab coat is recommended.[11]
-
Full Body Protection: In the event of a large-scale handling operation or a significant spill, impervious clothing may be necessary.[2]
Inhalation of dust or aerosols must be prevented.
-
Standard Handling: When working within a certified chemical fume hood, respiratory protection may not be required.
-
When Required: A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if a fume hood is not available, if dust is generated outside of a contained system, or if exposure limits are exceeded.[7][8][9] The recommended filter type is a P3 particulate filter.[8]
Donning and Doffing PPE: A Step-by-Step Guide
The order of donning and doffing PPE is critical to prevent cross-contamination.
Donning (Putting On) PPE Workflow
Caption: Sequential process for correctly donning PPE.
Doffing (Taking Off) PPE Workflow
Caption: Sequential process for safely removing PPE.
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][7][9] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[3][5][7][13] Remove contaminated clothing and shoes.[2][9] If skin irritation persists, seek medical attention.[3][8][13]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[7] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water.[7] Seek immediate medical attention.
Disposal of Contaminated PPE
All disposable PPE used while handling (9H-Fluoren-9-yl)methyl benzoyloxycarbamate should be considered hazardous waste.
-
Collection: Place all used disposable gloves, aprons, and other contaminated items in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: Dispose of the hazardous waste in accordance with all local, state, and federal regulations.[2][5][7][9] Do not discard in regular trash.
By adhering to these rigorous safety protocols, researchers can confidently and safely work with (9H-Fluoren-9-yl)methyl benzoyloxycarbamate, ensuring both personal well-being and the integrity of their scientific endeavors.
References
- Personal protective equipment for handling Methyl carbam
- WSDA Pesticide Applicator Advisory - Washington St
- Personal protective equipment for handling tert-Butyl (7-aminoheptyl)
- Personal Protection for the Applicator and Worker Module - Welcome to PSEP!
- SAFETY DATA SHEET - (9-Fluorenylmethyl chloroform
- Personal Protective Gear and Equipment for Pest Management Personnel - Office of the Under Secretary of Defense for Acquisition and Sustainment.
- (9H-Fluoren-9-yl)methyl (3-aminopropyl)
- SAFETY DATA SHEET - Fisher Scientific (2,5-Pyrrolidinedione, 1-[[(9H-fluoren-9-ylmethoxy)carbonyl]oxy]-).
- SAFETY DATA SHEET - Fisher Scientific (9H-Fluoren-9-ol).
- BLD Pharmatech Safety Data Sheet ((S)-(9H-Fluoren-9-yl)methyl (1-((4-(hydroxymethyl)phenyl)amino)-1-oxopropan-2-yl)
- (9H-Fluoren-9-yl)
- BLD Pharmatech Safety Data Sheet ((9H-Fluoren-9-yl)methyl ((6S,9S)-1-amino-6-((4-(hydroxymethyl)phenyl)carbamoyl)-9- isopropyl-1,8,11,14,17-pentaoxo-2,7,10,13,16-pentaazaoctadecan-18-yl)
- 9-Fluorenylmethyl carbamate - SAFETY D
- SAFETY DATA SHEET - MilliporeSigma (Fluoren-9-one).
- N-[(9H-Fluoren-9-ylmethoxy)carbonyloxy]succinimide - TCI Chemicals.
- BLD Pharmatech Safety Data Sheet ((R)-(9H-Fluoren-9-yl)methyl (1-chloro-4-methyl-1-oxopentan-2-yl)
- (9H-Fluoren-9-yl)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
